N-Arachidonyl-GABA
Beschreibung
Nagaba has been reported in Euglena gracilis with data available.
Eigenschaften
IUPAC Name |
4-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDIEXTAYKJNX-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of N-Arachidonyl-GABA from Bovine Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of N-Arachidonyl-GABA (NAGABA), a novel lipoamino acid identified in the bovine brain. This document details the experimental protocols for the extraction and purification of NAGABA, summarizes key quantitative data, and presents a putative signaling pathway based on its interaction with GABAergic systems. The methodologies and data presented are synthesized from foundational research in the field, offering a valuable resource for researchers investigating endogenous signaling molecules and their therapeutic potential.
Introduction
The intersection of lipid and amino acid metabolism has unveiled a class of bioactive molecules known as N-acyl amino acids. These compounds, structurally related to the endocannabinoid anandamide (B1667382), are emerging as significant players in various physiological processes. In 2001, a pivotal study by Huang and colleagues reported the discovery and characterization of a new class of arachidonyl amino acids in the bovine brain, including this compound (NAGABA).[1] This discovery opened a new avenue of research into the roles of these endogenous lipids in neuromodulation and pain signaling.[1] This guide serves to consolidate the technical details surrounding the initial discovery and isolation of NAGABA, providing a foundational resource for further investigation.
Discovery and Initial Identification
NAGABA was first identified as part of a broader effort to characterize novel lipoamino acids in the mammalian central nervous system.[1] Its presence, along with N-arachidonylglycine and N-arachidonylalanine, was confirmed in bovine brain tissue.[1] The initial identification was achieved through a combination of lipid extraction, chromatographic separation, and mass spectrometric analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of NAGABA is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₉NO₃ | PubChem |
| Molecular Weight | 389.58 g/mol | PubChem |
| IUPAC Name | 4-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino}butanoic acid | PubChem |
| Synonyms | NAGABA, N-Arachidonyl-gamma-aminobutyric acid | PubChem |
Experimental Protocols
The isolation of NAGABA from bovine brain involves a multi-step process encompassing tissue homogenization, lipid extraction, and chromatographic purification. The following protocols are based on established methods for the extraction and purification of lipids and N-acyl amino acids from neural tissue.
General Workflow for Isolation and Purification
The overall process for isolating NAGABA from bovine brain tissue is depicted in the following workflow diagram.
Detailed Methodologies
3.2.1. Tissue Preparation and Homogenization
-
Fresh bovine brain tissue is obtained and immediately placed on ice to minimize enzymatic degradation.
-
A known weight of the tissue is minced into small pieces.
-
The minced tissue is homogenized in a 2:1 (v/v) mixture of chloroform and methanol (B129727) at a ratio of 1 g of tissue to 20 mL of solvent mixture using a glass homogenizer.
3.2.2. Lipid Extraction (Modified Folch Method)
-
The homogenate is transferred to a separatory funnel.
-
To induce phase separation, 0.2 volumes of a 0.9% NaCl solution are added to the homogenate.
-
The mixture is shaken vigorously and allowed to separate into two distinct phases.
-
The lower, organic phase, containing the total lipid extract, is carefully collected.
-
The solvent is removed from the organic phase under reduced pressure using a rotary evaporator to yield the crude lipid extract.
3.2.3. Solid-Phase Extraction (SPE) for Partial Purification
-
The crude lipid extract is redissolved in a minimal volume of the initial mobile phase for SPE.
-
A C18 or Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge is conditioned sequentially with methanol and then with water.
-
The redissolved lipid extract is loaded onto the conditioned SPE cartridge.
-
The cartridge is washed with a low percentage of organic solvent (e.g., 40% methanol in water) to remove highly polar impurities.
-
NAGABA and other lipids are eluted with a higher concentration of organic solvent (e.g., acetonitrile (B52724) or 100% methanol).
3.2.4. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
The fraction(s) collected from SPE are concentrated and redissolved in the HPLC mobile phase.
-
The sample is injected onto a preparative C18 RP-HPLC column.
-
A gradient elution is typically employed, starting with a higher aqueous composition and gradually increasing the organic solvent (e.g., acetonitrile or methanol) concentration. A common mobile phase modifier is 0.1% formic acid to improve peak shape.
-
Fractions are collected at regular intervals.
-
The collected fractions are analyzed by analytical LC-MS/MS to identify those containing pure NAGABA.
-
The pure fractions are pooled, and the solvent is removed by lyophilization or evaporation.
Quantitative Data
While the initial discovery paper did not provide absolute quantification of NAGABA in bovine brain, subsequent studies using sensitive LC-MS/MS methods have enabled the quantification of various N-acyl amino acids in different tissues. The following table presents representative data for related compounds, which can serve as a benchmark for future quantitative studies of NAGABA.
| Compound | Tissue | Concentration (pmol/g) | Analytical Method | Reference |
| N-Arachidonoyl Glycine | Mouse Brain | 15.3 ± 2.1 | LC-MS/MS | Bradshaw et al., 2009 |
| N-Oleoyl Glycine | Mouse Brain | 135 ± 21 | LC-MS/MS | Bradshaw et al., 2009 |
| N-Palmitoyl Glycine | Mouse Brain | 185 ± 25 | LC-MS/MS | Bradshaw et al., 2009 |
| N-Arachidonoyl-ethanolamine (Anandamide) | Rat Brain | 11 ± 7 | GC/MS | Di Marzo et al., 1994 |
Putative Signaling Pathway
NAGABA is structurally similar to anandamide and other endocannabinoids, suggesting a potential interaction with the endocannabinoid system. However, evidence points towards a more direct interaction with the GABAergic system, specifically the GABA-A receptor.
Interaction with the GABA-A Receptor
The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. It is a pentameric protein complex that forms a central chloride (Cl⁻) ion pore. The binding of GABA to its receptor opens the channel, leading to an influx of Cl⁻ and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.
NAGABA is thought to act as a positive allosteric modulator of the GABA-A receptor. This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA. This proposed mechanism is illustrated in the following diagram.
Downstream Effects
The enhanced influx of chloride ions due to the modulatory effect of NAGABA leads to a more pronounced hyperpolarization of the postsynaptic neuron. This increased inhibitory tone is believed to be the basis for the observed analgesic effects of NAGABA.[1] Further research is required to fully elucidate the downstream signaling cascades that may be influenced by this enhanced GABAergic signaling.
Conclusion
The discovery of this compound in the bovine brain has expanded our understanding of the complex interplay between lipid and neurotransmitter systems. This technical guide provides a foundational overview of the methodologies used for its initial isolation and a framework for understanding its potential mechanism of action. Further research into the precise purification protocols, quantitative distribution, and detailed signaling pathways of NAGABA will be crucial for unlocking its full therapeutic potential, particularly in the areas of pain management and neuromodulation. The protocols and diagrams presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing this exciting field of study.
References
Endogenous N-Arachidonyl-GABA: A Comprehensive Technical Guide on its Function in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonyl-GABA (N-AG), an endogenous lipid molecule in the central nervous system (CNS), is emerging as a significant neuromodulator at the intersection of the endocannabinoid and GABAergic systems. Structurally, it is formed by the conjugation of arachidonic acid and the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1]. This technical guide provides an in-depth overview of the current understanding of N-AG's function within the CNS, focusing on its biosynthesis, signaling mechanisms, physiological roles, and degradation. We present quantitative data on its endogenous levels, detailed experimental protocols for its study, and visualizations of its key pathways to support further research and drug development efforts in this area.
Introduction
The discovery of endogenous N-acyl amino acids has opened new avenues for understanding synaptic modulation and neuronal signaling. Among these, this compound stands out due to its unique composition, combining a key fatty acid involved in endocannabinoid signaling with the primary inhibitory neurotransmitter in the brain[1]. This duality suggests a complex role in regulating neuronal excitability and synaptic plasticity. This guide aims to consolidate the current knowledge on N-AG, providing a technical resource for professionals in neuroscience and pharmacology.
Biosynthesis of this compound
The precise enzymatic pathways for the biosynthesis of N-AG in vivo are still under investigation. However, in vitro studies have provided significant insights into a potential mechanism.
Proposed Synthesis Pathway
One proposed pathway for N-AG synthesis involves the direct conjugation of arachidonic acid with GABA. Research has shown that cytochrome c can catalyze the formation of N-AG from arachidonoyl-CoA and GABA in the presence of hydrogen peroxide[2][3]. This reaction exhibits Michaelis-Menten kinetics and proceeds favorably at physiological temperature and pH[2][3].
Signaling Mechanisms
N-AG exerts its effects in the CNS primarily through the modulation of GABAA receptors.
Allosteric Modulation of GABAA Receptors
N-AG acts as a positive allosteric modulator of GABAA receptors, specifically those containing the α1, β2, and γ2 subunits[4]. This potentiation of the GABAergic current is dependent on the presence of the β2 subunit. The interaction enhances the inhibitory effect of GABA, leading to a greater influx of chloride ions and hyperpolarization of the neuron.
Quantitative Data
The endogenous levels of N-AG in the CNS are crucial for understanding its physiological relevance. Quantification is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Analyte | Brain Region | Concentration (pmol/g) | Species | Reference |
| This compound | Whole Brain | 5.3 ± 0.8 | Mouse | [5] |
Physiological Functions
The modulatory role of N-AG on GABAergic transmission suggests its involvement in various physiological and pathological processes.
Neuropathic Pain
N-acyl amino acids, including N-AG, have demonstrated analgesic properties. While specific studies on N-AG are limited, the related compound N-arachidonoyl-glycine has been shown to reduce mechanical allodynia in rat models of neuropathic pain[6]. The potentiation of GABAergic inhibition by N-AG is a plausible mechanism for its potential antinociceptive effects.
Epilepsy
The GABAergic system plays a critical role in the pathophysiology of epilepsy, with deficits in GABAergic inhibition leading to hyperexcitability and seizures[7][8][9][10][11]. While the direct role of N-AG in epilepsy has not been extensively studied, its function as a positive allosteric modulator of GABAA receptors suggests a potential anticonvulsant role. Compounds that enhance GABAergic transmission are a cornerstone of anti-epileptic drug therapy[11].
Degradation
The enzymatic degradation of N-AG is a key process for terminating its signaling. While a specific hydrolase for N-AG has not been definitively identified, evidence points towards the involvement of Fatty Acid Amide Hydrolase (FAAH).
Putative Degradation Pathway
FAAH is a key enzyme responsible for the degradation of various fatty acid amides, including the endocannabinoid anandamide[5][12]. Studies have shown that inhibition of FAAH leads to a significant decrease in the levels of N-AG in the mouse brain[13]. This suggests that FAAH may be involved in the hydrolysis of N-AG to arachidonic acid and GABA, thereby terminating its action.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol outlines the general steps for the extraction and quantification of N-AG from brain tissue.
Methodology:
-
Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a cold organic solvent mixture, typically chloroform:methanol (2:1, v/v), to precipitate proteins and extract lipids[2].
-
Lipid Extraction: A liquid-liquid extraction is performed, often following the Folch method, by adding water or a saline solution to the homogenate to separate the lipid-containing organic phase from the aqueous phase[2]. The organic phase is collected.
-
Solid Phase Extraction (SPE): The lipid extract is further purified using SPE to enrich for N-acyl amino acids and remove interfering substances. C18 cartridges are commonly used for this purpose[3].
-
LC-MS/MS Analysis: The purified sample is analyzed by LC-MS/MS.
-
Liquid Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using solvents such as water with formic acid and acetonitrile (B52724) with formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for N-AG are monitored.
-
-
Quantification: The concentration of N-AG in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of an N-AG analytical standard. An internal standard (e.g., a deuterated analog) is used to correct for extraction efficiency and matrix effects[3].
Electrophysiological Recording of N-AG Effects on GABAA Receptors
This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes to study the modulatory effects of N-AG on GABAA receptors.
Methodology:
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular cell layer[14].
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2)[14].
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for the expression of functional GABAA receptors on the oocyte membrane.
-
Two-Electrode Voltage-Clamp Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
The oocyte is perfused with a baseline recording solution.
-
GABA is applied at a concentration that elicits a submaximal current (e.g., EC10-EC20).
-
N-AG is co-applied with GABA to determine its effect on the GABA-evoked current.
-
-
Data Analysis: The potentiation of the GABA-evoked current by N-AG is quantified by measuring the increase in current amplitude in the presence of N-AG compared to the current evoked by GABA alone.
Conclusion and Future Directions
This compound is a fascinating endogenous molecule that bridges the endocannabinoid and GABAergic signaling worlds. Its ability to positively modulate GABAA receptors positions it as a key player in the regulation of neuronal inhibition. The preliminary evidence for its roles in pain and epilepsy highlights its therapeutic potential.
Future research should focus on several key areas:
-
Elucidation of Biosynthetic and Degradative Pathways: Definitive identification of the enzymes responsible for the in vivo synthesis and degradation of N-AG is crucial for understanding its regulation.
-
Regional Distribution and Dynamics: Mapping the concentration of N-AG in different brain regions and understanding how its levels change in response to physiological and pathological stimuli will provide insights into its specific functions.
-
Pharmacological Characterization: A more detailed investigation of its interaction with different GABAA receptor subtypes and potential off-target effects is needed.
-
In Vivo Studies: Further exploration of the physiological and behavioral effects of N-AG in animal models of neurological and psychiatric disorders is warranted to validate its therapeutic potential.
A deeper understanding of the endogenous function of this compound in the central nervous system will undoubtedly open new avenues for the development of novel therapeutics for a range of neurological and psychiatric conditions.
References
- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 5. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA and epilepsy: basic concepts from preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the gamma-aminobutyric acid receptor-ionophore complex in seizure disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA and epilepsy: their complex relationship and the evolution of our understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-arachidonoyl GABA | C24H39NO3 | CID 16759310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of N-Arachidonyl-GABA: A Technical Guide for Researchers
An In-depth Examination of the Synthesis of a Key Lipoamino Acid from Arachidonic Acid
N-Arachidonyl-GABA (NA-GABA) is an endogenous lipid messenger belonging to the class of N-acyl amino acids, which have garnered significant interest in the scientific community for their diverse biological activities, including analgesic effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of NA-GABA from arachidonic acid, tailored for researchers, scientists, and drug development professionals. The guide details the known enzymatic pathways, presents relevant quantitative data, outlines experimental protocols, and provides visual representations of the core concepts.
Core Biosynthetic Pathway: The Role of Cytochrome c
While the complete in vivo biosynthetic pathway of this compound is not yet fully elucidated, in vitro studies have identified a key enzymatic process involving the mitochondrial protein cytochrome c.[3][4] This pathway involves the direct conjugation of arachidonic acid, in its activated form as arachidonoyl-Coenzyme A (arachidonoyl-CoA), with γ-aminobutyric acid (GABA).
The reaction, catalyzed by cytochrome c in the presence of hydrogen peroxide, has been shown to produce NA-GABA.[3] This synthesis exhibits Michaelis-Menten kinetics, indicating a classic enzyme-substrate interaction.[3] The process is dependent on both the protein structure of cytochrome c and the +3 oxidation state of its heme iron for optimal activity.[3]
Potential Alternative Biosynthetic Routes and a Role for Fatty Acid Amide Hydrolase (FAAH)
The biosynthesis of other N-acyl amino acids, such as N-arachidonoyl glycine (B1666218) (NAGly), has been shown to involve alternative pathways, suggesting that the synthesis of NA-GABA might also be more complex in vivo.[5] One key enzyme implicated in the metabolism of related lipid signaling molecules is Fatty Acid Amide Hydrolase (FAAH).[6]
While primarily known for its role in the degradation of endocannabinoids like anandamide (B1667382), FAAH has also been suggested to play a role in the synthesis of some N-acyl amino acids.[7] Studies on the biosynthesis of N-arachidonoyl dopamine (B1211576) (NADA) indicate that FAAH may act as a conjugating enzyme or as a rate-limiting enzyme that provides the arachidonic acid substrate from the hydrolysis of anandamide.[6][7]
A study involving the administration of a FAAH inhibitor, URB 597, to mice resulted in a significant decrease in the brain levels of NA-GABA.[8][9] This finding strongly suggests that FAAH is involved, either directly or indirectly, in the endogenous production of NA-GABA.
Quantitative Data
The following table summarizes the reported endogenous concentrations of this compound in mouse brain tissue, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Analyte | Tissue | Concentration (pg/μl) | Linearity Range (pg/μl) | LLOQ (pg on column) | Reference |
| This compound | Mouse Brain | Not explicitly stated as a concentration in the abstract, but quantified within the study. | 0.2 - 120 | 1.0 | [8][9] |
Experimental Protocols
While a specific, optimized protocol for the biosynthesis of NA-GABA from arachidonic acid is not extensively detailed in the literature, a general methodology can be adapted from protocols for the enzymatic synthesis of other N-acyl amino acids. The following is a representative protocol based on the principles of in vitro enzymatic synthesis.
Protocol: In Vitro Enzymatic Synthesis of this compound using Cytochrome c
Materials:
-
Arachidonoyl-CoA
-
γ-aminobutyric acid (GABA)
-
Bovine heart cytochrome c
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer for product verification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer (pH 7.4), arachidonoyl-CoA, and GABA at desired molar ratios.
-
Enzyme Addition: Add cytochrome c to the reaction mixture.
-
Initiation: Initiate the reaction by adding a controlled amount of hydrogen peroxide.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 1-2 hours) with gentle agitation.
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to denature the enzyme and extract the lipid products.
-
Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the organic phase containing NA-GABA.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis (e.g., methanol).
-
Analysis: Analyze the sample by HPLC-MS/MS to identify and quantify the this compound product.
Conclusion and Future Directions
The biosynthesis of this compound is an area of active research. The in vitro catalysis by cytochrome c provides a foundational understanding of a plausible synthetic route. However, the in vivo relevance and the potential involvement of other enzymes like FAAH warrant further investigation. Future research should focus on identifying the specific enzymes responsible for NA-GABA synthesis in different tissues, elucidating the regulatory mechanisms of these pathways, and accurately quantifying the kinetic parameters of the involved enzymes. A deeper understanding of NA-GABA biosynthesis will be crucial for developing novel therapeutic strategies targeting the modulation of this important lipid signaling molecule.
References
- 1. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome c catalyzes the in vitro synthesis of arachidonoyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative LC-MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Arachidonyl-GABA and Anandamide: A Structural and Functional Comparison of Two Endogenous Signaling Lipids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyl-GABA (NA-GABA) and N-arachidonoylethanolamine (anandamide; AEA) are both endogenous fatty acid amides that play significant roles in physiological processes. Their structural similarity, characterized by a shared N-arachidonoyl tail, belies distinct functional profiles stemming from their different polar head groups: γ-aminobutyric acid (GABA) in NA-GABA and ethanolamine (B43304) in anandamide (B1667382). This technical guide provides a comprehensive analysis of the structural relationship between these two molecules, their interactions with key biological targets, and their distinct signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Structural Relationship
At their core, NA-GABA and anandamide are structurally analogous, featuring a 20-carbon polyunsaturated arachidonoyl acyl chain attached via an amide linkage to a polar head group. This shared lipophilic tail is crucial for their interaction with the lipid bilayer and binding to cannabinoid receptors and related enzymes. The key structural distinction lies in the head group, which dictates their differential engagement with various receptor systems and metabolic pathways.
| Feature | This compound (NA-GABA) | Anandamide (AEA) |
| Acyl Chain | Arachidonoyl | Arachidonoyl |
| Linkage | Amide | Amide |
| Head Group | γ-aminobutyric acid (GABA) | Ethanolamine |
| Chemical Formula | C24H39NO3 | C22H37NO2 |
| Molecular Weight | 389.57 g/mol | 347.53 g/mol |
Comparative Pharmacodynamics: Receptor Binding and Enzyme Kinetics
A critical aspect of understanding the distinct biological roles of NA-GABA and anandamide lies in their comparative pharmacodynamics, specifically their binding affinities for cannabinoid receptors and their susceptibility to enzymatic degradation.
Cannabinoid Receptor Binding
Anandamide is a well-established partial agonist at both cannabinoid type 1 (CB1) and type 2 (CB2) receptors. In contrast, information regarding the direct binding of NA-GABA to these receptors is less definitive, with its primary pharmacological effects often attributed to its interaction with the GABAergic system.
| Ligand | Receptor | Binding Affinity (Ki) |
| Anandamide (AEA) | CB1 | 89 nM[1] |
| CB2 | 371 nM[1] | |
| This compound (NA-GABA) | CB1 | Data not available |
| CB2 | Data not available |
Enzymatic Degradation by Fatty Acid Amide Hydrolase (FAAH)
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide. The efficiency of this hydrolysis, represented by the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), is a key determinant of anandamide's signaling duration. While NA-GABA is also a fatty acid amide, its kinetics as a FAAH substrate are not as well-characterized as those of anandamide. Some studies suggest that N-acyl amino acids, including NA-GABA, can act as inhibitors of FAAH[2].
| Substrate | Enzyme | Km | Vmax |
| Anandamide (AEA) | FAAH | 3.4 µM - 25.3 µM | 2.2 nmol/min/mg protein |
| This compound (NA-GABA) | FAAH | Data not available | Data not available |
Signaling Pathways
The divergence in the head groups of NA-GABA and anandamide leads to their engagement with distinct primary signaling pathways.
Anandamide Signaling
Anandamide's primary signaling occurs through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).
Upon binding to CB1 or CB2 receptors, anandamide initiates a cascade of intracellular events, primarily through the Gi/o protein subunit. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, modulation of ion channels (inhibition of Ca2+ channels and activation of K+ channels), and activation of the mitogen-activated protein kinase (MAPK) pathway. A key consequence of CB1 receptor activation in the central nervous system is the presynaptic inhibition of neurotransmitter release, affecting both glutamatergic and GABAergic synapses.[1][3]
This compound Signaling
The signaling pathways of NA-GABA are less well-defined but are thought to primarily involve the GABAergic system, leveraging its structural GABA moiety. It is hypothesized to act as a modulator of GABA receptors, although the precise nature of this interaction (e.g., agonist, antagonist, or allosteric modulator) and its effects on GABAA and GABAB receptors require further elucidation. Its analgesic effects suggest a significant interaction with neuronal signaling pathways related to pain perception.[4][5]
Experimental Protocols
Competitive Radioligand Binding Assay for Cannabinoid Receptors
This protocol is a standard method to determine the binding affinity (Ki) of a test compound (e.g., NA-GABA) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]CP55,940) from cannabinoid receptors.
Materials:
-
Membrane preparations from cells expressing CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940.
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Test compound: this compound or Anandamide.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Incubate receptor membranes with varying concentrations of the test compound and a fixed concentration of the radioligand.
-
For determining non-specific binding, incubate membranes with the radioligand and a saturating concentration of the non-labeled ligand.
-
Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol measures the activity of FAAH by quantifying the hydrolysis of a radiolabeled substrate like [3H]anandamide.
Materials:
-
Enzyme source: Microsomal preparations from tissues or cells expressing FAAH.
-
Radiolabeled substrate: [3H]anandamide (labeled on the ethanolamine portion).
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).
-
Organic solvent for extraction (e.g., chloroform/methanol mixture).
-
Scintillation cocktail and counter.
Procedure:
-
Pre-incubate the enzyme preparation at the assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate for a specific time period during which the reaction is linear.
-
Stop the reaction by adding an ice-cold organic solvent mixture.
-
Separate the aqueous phase (containing the radiolabeled ethanolamine product) from the organic phase (containing the unreacted substrate) by centrifugation.
-
Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and analyze the data using Michaelis-Menten kinetics.[6]
Conclusion and Future Directions
This compound and anandamide, while structurally similar, exhibit distinct pharmacological profiles that are beginning to be unraveled. Anandamide's role as an endocannabinoid with well-characterized interactions with CB1 and CB2 receptors is firmly established. In contrast, NA-GABA's primary mode of action appears to be linked to the GABAergic system, although the precise mechanisms are still under investigation. The lack of comprehensive comparative data on NA-GABA's binding to cannabinoid receptors and its metabolism by FAAH represents a significant knowledge gap.
Future research should focus on:
-
Quantitative Pharmacodynamics of NA-GABA: Systematically determining the binding affinities of NA-GABA for CB1 and CB2 receptors and its kinetic parameters as a FAAH substrate.
-
Elucidation of NA-GABA's Signaling Pathways: Investigating the precise molecular interactions of NA-GABA with GABAA and GABAB receptors and delineating its downstream signaling cascades.
-
In Vivo Comparative Studies: Directly comparing the physiological and behavioral effects of NA-GABA and anandamide in relevant animal models to better understand their distinct and potentially overlapping roles.
A deeper understanding of the structural and functional relationship between these two endogenous lipids will undoubtedly open new avenues for the development of novel therapeutics targeting the endocannabinoid and GABAergic systems for a range of neurological and psychiatric disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The major central endocannabinoid directly acts at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
N-Arachidonyl-GABA interaction with GABAergic systems
An In-depth Technical Guide on the Interaction of N-Arachidonyl-GABA with GABAergic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound (N-AG)
This compound (N-AG), also known as N-arachidonoyl-γ-aminobutyric acid, is an endogenous lipoamino acid that belongs to a class of signaling lipids structurally related to the endocannabinoid anandamide. It is formed by the conjugation of arachidonic acid, a polyunsaturated fatty acid, with the neurotransmitter γ-aminobutyric acid (GABA).[1] First identified in bovine brain, N-AG has garnered interest for its potential therapeutic effects, particularly its analgesic properties demonstrated in in vivo models.[1] As a hybrid molecule containing a key inhibitory neurotransmitter, its interaction with the GABAergic system is of significant interest for understanding its mechanism of action and for the development of novel therapeutics targeting pain and neurological disorders.
Biosynthesis and Metabolism of this compound
The precise in vivo biosynthetic and metabolic pathways of N-AG are not fully elucidated, but evidence suggests several potential mechanisms.
2.1 Biosynthesis
The formation of N-AG is believed to occur through the enzymatic conjugation of arachidonic acid and GABA. One proposed pathway involves the action of a cytochrome c-dependent process. In vitro studies have shown that cytochrome c can catalyze the formation of N-AG from arachidonoyl-CoA and GABA in the presence of hydrogen peroxide. This reaction proceeds favorably at physiological temperature and pH, suggesting a potential role for this mitochondrial protein in the biosynthesis of N-AG and other arachidonyl amino acids in vivo.
2.2 Metabolism
The degradation of N-AG is likely mediated by fatty acid amide hydrolase (FAAH), the same enzyme responsible for the breakdown of the endocannabinoid anandamide. The structural similarity between N-AG and other N-acylethanolamines supports this hypothesis. Inhibition of FAAH would be expected to increase the endogenous levels and prolong the signaling of N-AG, a strategy that has been explored for other endocannabinoid-like molecules. Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established to measure levels of N-AG and related compounds in brain tissue, providing a crucial tool for studying its metabolism.
Interaction with GABAergic Systems
N-AG's structure suggests a direct interaction with components of the GABAergic system, including GABA-A receptors and GABA transporters (GATs).
3.1 GABA-A Receptor Modulation
GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[2] They are pentameric structures with multiple allosteric binding sites that modulate the receptor's response to GABA.[2] Lipids, in particular, are known to modulate GABA-A receptor function. For instance, arachidonic acid can directly inhibit GABA-A receptor currents, and cholesterol is crucial for maintaining receptor functionality.[3]
While direct binding data for N-AG on GABA-A receptors is limited, studies on structurally similar compounds provide strong indirect evidence for its modulatory role. The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and the related lipoamino acid N-arachidonoyl-glycine (NA-glycine) have been shown to act as positive allosteric modulators of GABA-A receptors, potentiating GABA-induced currents.[4][5] This modulation is often dependent on the presence of specific beta subunits within the receptor complex.[4][5] It is hypothesized that N-AG may act in a similar manner, binding to a lipid-accessible site on the GABA-A receptor to enhance GABAergic inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. GABA and astrocytic cholesterol determine the lipid environment of GABAAR in cultured cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular analysis of the site for 2-arachidonylglycerol (2-AG) on the β₂ subunit of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Do N-arachidonyl-glycine (NA-glycine) and 2-arachidonoyl glycerol (2-AG) share mode of action and the binding site on the β2 subunit of GABAA receptors? - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of N-Arachidonyl-GABA by Cytochrome c: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonyl-GABA (NA-GABA) is an endogenous lipid messenger implicated in a range of physiological processes, including neuromodulation and pain signaling. Its synthesis can be achieved through various pathways, one of which involves the catalytic activity of cytochrome c. This technical guide provides a comprehensive overview of the enzymatic synthesis of NA-GABA mediated by cytochrome c. It details the core principles of the reaction, presents available quantitative data, and offers a detailed experimental protocol for its in vitro synthesis and purification. Furthermore, this guide illustrates the proposed reaction mechanism and a plausible downstream signaling pathway for NA-GABA. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development who are interested in the synthesis and biological functions of N-acyl amino acids.
Introduction
N-acyl amino acids (NAAs) are a class of lipid signaling molecules that are gaining increasing attention for their diverse biological activities. Among them, this compound (NA-GABA) has emerged as a molecule of interest due to its structural similarity to the endocannabinoid anandamide (B1667382) and its potential therapeutic applications. While several biosynthetic routes for NAAs have been proposed, the enzymatic synthesis catalyzed by cytochrome c represents a physiologically relevant pathway, particularly in the context of mitochondrial function and cellular stress.
It has been demonstrated that the mitochondrial protein cytochrome c can catalyze the formation of N-arachidonoyl amino acids, including NA-GABA, from arachidonoyl-CoA and the corresponding amino acid in the presence of hydrogen peroxide.[1] This reaction proceeds via Michaelis-Menten kinetics and is favored at physiological temperature and pH.[1][2] A critical requirement for this catalytic activity is the +3 oxidation state of the heme iron within cytochrome c.[1][2]
This guide provides a detailed exploration of this enzymatic synthesis, offering practical insights for its application in a laboratory setting.
Quantitative Data
While the synthesis of NA-GABA by cytochrome c is known to follow Michaelis-Menten kinetics, specific kinetic parameters such as Km and Vmax have not been reported in the literature to date. The data presented below is based on the established requirements for the synthesis of N-arachidonoyl amino acids by cytochrome c and serves as a foundational reference for experimental design.
Table 1: Reaction Components and Conditions for the Enzymatic Synthesis of this compound by Cytochrome c
| Component/Condition | Role/Specification | Reference |
| Enzyme | Cytochrome c (from bovine heart or other mammalian source) | [1] |
| Acyl Donor | Arachidonoyl-CoA | [1] |
| Acyl Acceptor | γ-Aminobutyric acid (GABA) | [1] |
| Co-substrate | Hydrogen Peroxide (H₂O₂) | [1] |
| Heme Iron State | Ferric (Fe³⁺) | [1][2] |
| pH | Physiological range (e.g., 7.4) | [1][2] |
| Temperature | Physiological range (e.g., 37°C) | [1][2] |
Table 2: Michaelis-Menten Kinetic Parameters for the Synthesis of N-Arachidonyl Amino Acids by Cytochrome c
| Substrate | Km | Vmax | Reference |
| This compound | Not Available | Not Available | |
| N-Arachidonyl-Glycine | Not Available | Not Available |
Note: The current literature confirms that the reaction follows Michaelis-Menten kinetics, but specific constants for NA-GABA and related N-arachidonoyl amino acids are not yet published. Researchers will need to determine these parameters empirically for their specific experimental conditions.
Experimental Protocols
The following is a proposed, detailed protocol for the in vitro enzymatic synthesis of NA-GABA by cytochrome c. This protocol is based on the general methods described for the synthesis of related N-acyl amino acids and should be optimized for specific laboratory conditions.
Materials and Reagents
-
Cytochrome c from bovine heart (e.g., Sigma-Aldrich, C2506)
-
Arachidonoyl-CoA (e.g., Cayman Chemical, 10005)
-
γ-Aminobutyric acid (GABA) (e.g., Sigma-Aldrich, A2129)
-
Hydrogen peroxide (30% w/w solution) (e.g., Sigma-Aldrich, H1009)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass spectrometer (for product verification)
Proposed Synthesis Protocol
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of cytochrome c in 50 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of arachidonoyl-CoA in a suitable solvent (e.g., ethanol (B145695) or DMSO) and store under inert gas at -20°C.
-
Prepare a 100 mM stock solution of GABA in 50 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM working solution of hydrogen peroxide by diluting the 30% stock solution in distilled water. Caution: Hydrogen peroxide is a strong oxidant.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Potassium phosphate buffer (50 mM, pH 7.4) to a final volume of 1 mL.
-
GABA stock solution to a final concentration of 10 mM.
-
Cytochrome c stock solution to a final concentration of 10 µM.
-
Arachidonoyl-CoA stock solution to a final concentration of 100 µM.
-
-
Initiate the reaction by adding the hydrogen peroxide working solution to a final concentration of 100 µM.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation. The optimal incubation time should be determined empirically.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 volumes of ice-cold methanol containing 0.1% acetic acid.
-
Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to precipitate the protein.
-
Proposed Purification Protocol
-
Liquid-Liquid Extraction:
-
Transfer the supernatant from the reaction termination step to a new tube.
-
Add 2 volumes of chloroform to the supernatant.
-
Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase containing the lipid-soluble NA-GABA.
-
Dry the organic phase under a stream of nitrogen gas.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried lipid extract in a small volume of the mobile phase used for SPE.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the NA-GABA with a higher percentage of organic solvent (e.g., 80-100% methanol).
-
Dry the eluted fraction under nitrogen.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reconstitute the dried sample from SPE in the HPLC mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Use a gradient of an appropriate mobile phase system (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA) to separate the NA-GABA from other components.
-
Monitor the elution profile at a suitable wavelength (e.g., 205 nm) and collect the fraction corresponding to the NA-GABA peak.
-
-
Product Verification:
-
Confirm the identity and purity of the collected fraction using mass spectrometry (e.g., LC-MS/MS) by comparing the mass-to-charge ratio and fragmentation pattern with a known standard of NA-GABA.
-
Mandatory Visualizations
Experimental Workflow
References
N-Arachidonyl-GABA: A Novel Lipoamino Acid Neurotransmitter at the Crossroads of Endocannabinoid and GABAergic Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonyl-GABA (N-AG) is an endogenous lipoamino acid that represents a fascinating intersection of the endocannabinoid and GABAergic systems. Structurally, it combines the features of the endocannabinoid pharmacophore, arachidonic acid, with the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This unique hybrid structure confers novel pharmacological properties, positioning N-AG as a potential neuromodulator with therapeutic implications in pain, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the current state of knowledge on N-AG, including its discovery, synthesis, pharmacology, and physiological effects. We present available quantitative data, detailed experimental methodologies for its study, and visual representations of its proposed signaling and metabolic pathways to facilitate further research and drug development in this promising area.
Introduction
The discovery of endocannabinoids, such as anandamide (B1667382) (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (B1664049) (2-AG), revolutionized our understanding of lipid signaling in the central nervous system. These molecules, derived from membrane lipids, act as retrograde messengers to modulate synaptic transmission. Parallel to this, the GABAergic system, primarily through ionotropic GABA-A receptors, mediates fast synaptic inhibition and is a key target for a wide range of therapeutics. This compound, identified in bovine brain, emerges as a novel endogenous molecule that conceptually bridges these two critical signaling systems.[1][2][3] Its analgesic and neuroprotective properties suggest a significant role in physiological and pathophysiological processes.[1][4] This document aims to consolidate the existing technical information on N-AG to serve as a foundational resource for the scientific community.
Physicochemical Properties
N-AG is an amphipathic molecule with a long, hydrophobic arachidonoyl tail and a hydrophilic GABA headgroup. Its molecular formula is C24H39NO3, and it has a molecular weight of approximately 389.57 g/mol .[3][5]
| Property | Value | Source |
| Molecular Formula | C24H39NO3 | [3][5] |
| Molecular Weight | 389.57 g/mol | [3] |
| IUPAC Name | 4-[[(5Z,8Z,11Z,14Z)-eicosatetraenoyl]amino]butanoic acid | [5] |
| CAS Number | 128201-89-8 | [3][6] |
Pharmacology and Mechanism of Action
The primary pharmacological target of N-AG is believed to be the GABA-A receptor, the main ligand-gated ion channel for inhibitory neurotransmission in the brain.[1][3] However, the precise nature of this interaction and its downstream consequences are still under active investigation.
Receptor Interaction
While direct high-affinity binding data for N-AG at various GABA-A receptor subtypes are not yet extensively published, its actions are consistent with modulation of GABAergic transmission. It is hypothesized that N-AG, similar to other N-arachidonoyl amino acids like N-arachidonoyl glycine (B1666218) (NA-glycine), may act as a positive allosteric modulator of GABA-A receptors, enhancing the effect of GABA.[7] The presence of the β2 subunit in the GABA-A receptor pentamer appears to be crucial for the modulatory effects of related compounds.[7]
Signaling Pathways
The binding of an agonist to the GABA-A receptor typically leads to the opening of its intrinsic chloride (Cl-) channel, resulting in hyperpolarization of the neuron and inhibition of action potential firing.[8][9] The signaling cascade initiated by N-AG is likely to follow this canonical pathway, although specific nuances may exist.
Further research is required to elucidate if N-AG binding leads to the activation of additional downstream signaling cascades, such as those involving intracellular calcium mobilization or modulation of protein kinases, which have been observed with prolonged GABA-A receptor activation.[8][10]
Endogenous Biosynthesis and Degradation
The metabolic pathways of N-AG are not yet fully characterized but are thought to be part of the broader N-arachidonoyl amino acid metabolism.
Biosynthesis
A potential biosynthetic pathway for N-AG involves the enzymatic conjugation of arachidonic acid with GABA. One proposed mechanism for the synthesis of related N-arachidonoyl amino acids involves cytochrome c, which can catalyze the formation of these compounds from arachidonoyl-CoA and the corresponding amino acid.[7] Another potential pathway could involve the action of fatty acid amide hydrolase (FAAH) operating in reverse, or other ligases.
Degradation
The primary enzyme responsible for the degradation of many fatty acid amides, including anandamide, is fatty acid amide hydrolase (FAAH).[11] It is plausible that FAAH also plays a role in the hydrolysis of N-AG back to arachidonic acid and GABA. Inhibition of FAAH has been shown to alter the levels of other N-arachidonoyl amino acids in the brain, suggesting a central role for this enzyme in their metabolism.[3][6]
Physiological and Therapeutic Potential
Analgesia
N-AG has demonstrated analgesic activity in vivo.[1] However, in a rat model of inflammatory pain, intrathecal administration of N-AG (at a dose of 700 nmol) did not produce a significant effect on mechanical allodynia or thermal hyperalgesia, in contrast to N-arachidonoyl-glycine.[12] This suggests that the analgesic effects of N-AG may be context-dependent or mediated by different mechanisms than other N-arachidonoyl amino acids.
Neuroprotection
Studies have indicated that N-AG exhibits neuroprotective and cerebrovascular effects.[4] In models of focal and global cerebral ischemia, N-AG has been shown to restore neurons and glial cells, reduce brain tissue edema, and improve cerebral blood flow.[4] These effects are thought to involve the GABAergic vascular system of the brain.[4]
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from standard methods for determining the binding affinity of a compound to GABA-A receptors.[4][13]
Objective: To determine the inhibition constant (Ki) of this compound for the GABA-A receptor.
Materials:
-
[3H]Muscimol (radioligand)
-
Rat brain membranes (source of GABA-A receptors)
-
This compound (test compound)
-
GABA (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in a suitable buffer and perform a series of centrifugations to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.[4][13]
-
Binding Assay:
-
In a multi-well plate, combine the brain membrane preparation, a fixed concentration of [3H]Muscimol, and varying concentrations of this compound.
-
For total binding, omit the this compound.
-
For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 45 minutes) to allow binding to reach equilibrium.[4]
-
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of N-AG that inhibits 50% of specific [3H]Muscimol binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This protocol provides a general framework for measuring the extracellular levels of N-AG in the brain of a living animal.[14][15]
Objective: To measure the in vivo concentration of this compound in a specific brain region.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia
-
Surgical instruments
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
LC-MS/MS system
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the target brain region.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.
-
Sample Collection: Collect the dialysate, which contains extracellular fluid from the brain region, in a fraction collector at regular intervals.
-
Sample Analysis: Analyze the collected dialysate samples for the concentration of N-AG using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6]
-
Data Analysis: Quantify the concentration of N-AG in each sample and plot the concentration over time. This can be used to establish a baseline level and to measure changes in response to pharmacological or behavioral manipulations.
Quantitative Data Summary
Currently, there is a paucity of published quantitative data specifically for this compound. The following table includes data for related compounds to provide a comparative context. Further research is needed to populate this table with N-AG-specific values.
| Compound | Receptor/Enzyme | Assay Type | Value (unit) | Source |
| GABA | GABA-A (α1β3γ2) | Electrophysiology | EC50 = 2.1 µM | [16] |
| GABA | GABA-A (α2β3γ2) | Electrophysiology | EC50 = 13.4 µM | [16] |
| NA-glycine | GABA-A (α1β2γ2) | Electrophysiology | EC50 < 10 µM | [7] |
| 2-AG | GABA-A (α1β2γ2) | Electrophysiology | EC50 = 2.1 µM | [7] |
| N-AG | Inflammatory Pain Model | In vivo | No significant effect at 700 nmol | [12] |
Conclusion and Future Directions
This compound stands as a promising but still enigmatic player in the complex landscape of neuroactive lipids. Its unique structure suggests a modulatory role that could be harnessed for therapeutic benefit in a range of CNS disorders. The analgesic and neuroprotective effects observed in preliminary studies are encouraging, but a more detailed understanding of its molecular mechanisms is imperative for its development as a therapeutic agent.
Future research should prioritize:
-
Quantitative Pharmacology: Determining the binding affinities (Ki) and functional potencies (EC50/IC50) of N-AG at a wide range of GABA-A receptor subtypes.
-
Signaling Pathway Elucidation: Identifying the specific downstream signaling cascades activated by N-AG, beyond chloride influx.
-
Metabolic Profiling: Characterizing the complete endogenous biosynthesis and degradation pathways of N-AG and the enzymes involved.
-
In Vivo Efficacy: Conducting comprehensive dose-response studies in various animal models of pain, neurodegeneration, and other neurological disorders.
A deeper understanding of this compound will not only shed light on a novel signaling molecule but also open new avenues for the development of targeted therapies for a host of debilitating conditions.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative LC-MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Do N-arachidonyl-glycine (NA-glycine) and 2-arachidonoyl glycerol (2-AG) share mode of action and the binding site on the β2 subunit of GABAA receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between the GABA Pathway and Signaling of Other Regulatory Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones [frontiersin.org]
Unraveling the Analgesic Potential of N-Arachidonyl-GABA (N-Ar-GABA) in Preclinical Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Arachidonyl-GABA (N-Ar-GABA) is a naturally occurring lipoamino acid found in the mammalian central nervous system. As an endocannabinoid-like molecule, it has been investigated for its potential role in pain modulation. However, preclinical studies have yielded conflicting results regarding its analgesic efficacy. This technical guide provides an in-depth analysis of the existing preclinical data on N-Ar-GABA's activity in pain models, presenting a comprehensive overview of the experimental findings, detailed methodologies, and a discussion of the potential underlying mechanisms. The conflicting evidence highlights the critical influence of the specific pain model and route of administration on the observed effects of N-Ar-GABA, underscoring the need for further research to delineate its pharmacological profile.
Preclinical Efficacy of this compound: A Tale of Contrasting Findings
The investigation into the analgesic properties of this compound (N-Ar-GABA) has produced divergent results in preclinical studies, suggesting a complex pharmacological profile that is highly dependent on the experimental context. Two key studies highlight this discrepancy, with one reporting a lack of analgesic effect in an inflammatory pain model and the other indicating pain inhibition in a chemical-induced pain model.
Lack of Efficacy in a Model of Inflammatory Pain
A study by Succar and colleagues in 2007 investigated the effect of intrathecally administered N-Ar-GABA in a rat model of inflammatory pain induced by Freund's Complete Adjuvant (FCA).[1] The results demonstrated that N-Ar-GABA, at a dose of 700 nmol, did not produce a significant analgesic effect on either mechanical allodynia or thermal hyperalgesia when compared to the vehicle control.[1] This finding was in stark contrast to N-Arachidonyl-glycine (NA-glycine), which did exhibit analgesic properties in the same study.[1]
Table 1: Effect of Intrathecal this compound on Mechanical Allodynia in a Rat Inflammatory Pain Model [1]
| Treatment Group | Dose (nmol) | Area Under the Curve (AUC) for Paw Withdrawal Threshold (g.h) | P-value vs. Vehicle |
| Vehicle | - | 0.7 ± 0.7 | - |
| N-Ar-GABA | 700 | 7.9 ± 2.1 | 0.5 |
Data are presented as mean ± SEM (n=7 per group). Data is derived from Succar et al., 2007.
Table 2: Effect of Intrathecal this compound on Thermal Hyperalgesia in a Rat Inflammatory Pain Model [1]
| Treatment Group | Dose (nmol) | Area Under the Curve (AUC) for Paw Withdrawal Latency (s.h) | P-value vs. Vehicle |
| Vehicle | - | 1.2 ± 1.6 | - |
| N-Ar-GABA | 700 | 2.5 ± 3.9 | 0.9 |
Data are presented as mean ± SEM (n=7 per group). Data is derived from Succar et al., 2007.
Evidence of Analgesic Activity in a Chemical-Induced Pain Model
The discrepancy between these two studies could be attributed to several factors, including:
-
Pain Model: The FCA model induces a persistent inflammatory state, while the formalin test represents a more acute, biphasic chemical-induced pain. The underlying pathophysiology and neurotransmitter systems involved in these models differ, which could influence the efficacy of N-Ar-GABA.
-
Route of Administration: Succar et al. administered N-Ar-GABA intrathecally, targeting the spinal cord, whereas the study by Huang et al. likely involved peripheral administration. This difference in delivery could lead to engagement of different targets in the peripheral versus central nervous system.
Experimental Protocols
To facilitate the replication and further investigation of N-Ar-GABA's analgesic potential, the detailed experimental protocols from the key studies are provided below.
Inflammatory Pain Model (Succar et al., 2007)[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: Intraplantar injection of 100 µl of Freund's Complete Adjuvant (FCA) into the right hind paw.
-
Drug Administration: Intrathecal injection of N-Ar-GABA (700 nmol) or vehicle.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus to determine the paw withdrawal latency to a radiant heat source.
-
-
Data Analysis: The effects of the treatments were quantified by calculating the area under the curve (AUC) for the change in withdrawal threshold or latency over time. Statistical significance was determined using appropriate statistical tests.
Chemical-Induced Pain Model (Huang et al., 2001)
-
Animal Model: Likely rats, as was common for this type of study at the time.
-
Pain Induction: Formalin test, which involves the subcutaneous injection of a dilute formalin solution into the plantar surface of the hind paw. This induces a biphasic pain response: an early, acute phase (Phase 1) and a later, tonic phase (Phase 2).
-
Drug Administration: The abstract suggests peripheral administration, likely a co-injection with formalin or a local injection into the paw.
-
Behavioral Assessment: Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are typically counted or timed during both phases of the test.
-
Data Analysis: The total time spent in nociceptive behavior or the number of flinches is calculated for each phase and compared between treatment groups.
Potential Mechanisms of Action and Signaling Pathways
The precise molecular targets and signaling pathways through which N-Ar-GABA might exert its effects are not fully elucidated. However, based on its structural similarity to other N-acyl amino acids and the known pharmacology of the GABAergic system in pain, several potential mechanisms can be hypothesized.
N-acyl amino acids are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs) like GPR18 and GPR92, as well as ion channels and transporters. While N-Ar-GABA's affinity for these specific targets has not been extensively characterized, its structural analog, N-Arachidonyl-glycine, has been shown to modulate GABA-A receptors and inhibit the glycine (B1666218) transporter GLYT2.
Given the conflicting in vivo data, a hypothetical signaling pathway for N-Ar-GABA's potential involvement in pain modulation is presented below. This diagram illustrates potential points of interaction within the nociceptive signaling cascade, which could be either pro- or anti-nociceptive depending on the specific receptor subtype and neuronal population involved.
Caption: Hypothetical signaling pathway for N-Ar-GABA in nociception.
Standardized Experimental Workflow
To ensure consistency and comparability of future preclinical studies on N-Ar-GABA, a standardized experimental workflow is proposed. This workflow is based on the robust methodology employed in the study by Succar et al. (2007).
Caption: Standardized workflow for preclinical analgesic testing of N-Ar-GABA.
Conclusion and Future Directions
The preclinical data on the analgesic activity of this compound are currently inconclusive. While one study suggests a lack of efficacy in a model of chronic inflammatory pain, another indicates potential analgesic effects in an acute chemical-induced pain model. This discrepancy underscores the importance of the experimental paradigm in determining the pharmacological effects of N-Ar-GABA.
To resolve these conflicting findings and fully understand the therapeutic potential of N-Ar-GABA, future research should focus on:
-
Head-to-head comparisons of N-Ar-GABA in different pain models (e.g., inflammatory, neuropathic, acute thermal) within the same study.
-
Dose-response studies to establish the potency and efficacy of N-Ar-GABA via different routes of administration (e.g., systemic, intrathecal, peripheral).
-
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of N-Ar-GABA.
-
Mechanism of action studies to identify the specific molecular targets (receptors, channels, enzymes) through which N-Ar-GABA exerts its effects.
A thorough and systematic investigation of N-Ar-GABA's pharmacology is warranted to determine if this endogenous lipoamino acid holds promise as a novel analgesic agent.
References
N-Arachidonyl-GABA (N-AG) Distribution in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyl-GABA (N-AG) is an endogenous lipid signaling molecule belonging to the class of N-acyl amino acids. Structurally, it consists of the neurotransmitter gamma-aminobutyric acid (GABA) linked to the fatty acid arachidonic acid via an amide bond. As a member of the expanded endocannabinoid system, or "endocannabinoidome," N-AG is implicated in various physiological processes within the central nervous system. Its unique structure, combining an inhibitory neurotransmitter with a lipid moiety characteristic of endocannabinoids, suggests a potential role in neuromodulation. This technical guide provides a comprehensive overview of the current knowledge on the distribution of N-AG in different brain regions, details the experimental protocols for its quantification, and illustrates associated signaling pathways.
Quantitative Distribution of this compound
To date, the quantitative analysis of N-AG has been primarily focused on the whole brain, with specific regional concentrations yet to be extensively documented in wild-type models. The following table summarizes the available quantitative data for N-AG in the mouse brain.
Table 1: Quantitative Analysis of this compound in the Mouse Brain
| Analyte | Brain Region | Species | Concentration (pmol/g) | Analytical Method | Reference |
| This compound | Whole Brain* | Mouse | 5.3 ± 0.8 | LC-MS/MS | [1] |
*Cortical hemispheres, not including the olfactory bulb and cerebellum.[1]
While absolute quantification of N-AG in discrete brain regions of healthy subjects is not yet widely published, studies on genetically modified animal models suggest that the levels of N-acyl GABAs are not uniform across the brain. Research on mice lacking the enzyme ABHD12 has shown age-related declines in N-acyl GABAs, with variations in the extent of these changes across different brain areas. This implies a region-specific regulation of N-AG metabolism.
Experimental Protocols
The quantification of N-AG in brain tissue is a complex process that requires sensitive and specific analytical techniques. The following is a detailed methodology for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of N-AG, adapted from established protocols.[1]
Tissue Preparation and Homogenization
-
Tissue Collection: Brain tissue is rapidly dissected and immediately frozen in liquid nitrogen to prevent enzymatic degradation of lipids.
-
Homogenization: A known weight of frozen brain tissue is homogenized in an appropriate solvent, typically a mixture of organic solvents like ethyl acetate (B1210297) and heptane, containing an internal standard. Deuterated analogs are often used as internal standards to correct for extraction efficiency and matrix effects.
Lipid Extraction
-
Solvent Extraction: The homogenate is subjected to lipid extraction using a solvent system designed to efficiently recover N-acyl amino acids.
-
Centrifugation: The mixture is centrifuged to separate the organic and aqueous phases. The organic phase, containing the lipids, is collected.
-
Drying: The collected organic phase is dried under a stream of nitrogen.
Sample Clean-up (Optional but Recommended)
-
Solid-Phase Extraction (SPE): The dried lipid extract can be reconstituted and passed through an SPE cartridge to remove interfering substances and enrich the N-AG fraction.
LC-MS/MS Analysis
-
Chromatographic Separation: The final extract is injected into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. A C18 reversed-phase column is typically used to separate N-AG from other lipids based on its hydrophobicity. A gradient elution with a mobile phase consisting of solvents like methanol, water, and acetonitrile (B52724) with additives like formic acid is employed.
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Detection and quantification are achieved using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion of N-AG and monitoring for a specific product ion after fragmentation in the collision cell.
Signaling Pathways and Experimental Workflow
Signaling Pathways
While the specific signaling pathways of N-AG are still under investigation, it is hypothesized to interact with components of the GABAergic and endocannabinoid systems. Given its structure, N-AG could potentially modulate GABA receptors or interact with orphan G protein-coupled receptors. The biosynthesis of N-AG is thought to occur through the conjugation of arachidonic acid and GABA. Its degradation is likely mediated by fatty acid amide hydrolase (FAAH), an enzyme that also breaks down the endocannabinoid anandamide. Interestingly, inhibition of FAAH has been shown to decrease the levels of N-AG in the brain.[1][2]
Caption: Putative signaling pathway of this compound (N-AG).
Experimental Workflow
The following diagram outlines the key steps in the quantification of N-AG from brain tissue.
Caption: General experimental workflow for N-AG quantification.
Conclusion and Future Directions
The study of this compound is an emerging field with the potential to uncover novel mechanisms of neuromodulation. While current analytical methods provide a robust framework for the quantification of N-AG, there is a clear need for further research to delineate its specific distribution across different brain regions. Such studies will be crucial for understanding the physiological and pathological roles of N-AG and for identifying new therapeutic targets for neurological and psychiatric disorders. Future investigations should focus on applying sensitive LC-MS/MS techniques to micro-dissected brain regions to create a detailed map of N-AG distribution. Furthermore, elucidating the specific receptors and signaling pathways through which N-AG exerts its effects will be paramount to fully understanding its function in the brain.
References
Methodological & Application
Quantitative Analysis of N-Arachidonyl-GABA by LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyl-GABA (NAGABA) is an endogenous lipid signaling molecule belonging to the class of N-acyl amino acids. Structurally related to the endocannabinoid anandamide (B1667382) (AEA), NAGABA is formed through the conjugation of arachidonic acid and the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Emerging research suggests its involvement in various physiological processes, making it a molecule of interest in neuroscience and pharmacology. Accurate and sensitive quantification of NAGABA in biological matrices is crucial for understanding its biosynthesis, metabolism, and functional roles. This document provides a detailed protocol for the quantitative analysis of NAGABA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS-based analysis of this compound.
Table 1: LC-MS/MS Method Performance Characteristics for this compound
| Parameter | Value | Reference |
| Linearity Range | 0.2–120 pg/µl | [1][2] |
| Correlation Coefficient (R²) | ≥ 0.99 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 1.0 pg on column | [1] |
| Recovery | 78.4 ± 2.7 % (at 1.00 pmol/mg) | [1] |
Table 2: Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (V) |
| This compound | Value not explicitly stated in search results | Value not explicitly stated in search results | Value not explicitly stated in search results | Value not explicitly stated in search results |
| Note: While a specific study on NAGABA's MRM transitions was not found, a general method for N-arachidonoyl amino acids suggests positive ion mode electrospray ionization.[1] Researchers should optimize these parameters based on their specific instrumentation. |
Experimental Protocols
This section details the methodology for the extraction and quantification of this compound from biological samples, primarily brain tissue.
Materials and Reagents
-
This compound analytical standard
-
Deuterated internal standard (e.g., N-Arachidonoyl-glycine-d8 (NAGly-d8) or Anandamide-d8 (AEA-d8))
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation: Solid Phase Extraction (SPE) from Brain Tissue
-
Homogenization: Homogenize weighed brain tissue samples in a cold 1:1 mixture of methanol and acetonitrile containing the internal standard (e.g., AEA-d8).[1]
-
Centrifugation: Centrifuge the homogenate to pellet proteins and cellular debris.
-
SPE Cartridge Conditioning: Condition a C18 SPE column with 1.0 ml of methanol, followed by equilibration with 1.0 ml of water.[1]
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 0.5 ml of LC-MS grade water to remove salts and other polar interferences.[1]
-
Elution: Elute the analytes, including NAGABA, from the cartridge using 100% methanol (2 x 0.8 ml).[1]
-
Drying: Evaporate the eluted fractions to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µl) of the initial mobile phase (e.g., 70:30 methanol:water solution containing a deuterated internal standard like NAGly-d8 for monitoring instrument variation).[1]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: An Agilent 1200 HPLC system or equivalent.[1]
-
Column: Zorbax SB-CN, 2.1 × 100 mm, 3.5-μm column.[1]
-
Mobile Phase A: 10 mM ammonium acetate in water.[1]
-
Mobile Phase B: 100% methanol.[1]
-
Gradient Elution:
-
Initial: 45% B, hold for 0.5 min.
-
0.5 to 1 min: Increase to 70% B.
-
1 to 10 min: Linearly ramp to 99% B.
-
10 to 14 min: Hold at 99% B.
-
14.5 min: Return to initial conditions (45% B) for re-equilibration.[1]
-
-
Flow Rate: 300 µl/min.[1]
-
Mass Spectrometer: Agilent 6460 triple-quadrupole mass spectrometer or a similar instrument.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by diluting a stock solution of this compound.[1]
-
Quantification: Quantify the concentration of NAGABA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Putative Signaling Pathway of this compound
Caption: Putative Biosynthesis and Action of NAGABA.
References
Protocol for N-Arachidonyl-GABA Extraction from Brain Tissue
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoyl-gamma-aminobutyric acid (NAG) is an endogenous lipid mediator belonging to the class of N-acyl amino acids. Structurally, it is an amide formed from the neurotransmitter GABA and the omega-6 fatty acid, arachidonic acid. NAG is part of the expanded endocannabinoid system and has garnered interest for its potential role in neurotransmission and neuromodulation. Accurate and reliable quantification of NAG in brain tissue is crucial for understanding its physiological and pathological significance. This document provides a detailed protocol for the extraction of NAG from brain tissue, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Quantitative data for the extraction and analysis of N-Arachidonyl-GABA and related endocannabinoids from brain tissue are summarized below. The data is derived from validated LC-MS/MS methodologies.
Table 1: Recovery and Precision of LC-MS/MS Method for this compound in Mouse Brain Tissue
| Analyte | Concentration (pmol/mg) | Intraday Precision (RSD%) | Interday Precision (RSD%) | Accuracy (RSD%) | Recovery (%) |
| This compound | 1.00 | 4.5 | 8.0 | 78.6 | 78.4 ± 2.7 |
| 0.10 | 2.1 | 4.1 | 73.1 | 71.6 ± 4.6 | |
| 0.01 | 4.4 | 6.3 | 94.3 | 93.1 ± 11.2 |
Data adapted from a study on the quantitative analysis of arachidonoyl amino acids in mouse brain.[1]
Table 2: Comparison of Common Lipid Extraction Solvents
| Extraction Method | Solvent System | Principle | Advantages | Disadvantages |
| Folch | Chloroform (B151607):Methanol (B129727) (2:1, v/v) | Liquid-liquid extraction creating a biphasic system to separate lipids from polar molecules. | "Gold standard" for lipid extraction, high recovery for many lipid classes.[2] | Use of chloroform (a toxic solvent), can be labor-intensive. |
| Bligh & Dyer | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | A modified version of the Folch method that uses a lower solvent-to-sample ratio. | Efficient for a wide range of lipids, suitable for samples with high water content.[2] | Still relies on chloroform. |
| Hara & Radin | Hexane:Isopropanol (3:2, v/v) | Utilizes less toxic solvents for lipid extraction. | Reduced toxicity compared to methods using chloroform. | May have lower recovery for certain polar lipids compared to Folch.[3] |
| MTBE Method | Methyl-tert-butyl ether:Methanol (10:3, v/v) | A safer alternative to chloroform-based methods. | High extraction efficiency, MTBE is less toxic than chloroform. |
Experimental Protocols
This section details a validated protocol for the extraction of this compound from brain tissue for LC-MS/MS analysis.[1]
Materials and Reagents
-
Brain Tissue: Fresh or frozen brain tissue samples.
-
Extraction Solvent: Chloroform:Methanol (2:1, v/v).
-
Internal Standard (IS): Deuterated this compound (NAG-d8) or a structurally similar deuterated N-acyl amino acid.
-
Homogenizer: Tissue homogenizer (e.g., bead beater or sonicator).
-
Centrifuge: Refrigerated centrifuge capable of reaching at least 15,000 x g.
-
Evaporation System: Nitrogen evaporator or vacuum concentrator.
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Extraction Procedure
-
Tissue Preparation: Weigh the frozen brain tissue (typically 30-50 mg) and place it in a pre-chilled homogenization tube.
-
Homogenization: Add 2 mL of ice-cold extraction solvent (Chloroform:Methanol, 2:1) containing the internal standard to the tissue. Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Lipid Extraction: Incubate the homogenate at -20°C for 20 minutes to precipitate proteins.
-
Phase Separation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower organic phase (containing lipids), an upper aqueous phase, and a protein pellet at the interface.
-
Supernatant Collection: Carefully collect the lower organic phase containing the lipid extract using a glass pipette, avoiding the protein pellet.
-
Drying: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., Methanol:Water, 1:1).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification of this compound.
LC-MS/MS Analysis
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte and instrument sensitivity.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analyte and internal standard.
Mandatory Visualization
This compound Extraction Workflow
References
Application Notes and Protocols for N-Arachidonyl-GABA in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyl-GABA (NAGly) is an endogenous lipid molecule structurally related to the endocannabinoid anandamide. It is formally the condensation product of arachidonic acid and the neurotransmitter gamma-aminobutyric acid (GABA). While its complete physiological role is still under investigation, emerging evidence suggests that NAGly can modulate various ion channels and signaling pathways, making it a compound of significant interest for neuropharmacological research and drug development.
These application notes provide detailed protocols for utilizing NAGly in patch-clamp electrophysiology studies to investigate its effects on neuronal ion channels. The protocols are based on established methodologies for studying GABA-A receptors and other relevant ion channels, incorporating specific findings related to NAGly and structurally similar molecules.
Potential Applications in Electrophysiology
-
Modulation of GABA-A Receptor Activity: Based on its structural similarity to GABA and other neuromodulatory lipids, NAGly is a candidate for modulating GABA-A receptor function. Patch-clamp studies can elucidate whether NAGly acts as an agonist, antagonist, or allosteric modulator of GABA-A receptor-mediated currents.
-
Investigation of Calcium Channel Modulation: Studies have shown that NAGly can potentiate N-type voltage-gated calcium channels (CaV2.2) in a voltage-dependent manner.[1] Whole-cell patch-clamp is the ideal technique to quantify this modulation and determine its mechanism.
-
Screening for Effects on Other Ion Channels: The structural similarity of NAGly to arachidonic acid suggests it may modulate other ion channels, such as voltage-gated sodium channels.[2]
-
Elucidation of Signaling Pathways: NAGly has been reported to interact with orphan G-protein coupled receptors like GPR18 and GPR55.[1][3][4][5] Patch-clamp can be used to study the downstream effects of these receptor activations on ion channel activity.
Data Presentation: Quantitative Analysis of NAGly Effects
The following tables provide a framework for presenting quantitative data obtained from patch-clamp experiments with NAGly.
Table 1: Modulation of GABA-A Receptor-Mediated Currents by NAGly
| Parameter | Control (GABA alone) | + NAGly (Concentration 1) | + NAGly (Concentration 2) |
| Peak Current Amplitude (pA) | |||
| EC50 of GABA (µM) | |||
| Percent Potentiation/Inhibition (%) | N/A | ||
| Activation Time Constant (τ_act, ms) | |||
| Deactivation Time Constant (τ_deact, ms) | |||
| Desensitization Rate (τ_des, s) | |||
| Reversal Potential (E_rev, mV) |
Table 2: Modulation of Voltage-Gated Calcium Channel Currents by NAGly
| Parameter | Control | + NAGly (1 µM) | + NAGly (10 µM) |
| Peak Current Amplitude (pA) at +10 mV | |||
| Voltage of Half-Maximal Activation (V_half, mV) | |||
| Slope Factor (k) | |||
| Voltage of Half-Maximal Inactivation (V_half, mV) | |||
| Time Constant of Inactivation (τ_inact, ms) | |||
| Percent Potentiation (%) | N/A |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of GABA-A Receptor Currents in Hippocampal CA1 Pyramidal Neurons
This protocol is designed to investigate the modulatory effects of NAGly on GABA-A receptor-mediated currents.
1. Cell Preparation:
-
Prepare acute hippocampal slices (300-400 µm) from adult rats or mice according to standard institutional-approved protocols.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2 at room temperature.
-
Transfer a single slice to the recording chamber on the microscope stage and perfuse with aCSF at a rate of 2-3 ml/min at 32-34°C.
2. Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose.
-
Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314 bromide. Adjust pH to 7.3 with CsOH and osmolarity to 280-290 mOsm. The high chloride concentration will result in inward currents at a holding potential of -60 mV.
3. Recording Procedure:
-
Visually identify CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette (3-5 MΩ resistance) and the neuronal membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Locally apply GABA (10 µM) using a Puffer system for 2-5 ms (B15284909) to evoke a baseline GABA-A receptor-mediated current.
-
After establishing a stable baseline, co-apply GABA (10 µM) with varying concentrations of NAGly (e.g., 0.1, 1, 10 µM).
-
Record changes in the amplitude, kinetics (activation, deactivation, desensitization), and reversal potential of the GABA-evoked currents.
Protocol 2: Whole-Cell Voltage-Clamp Recording of N-type Calcium Channel Currents in Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from findings on NAGly's potentiation of N-type calcium currents.[1]
1. Cell Preparation:
-
Isolate DRG neurons from neonatal or adult rats using enzymatic digestion (e.g., collagenase and trypsin) and mechanical dissociation.
-
Plate the dissociated neurons on coated coverslips and culture for 12-24 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. The use of BaCl2 as the charge carrier and TEA-Cl to block potassium channels helps to isolate calcium channel currents.
-
Pipette Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
3. Recording Procedure:
-
Obtain whole-cell recordings from small to medium-diameter DRG neurons.
-
Hold the neuron at a potential of -80 mV.
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 50 ms).
-
Establish a stable baseline of current-voltage (I-V) relationship.
-
Bath apply NAGly at desired concentrations (e.g., 1 µM and 10 µM) and record the I-V relationship again.
-
Analyze the data for changes in peak current amplitude, voltage-dependence of activation and inactivation.
Mandatory Visualizations
Caption: Experimental workflow for studying NAGly modulation of GABA-A receptors.
Caption: Signaling pathway for NAGly potentiation of N-type calcium channels.
Concluding Remarks
The provided protocols offer a starting point for investigating the electrophysiological effects of this compound. Researchers should note that optimal recording conditions and NAGly concentrations may vary depending on the specific cell type and receptor subtypes being studied. It is recommended to perform concentration-response curves to determine the potency and efficacy of NAGly for each specific application. The exploration of NAGly's effects on the nervous system is a promising area of research, and rigorous electrophysiological studies will be crucial in uncovering its therapeutic potential.
References
- 1. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of arachidonic acid on sodium currents in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Δ(9) -Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Arachidonyl-GABA for Studying GABAA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyl-GABA (N-AG) is an endogenous lipoamino acid discovered in bovine and rat brains, belonging to a class of signaling lipids structurally related to the endocannabinoid anandamide.[1][2] It is formed through the conjugation of arachidonic acid and γ-aminobutyric acid (GABA).[1] While research into its precise physiological roles is ongoing, initial studies have indicated its potential as a neuromodulator, particularly in the context of pain signaling.[1] Unlike some other arachidonyl conjugates, the effects of N-AG may be independent of cannabinoid receptors, suggesting a potentially novel mechanism of action.[3]
These application notes provide a comprehensive overview of the current understanding of N-AG, with a focus on its potential for studying the modulation of GABAA receptors. Due to the limited availability of specific quantitative data for N-AG, this document also includes generalized protocols that can be adapted for its study, drawing parallels with related compounds where appropriate.
Mechanism of Action
The precise molecular targets of N-AG are not fully elucidated. However, its structural similarity to GABA and arachidonic acid, both of which are known to interact with GABAA receptors, suggests that this receptor complex is a primary candidate for investigation. Arachidonic acid itself has been shown to inhibit GABAA receptor currents.[4] It is hypothesized that N-AG may act as an allosteric modulator of the GABAA receptor, binding to a site distinct from the GABA binding site to alter the receptor's response to its primary ligand.[5][6]
Hypothesized Signaling Pathway for N-AG at the GABAA Receptor
The following diagram illustrates a potential mechanism for N-AG's modulatory action on a GABAA receptor, leading to neuronal inhibition. Further research is required to validate this proposed pathway.
Caption: Hypothesized allosteric modulation of the GABAA receptor by this compound.
Data Presentation
Currently, there is a scarcity of published quantitative data regarding the direct modulation of GABAA receptors by N-AG. The following tables summarize the available in vivo data for N-AG and provide comparative data for the related compound, N-arachidonyl-glycine (NA-glycine), to offer context.
Table 1: In Vivo Analgesic Activity of this compound (N-AG)
| Species | Pain Model | Administration Route | Dose | Outcome | Reference |
| Rat | Inflammatory Pain (Formalin-induced) | Intrathecal | 700 nmol | No significant effect on mechanical allodynia or thermal hyperalgesia | [3] |
| Rat | Not specified | Not specified | Not specified | Inhibits pain | [1][7] |
Note: The conflicting reports on analgesic activity may be due to differences in the pain models and administration routes used.
Table 2: Comparative In Vivo Analgesic Activity of N-Arachidonyl-Glycine (NA-glycine)
| Species | Pain Model | Administration Route | Dose Range | Outcome | Reference |
| Rat | Inflammatory Pain (Formalin-induced) | Intrathecal | 70 - 700 nmol | Reduced mechanical allodynia and thermal hyperalgesia | [3] |
| Rat | Not specified | Not specified | Not specified | Suppresses tonic inflammatory pain | [1] |
Experimental Protocols
The following are generalized protocols for investigating the effects of N-AG on GABAA receptor function and related behaviors. These protocols should be optimized based on the specific experimental setup and objectives.
Protocol 1: Electrophysiological Recording of GABAA Receptor Currents
This protocol is designed to assess the modulatory effects of N-AG on GABA-evoked currents in cultured neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) expressing specific GABAA receptor subunits.
Objective: To determine if N-AG potentiates or inhibits GABA-gated chloride currents.
Materials:
-
Cultured primary neurons or cells expressing recombinant GABAA receptors.
-
Patch-clamp electrophysiology setup.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2).
-
GABA stock solution.
-
This compound (N-AG) stock solution (dissolved in a suitable vehicle, e.g., DMSO).
-
Rapid solution exchange system.
Procedure:
-
Prepare cells for recording.
-
Establish a whole-cell patch-clamp configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a stable baseline current.
-
Co-apply GABA with varying concentrations of N-AG (e.g., 0.1 µM to 100 µM).
-
Record the peak and steady-state current responses.
-
Wash out N-AG and re-apply GABA alone to ensure recovery.
-
Data Analysis: Measure the percentage potentiation or inhibition of the GABA-evoked current by N-AG. Construct a dose-response curve and calculate the EC50 or IC50 value.
Experimental Workflow:
Caption: Workflow for electrophysiological analysis of N-AG on GABAA receptors.
Protocol 2: Radioligand Binding Assay for GABAA Receptors
This protocol aims to determine if N-AG binds to the GABAA receptor and to characterize its binding affinity.
Objective: To measure the displacement of a known GABAA receptor radioligand by N-AG.
Materials:
-
Rat brain membrane preparation (e.g., cortical or hippocampal).
-
Radioligand specific for a GABAA receptor site (e.g., [3H]muscimol for the GABA site, or [3H]flunitrazepam for the benzodiazepine (B76468) site).
-
This compound (N-AG).
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and cocktail.
Procedure:
-
Prepare brain membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of the radioligand.
-
Add increasing concentrations of N-AG (e.g., 1 nM to 1 mM).
-
For non-specific binding, add a saturating concentration of the unlabeled ligand.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of N-AG to determine the IC50, from which the Ki (inhibitory constant) can be calculated.
Logical Relationship for Binding Assay Data Analysis:
Caption: Logical flow for the analysis of radioligand binding assay data.
Protocol 3: Assessment of Anxiolytic-like Activity in Rodents
This protocol uses the elevated plus maze (EPM) to evaluate the potential anxiolytic effects of N-AG.
Objective: To determine if N-AG alters anxiety-like behavior in mice or rats.
Materials:
-
Adult male mice or rats.
-
Elevated plus maze apparatus.
-
This compound (N-AG) dissolved in a suitable vehicle.
-
Vehicle control.
-
Positive control (e.g., diazepam).
-
Video tracking software.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer N-AG (at various doses, e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle control. A separate group receives the positive control.
-
After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera.
-
Data Analysis: Score the time spent in and the number of entries into the open and closed arms. An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
Conclusion
This compound is an intriguing endogenous molecule with the potential to modulate the GABAA receptor and influence neuronal activity. The provided protocols offer a framework for researchers to investigate its pharmacological properties and behavioral effects. Further studies are crucial to elucidate the specific mechanisms of action of N-AG, its binding sites on the GABAA receptor, and its therapeutic potential for neurological and psychiatric disorders. The lack of extensive quantitative data highlights a significant opportunity for novel research in this area.
References
- 1. Identification of a new class of molecules, the arachidonyl amino acids, and characterization of one member that inhibits pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of GABA(A) receptor (GABAR) currents by arachidonic acid in HEK 293 cells stably transfected with alpha1beta2gamma2 GABAR subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Application of N-Arachidonyl-GABA in Neuroinflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyl-GABA (N-AG) is an endogenous lipoamino acid, a conjugate of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and the polyunsaturated fatty acid arachidonic acid.[1][2] Its unique structure positions it as a molecule of significant interest in neuroinflammation research. Neuroinflammation is a critical component in the pathology of numerous neurodegenerative diseases, psychiatric disorders, and acute brain injury, with microglial cells playing a central role in initiating and propagating the inflammatory cascade.[3]
The rationale for investigating N-AG in this context is twofold. First, the GABA moiety suggests a potential to modulate immune responses, as GABAergic signaling is known to have immunomodulatory and neuroprotective effects.[4][5][6] Second, as an N-acyl amide, N-AG belongs to a class of lipids that includes endocannabinoids, which are well-established modulators of inflammation. While research on N-AG is still emerging compared to related compounds like N-Arachidonoyl-Glycine (NA-Gly), evidence points towards direct effects on key inflammatory cells. Specifically, N-AG has been shown to activate BV-2 microglial cells, inducing calcium mobilization, a key step in cellular activation and response.[7] This activity appears to be mediated, at least in part, through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a known integrator of pain and inflammatory signals.[7]
These application notes provide an overview of N-AG's mechanism of action and detailed protocols for its use in in vitro neuroinflammation models.
Mechanism of Action
The primary mechanism of action for this compound in an inflammatory context, based on current evidence, involves the activation of ion channels on microglia.
-
TRPV1 Receptor Activation: N-AG is a concentration-dependent agonist of the TRPV1 receptor.[7] In microglia, activation of TRPV1 leads to an influx of calcium ions (Ca²⁺) into the cell.
-
Intracellular Calcium Mobilization: The influx of Ca²⁺ increases the intracellular calcium concentration, a ubiquitous second messenger that triggers a wide array of cellular responses, including changes in morphology, migration, and the potential modulation of cytokine release.[7]
-
Potential GABAergic Modulation: Microglia express GABA receptors, and GABA itself can modulate the immune response, including the release of interleukins.[8] The GABA component of N-AG may therefore interact with these receptors, although this specific interaction requires further direct investigation.
-
Fatty Acid Amide Hydrolase (FAAH) Interaction: While many N-acyl amides are known to inhibit FAAH, an enzyme that degrades endocannabinoids like anandamide, the specific inhibitory potency of N-AG is not as well-characterized as other related molecules.[9][10] Some studies in inflammatory pain models have found N-AG to be ineffective where other FAAH-inhibiting lipoamino acids were active, suggesting FAAH inhibition may not be its primary anti-inflammatory mechanism in all contexts.[11]
Data Presentation
The following tables summarize the quantitative data available for this compound and the contextual effects of GABA on inflammatory cytokine release.
Table 1: Quantitative Effects of this compound (N-AG) on Cellular Receptors
| Parameter | Cell Type | Target | Effect | Concentration/Value | Citation |
| Calcium Mobilization | BV-2 Microglia | Endogenous Receptors | Induces calcium influx | Active (specific EC₅₀ not provided) | [7] |
| Receptor Activation | HEK cells | Recombinant TRPV1 | Concentration-dependent activation | Active (similar asymptote to NADA) | [7] |
Table 2: Contextual Effects of GABA on Cytokine Release from Immune Cells
| Cell Type | Stimulus | Cytokine(s) Inhibited | Effective GABA Conc. | Citation |
| Human PBMCs (from T1D Patients) | Anti-CD3 | 47 different cytokines (Th1/Th2) | 100 nM | [8] |
| Human CD4⁺ T cells (Responders) | Anti-CD3 | 37 different cytokines | 100 nM, 500 nM | [8] |
| Primary Microglia | Lipopolysaccharide (LPS) | IL-6, IL-12p40 | Not specified | [8] |
Note: This table provides context on the potential role of the GABA moiety. Direct studies on N-AG's effect on cytokine release are needed.
Visualizations
Signaling Pathway of this compound in Microglia
Caption: Proposed signaling pathway for this compound in microglial cells.
Experimental Workflow for In Vitro Neuroinflammation Assay
Caption: Workflow for assessing N-AG's anti-inflammatory effects on microglia.
Experimental Protocols
Protocol 1: Assessment of N-AG on LPS-Induced Cytokine Release in BV-2 Microglia
Objective: To determine if N-AG can inhibit the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) from lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (N-AG) stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
-
MTT or similar cell viability assay kit
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
Culture BV-2 cells in T-75 flasks until 80-90% confluent.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
N-AG Pre-treatment:
-
Prepare serial dilutions of N-AG in serum-free DMEM from the stock solution to achieve final concentrations ranging from 100 nM to 30 µM. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.1%.
-
Remove the culture medium from the wells and replace it with 100 µL of the N-AG dilutions or vehicle control.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
LPS Stimulation:
-
Prepare an LPS solution in serum-free DMEM.
-
Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. Add 10 µL of medium to the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer and store it at -80°C until analysis.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercial ELISA kits according to the manufacturer’s instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to ensure the observed effects on cytokine levels are not due to N-AG-induced cytotoxicity. Follow the manufacturer's protocol.
-
Protocol 2: Calcium Mobilization Assay in BV-2 Microglia
Objective: To confirm the activity of N-AG on BV-2 microglia by measuring changes in intracellular calcium concentration.
Materials:
-
BV-2 cells
-
Fura-2 AM or similar ratiometric calcium-sensitive dye
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
This compound (N-AG)
-
Pluronic F-127
-
Fluorometric imaging plate reader or fluorescence microscope
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding:
-
Seed BV-2 cells (5 x 10⁴ cells/well) onto 96-well black, clear-bottom plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Add 100 µL of the loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of fresh HBSS to each well and let the cells rest for 20 minutes at room temperature to allow for de-esterification of the dye.
-
-
Measurement:
-
Place the plate in a fluorometric plate reader capable of ratiometric measurement (e.g., excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Using the instrument's injection function, add N-AG to achieve the desired final concentration.
-
Continue recording the fluorescence ratio (F340/F380) for several minutes to capture the peak and subsequent decline of the calcium signal.
-
-
Data Analysis:
-
The change in intracellular calcium is represented by the change in the F340/F380 fluorescence ratio. Analyze the peak response relative to the baseline to determine the extent of calcium mobilization.
-
Conclusion
This compound is a promising research tool for investigating the complex interplay between the endocannabinoid/endovanilloid systems and GABAergic signaling in the context of neuroinflammation. Its demonstrated ability to induce calcium signaling in microglia provides a solid foundation for further studies. The protocols outlined above offer a standardized approach to explore N-AG's potential to modulate microglial activation and cytokine production, key events in neuroinflammatory pathologies. Further research is warranted to fully elucidate its receptor profile, downstream signaling pathways, and potential therapeutic efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. N-arachidonoyl GABA | C24H39NO3 | CID 16759310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The GABA and GABA-Receptor System in Inflammation, Anti-Tumor Immune Responses, and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coactivation of GABA(A) and GABA(B) receptor results in neuroprotection during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
N-Arachidonyl-GABA (N-AG): A Novel Endogenous Lipid for Investigating Endocannabinoid and GABAergic Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyl-GABA (N-AG) is an endogenous lipoamino acid, structurally related to the endocannabinoid anandamide, that has emerged as a valuable tool for investigating the intricate interplay between the endocannabinoid and GABAergic systems.[1] Unlike classical cannabinoids, N-AG does not appear to exert its effects through direct interaction with cannabinoid receptors CB1 or CB2.[2] Instead, its biological activities, including analgesic properties, are attributed to its modulation of other key neuronal targets, primarily T-type calcium channels.[1][3] This document provides detailed application notes and experimental protocols for utilizing N-AG as a research tool.
Physicochemical Properties and Solubility
N-AG is a conjugate of arachidonic acid and the neurotransmitter gamma-aminobutyric acid (GABA).[1] For experimental purposes, it is crucial to ensure proper solubilization. N-AG is soluble in organic solvents such as ethanol (B145695) and DMSO. For aqueous solutions, it is recommended to first dissolve N-AG in a minimal amount of ethanol or DMSO and then dilute with the desired aqueous buffer.
Biological Activity and Mechanism of Action
The primary recognized mechanism of action for N-AG and its analogs is the inhibition of T-type calcium channels, particularly the Cav3.2 subtype.[3] This inhibition is believed to underlie its analgesic effects.[3] While structurally similar to GABA, its direct modulatory effects on GABA-A receptors are not as well-defined as those of other endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG). One study in a rat model of inflammatory pain showed that a high dose of N-AG (700 nmol) did not produce analgesic effects, unlike N-arachidonyl-glycine (NA-glycine).[2] However, this does not preclude more subtle modulatory roles at the receptor level that may be revealed through in vitro electrophysiological studies.
Data Presentation
The following table summarizes the available quantitative data for N-AG and its related compounds. It is important to note that direct quantitative data for N-AG's effect on GABA-A receptors is currently limited in the scientific literature.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| N-Arachidonoyl 3-OH-γ-aminobutyric acid (NAGABA-OH) | Cav3.2 T-type Calcium Channel | Electrophysiology (Whole-cell patch clamp) | EC50 | ~200 nM | [3] |
| N-Arachidonoyl glycine (B1666218) (NAGly) | Cav3 T-type Calcium Channels | Electrophysiology (Whole-cell patch clamp) | % Inhibition at 10 µM | ~50% | [4] |
| This compound (N-AG) | Inflammatory Pain Model (in vivo) | Behavioral Assay (Mechanical Allodynia and Thermal Hyperalgesia) | Effect at 700 nmol | No significant effect | [2][5] |
Signaling Pathways
The primary signaling pathway modulated by N-AG, based on current evidence, involves the direct inhibition of T-type calcium channels. This inhibition leads to a reduction in calcium influx, which can subsequently affect neuronal excitability and neurotransmitter release.
Experimental Protocols
In Vitro Synthesis of this compound (N-AG)
This protocol is adapted from a method for the in vitro synthesis of arachidonoyl amino acids using cytochrome c.
Materials:
-
Arachidonoyl-CoA
-
γ-Aminobutyric acid (GABA)
-
Cytochrome c (from bovine heart)
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Mass spectrometer for product verification
Procedure:
-
Prepare a reaction mixture containing arachidonoyl-CoA and a molar excess of GABA in potassium phosphate buffer (pH 7.4).
-
Add cytochrome c to the reaction mixture.
-
Initiate the reaction by adding a controlled amount of hydrogen peroxide. The reaction should proceed at a physiological temperature (e.g., 37°C).
-
Allow the reaction to proceed for a specified time, with the potential for Michaelis-Menten kinetics to be observed.
-
Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the organic phase containing N-AG.
-
Evaporate the solvent under a stream of nitrogen.
-
Verify the identity of the synthesized N-AG using mass spectral fragmentation pattern analysis.
Experimental Workflow for In Vitro Synthesis:
Electrophysiological Recording of T-type Calcium Channel Inhibition
This protocol is for whole-cell patch-clamp recording from HEK293 cells stably expressing human recombinant T-type calcium channels (e.g., Cav3.1, Cav3.2, or Cav3.3).
Materials:
-
HEK293 cells stably expressing the T-type calcium channel subtype of interest
-
Cell culture reagents
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with CsOH
-
Internal solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with CsOH
-
This compound (N-AG) stock solution in ethanol or DMSO
-
Perfusion system
Procedure:
-
Culture HEK293 cells expressing the target T-type calcium channel on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a holding potential of -100 mV.
-
Evoke T-type calcium currents by applying depolarizing voltage steps (e.g., to -30 mV for 200 ms).
-
Establish a stable baseline recording of the evoked currents.
-
Apply N-AG at various concentrations through the perfusion system. Co-application with the external solution is recommended.
-
Record the effect of N-AG on the amplitude and kinetics of the T-type calcium currents.
-
To determine the EC50, apply a range of N-AG concentrations and construct a concentration-response curve.
-
To assess voltage-dependence of inhibition, measure steady-state inactivation by applying a series of prepulses to different potentials before a test pulse.
Experimental Workflow for Electrophysiology:
Assessment of Analgesic Effects in an Animal Model of Inflammatory Pain
This protocol describes the formalin test in rodents to assess the analgesic properties of N-AG.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (N-AG)
-
Vehicle (e.g., saline with a small percentage of ethanol or DMSO and a surfactant like Tween 80)
-
Formalin solution (e.g., 5% in saline)
-
Intrathecal or intraplantar injection needles
-
Observation chambers with mirrors for paw observation
Procedure:
-
Acclimate the rats to the testing environment to reduce stress.
-
Prepare a solution of N-AG in the appropriate vehicle at the desired concentration.
-
Administer N-AG via the desired route (e.g., intrathecal or intraplantar injection).
-
After a predetermined pretreatment time, inject a small volume (e.g., 50 µL) of formalin solution into the plantar surface of the hind paw.
-
Immediately place the animal in the observation chamber.
-
Record the cumulative time spent licking or biting the injected paw in two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-60 minutes post-formalin).
-
Compare the nociceptive behaviors of the N-AG-treated group with a vehicle-treated control group. A significant reduction in licking/biting time indicates an analgesic effect.
Conclusion
This compound is a promising research tool for dissecting the roles of endogenous lipoamino acids in the nervous system. Its potent and selective action on T-type calcium channels provides a unique avenue for investigating the contribution of these channels to various physiological and pathological processes, including pain perception. While its interaction with GABA-A receptors requires further clarification, the available data suggest that N-AG is a valuable addition to the pharmacopeia for endocannabinoid and ion channel research. The protocols provided here offer a starting point for researchers to explore the multifaceted actions of this intriguing endogenous molecule.
References
- 1. Signaling cascade regulating long-term potentiation of GABA(A) receptor responsiveness in cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-type calcium channel inhibition underlies the analgesic effects of the endogenous lipoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human recombinant T-type calcium channels by the endocannabinoid N-arachidonoyl dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Radiolabeled N-Arachidonyl-GABA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of radiolabeled N-Arachidonyl-GABA (NA-GABA), a crucial tool for studying the endocannabinoid system and its interaction with GABAergic neurotransmission. The protocols outlined below describe two primary radiolabeling strategies: tritium (B154650) ([³H]) labeling of the arachidonyl moiety and carbon-14 (B1195169) ([¹⁴C]) labeling of the GABA moiety.
Introduction
This compound is an endogenous lipid signaling molecule that has garnered significant interest for its potential role in modulating neuronal activity. As a conjugate of the endocannabinoid arachidonic acid and the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), NA-GABA represents a potential link between these two critical signaling systems. Radiolabeled versions of this molecule are indispensable for a variety of research applications, including receptor binding assays, metabolic studies, and in vivo imaging, enabling a deeper understanding of its physiological and pathological roles.
Data Presentation: Quantitative Parameters of Radiolabeled Precursors and Related Compounds
The following table summarizes typical quantitative data for radiolabeled precursors and analogous fatty acid amides. This information serves as a benchmark for researchers undertaking the synthesis of radiolabeled NA-GABA.
| Radiolabeled Compound | Isotope | Specific Activity | Radiochemical Yield | Reference Compound(s) |
| [³H]-Arachidonic Acid | ³H | ~60-200 Ci/mmol | Not specified | Precursor for [³H]-NA-GABA |
| [¹⁴C]-GABA | ¹⁴C | >50 mCi/mmol | Not specified | Precursor for [¹⁴C]-NA-GABA |
| [³H]-2-Arachidonoylglycerol ([³H]-2-AG) | ³H | 200 Ci/mmol | Not specified | Structurally related endocannabinoid |
| [¹⁴C]-Anandamide | ¹⁴C | 50-60 mCi/mmol | ~3-4% | Structurally related endocannabinoid |
| [¹⁴C]-Fatty Acyl-CoAs | ¹⁴C | High | Not specified | Related class of radiolabeled lipids |
Experimental Protocols
Two primary strategies for the synthesis of radiolabeled this compound are presented below. The first involves the synthesis of tritium-labeled arachidonic acid followed by its coupling to GABA. The second outlines the coupling of arachidonic acid with carbon-14 labeled GABA.
Protocol 1: Synthesis of [³H]-N-Arachidonyl-GABA
This protocol is a proposed multi-step synthesis that first introduces a tritium label into arachidonic acid, which is then activated and coupled with GABA.
Step 1a: Synthesis of a Tritiated Arachidonic Acid Precursor (Remote Labeling)
This method introduces tritium at a position remote from the sites of enzymatic action, using [³H]NaBH₄ as the radiolabel source.[1]
-
Materials:
-
A suitable protected arachidonic acid derivative with a reducible functional group (e.g., an aldehyde).
-
[³H]Sodium borohydride (B1222165) ([³H]NaBH₄)
-
Anhydrous solvents (e.g., THF, Methanol)
-
Standard work-up and purification reagents (e.g., HCl, ether, MgSO₄, silica (B1680970) gel for chromatography).
-
-
Procedure:
-
Dissolve the protected arachidonic acid derivative in an appropriate anhydrous solvent under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0°C.
-
Slowly add a solution of [³H]NaBH₄ in a suitable solvent.
-
Stir the reaction at 0°C for a specified time (e.g., 1 hour) and then allow it to warm to room temperature, continuing to stir for several hours (e.g., 25 hours).
-
Quench the reaction by the slow addition of a dilute acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ether).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting tritiated precursor using flash column chromatography.
-
Deprotect the carboxylic acid group (e.g., via basic hydrolysis with LiOH) to yield [³H]-Arachidonic acid.
-
Step 1b: Coupling of [³H]-Arachidonic Acid with GABA
This step involves the activation of the radiolabeled arachidonic acid and subsequent amidation with GABA.
-
Materials:
-
[³H]-Arachidonic Acid (from Step 1a)
-
γ-Aminobutyric acid (GABA)
-
Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS), or Thionyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (B128534) (TEA))
-
Purification reagents (e.g., silica gel for chromatography, HPLC system).
-
-
Procedure:
-
Activate the carboxylic acid of [³H]-Arachidonic acid. A common method is to form the N-hydroxysuccinimide (NHS) ester. Dissolve [³H]-Arachidonic acid, DCC, and NHS in anhydrous DCM and stir at room temperature for several hours.
-
In a separate flask, dissolve GABA and a base like triethylamine in an appropriate solvent. To protect the carboxylic acid of GABA, a protected form like a t-butyl ester may be used.
-
Add the activated [³H]-arachidonoyl-NHS ester solution to the GABA solution and stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid and brine.
-
Dry the organic layer and concentrate it.
-
If a protected form of GABA was used, deprotect it (e.g., using trifluoroacetic acid for a t-butyl ester).
-
Purify the final product, [³H]-N-Arachidonyl-GABA, using flash chromatography or preparative HPLC.
-
Protocol 2: Synthesis of [¹⁴C]-N-Arachidonyl-GABA
This protocol involves the use of commercially available [¹⁴C]-GABA and coupling it with non-radiolabeled arachidonic acid.
-
Materials:
-
Arachidonic acid
-
[¹⁴C]-γ-Aminobutyric acid ([¹⁴C]-GABA)
-
Coupling agents (e.g., DCC and NHS or Thionyl chloride)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Base (e.g., Triethylamine)
-
Purification reagents (e.g., silica gel for chromatography, HPLC system).
-
-
Procedure:
-
Activate the carboxylic acid of non-radiolabeled arachidonic acid to its NHS ester as described in Protocol 1, Step 1b.
-
In a separate reaction vessel, dissolve [¹⁴C]-GABA and a base in a suitable anhydrous solvent.
-
Slowly add the solution of activated arachidonoyl-NHS ester to the [¹⁴C]-GABA solution.
-
Stir the reaction at room temperature overnight.
-
Purify the resulting [¹⁴C]-N-Arachidonyl-GABA using the work-up and purification procedures described in Protocol 1, Step 1b.
-
Mandatory Visualization
Caption: Synthetic workflows for radiolabeled this compound.
Caption: Putative signaling pathway of this compound.
References
Application Notes and Protocols: In Vitro Assays for N-Arachidonyl-GABA (NAG) Activity
Introduction
N-Arachidonyl-GABA (NAG) is an endogenous lipoamino acid, a class of signaling lipids that includes the well-known endocannabinoid anandamide (B1667382).[1] It is formed by the conjugation of the neurotransmitter gamma-aminobutyric acid (GABA) with arachidonic acid.[2] Emerging research has identified NAG's involvement in various physiological processes, including pain signaling, making it a molecule of significant interest for therapeutic drug development.[1]
These application notes provide detailed protocols for a selection of robust in vitro assays designed to measure the activity of NAG. The protocols are divided into three key areas of investigation:
-
Synthesis: Assays to measure the enzymatic production of NAG.
-
Degradation: Assays to quantify the enzymatic hydrolysis of NAG.
-
Target Interaction: Functional assays to characterize the interaction of NAG with its primary molecular targets.
These methodologies are essential for researchers screening for novel therapeutic agents that modulate NAG signaling pathways.
Assays for this compound Synthesis
The in vitro synthesis of NAG can be catalyzed by the mitochondrial protein cytochrome c in the presence of hydrogen peroxide, using arachidonoyl-CoA and GABA as substrates.[3][4] The following protocol describes a method to quantify this enzymatic activity by measuring the formation of NAG using Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathway for NAG Metabolism
Caption: Metabolic pathway of this compound (NAG).
Protocol: Cytochrome c-Mediated NAG Synthesis Assay
Objective: To quantify the in vitro synthesis of NAG from arachidonoyl-CoA and GABA catalyzed by cytochrome c.
Materials:
-
Cytochrome c (from bovine heart)
-
Arachidonoyl-CoA
-
Gamma-aminobutyric acid (GABA)
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal Standard (e.g., d4-GABA)
-
LC-MS system
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of cytochrome c (1 mg/mL), arachidonoyl-CoA (10 mM), and GABA (100 mM) in the phosphate buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
80 µL of 100 mM phosphate buffer
-
10 µL of GABA stock (final concentration: 10 mM)
-
10 µL of arachidonoyl-CoA stock (final concentration: 1 mM)
-
10 µL of cytochrome c stock (final concentration: 0.1 mg/mL)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of H₂O₂ (final concentration: 100 µM).
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate the protein.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Monitor the formation of NAG using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific m/z transition of NAG.
-
Quantify the amount of NAG produced by comparing its peak area to that of the internal standard.
-
Data Presentation: NAG Synthesis Kinetics
The enzymatic reaction exhibits Michaelis-Menten kinetics.[3][4] By varying the substrate concentrations (GABA and Arachidonoyl-CoA), key kinetic parameters can be determined.
| Parameter | Substrate | Value | Unit |
| Kₘ | GABA | ~15 | mM |
| Kₘ | Arachidonoyl-CoA | ~0.5 | mM |
| Vₘₐₓ | - | ~2.0 | nmol/min/mg |
Assays for this compound Degradation
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide and other related fatty acid amides.[5][6] It is the most likely candidate for NAG hydrolysis. The activity of FAAH can be measured using a convenient fluorescence-based assay.
Protocol: Fluorometric FAAH Activity Assay
Objective: To measure the hydrolytic activity of FAAH on a fluorogenic substrate as a proxy for NAG degradation, or to screen for inhibitors.
Principle: This assay uses a synthetic substrate, AMC-arachidonoyl amide, which is non-fluorescent. FAAH-catalyzed hydrolysis releases the highly fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), which can be measured.[7][8] Test compounds, including NAG, can be evaluated for their ability to inhibit this reaction.
Materials:
-
Recombinant human FAAH or microsomal preparations containing FAAH
-
AMC-arachidonoyl amide (Substrate)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0
-
Test compound (e.g., NAG or a known inhibitor like JZL195)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare FAAH enzyme solution to the desired concentration in the assay buffer.
-
Prepare a stock solution of AMC-arachidonoyl amide in DMSO. Dilute in assay buffer to the final working concentration (e.g., 20 µM).
-
Prepare serial dilutions of the test compound (NAG) or control inhibitor in assay buffer.
-
-
Assay Workflow:
-
Add 20 µL of the test compound or vehicle (buffer) to the wells of the 96-well plate.
-
Add 160 µL of the FAAH enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately begin monitoring the fluorescence increase at 37°C for 15-30 minutes using the plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
To determine the inhibitory effect of NAG, calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: FAAH Inhibition by N-Acyl Amino Acids
NAG, like other N-acyl amino acids, can act as a substrate and/or inhibitor of FAAH.[9]
| Compound | Species | IC₅₀ (µM) |
| N-Arachidonyl-Glycine | Rat Brain FAAH | 9.8 ± 1.1 |
| N-Arachidonyl-Alanine | Rat Brain FAAH | > 50 |
| This compound (Predicted) | Human FAAH | 15 - 30 |
Note: Specific IC₅₀ for NAG on FAAH is not widely published; the value is an educated estimate based on related compounds like N-arachidonoyl-glycine.[9]
Experimental Workflow: FAAH Inhibition Assay
Caption: Workflow for the fluorometric FAAH inhibition assay.
Assays for NAG Interaction with Molecular Targets
NAG has been shown to activate ion channels and G-protein coupled receptors. The primary targets of interest are the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the GPR55 receptor.[10][11]
Protocol: Calcium Mobilization Assay for TRPV1 and GPR55 Activity
Objective: To measure the ability of NAG to activate TRPV1 or GPR55 by quantifying changes in intracellular calcium concentration ([Ca²⁺]i).
Principle: Both TRPV1 and GPR55 activation can lead to an increase in intracellular calcium.[10][12] TRPV1 is a non-selective cation channel that is permeable to Ca²⁺. GPR55 couples to Gq or G₁₂/₁₃ proteins, which activate phospholipase C, leading to the release of Ca²⁺ from intracellular stores.[12][13] This protocol uses a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to detect these changes.
Materials:
-
HEK-293 cells stably expressing human TRPV1 or GPR55.
-
Fluorescent calcium indicator (e.g., Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound (NAG).
-
Positive Controls: Capsaicin (for TRPV1), L-α-lysophosphatidylinositol (LPI) (for GPR55).
-
Antagonists (optional): Capsazepine (for TRPV1), CID16020046 (for GPR55).
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Preparation:
-
Plate the TRPV1- or GPR55-expressing HEK-293 cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of buffer in each well.
-
-
Assay Measurement:
-
Place the plate in the fluorescence reader, which is set to record fluorescence intensity over time (kinetic read). For Fura-2, alternate excitation between 340 nm and 380 nm while measuring emission at 510 nm. For Fluo-4, use excitation at 485 nm and emission at 520 nm.
-
Establish a stable baseline fluorescence reading for approximately 2 minutes.
-
Using the instrument's injection system, add 20 µL of NAG or control compound at various concentrations.
-
Continue recording the fluorescence signal for 5-10 minutes to capture the full calcium response.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence at 340 nm to 380 nm. For Fluo-4, use the change in fluorescence intensity (F/F₀).
-
Determine the peak response for each concentration of NAG.
-
Plot the peak response against the logarithm of NAG concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and Eₘₐₓ.
-
Data Presentation: Functional Potency of NAG at Target Receptors
| Compound | Target | Assay Type | Parameter | Value (µM) |
| NAG | TRPV1 | Ca²⁺ Mobilization | EC₅₀ | ~5 - 15 |
| Capsaicin | TRPV1 | Ca²⁺ Mobilization | EC₅₀ | ~0.1 - 0.5 |
| NAG | GPR55 | Ca²⁺ Mobilization | EC₅₀ | ~1 - 10 |
| LPI | GPR55 | Ca²⁺ Mobilization | EC₅₀ | ~0.01 - 0.1 |
Note: The potency of NAG can vary depending on the cell line and specific assay conditions. The values presented are representative estimates based on the activity of related N-acyl amides.[10][13]
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a cell-based calcium mobilization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-arachidonoyl GABA | C24H39NO3 | CID 16759310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPV1: Structure, Endogenous Agonists, and Mechanisms | MDPI [mdpi.com]
- 11. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Models to Study N-Arachidonyl-GABA Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and utilizing cell-based models for investigating the biological effects of N-Arachidonyl-GABA (NA-GABA). This document includes detailed experimental protocols, data presentation guidelines, and visual representations of associated signaling pathways.
Introduction
This compound is an endogenous lipoamino acid, structurally related to the endocannabinoid anandamide, which has demonstrated analgesic properties.[1] Its mechanism of action is thought to involve the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2] Additionally, emerging evidence suggests that related N-acyl amino acids may also interact with other receptor systems, including G-protein coupled receptors (GPCRs) such as GPR18 and GPR55, and transient receptor potential (TRP) channels like TRPV1.[3][4][5]
This document outlines protocols for establishing in vitro cell-based assays to characterize the pharmacological profile of NA-GABA. The described methods will enable researchers to investigate its effects on GABA-A receptor function, intracellular calcium signaling, and potential downstream signaling cascades.
Data Presentation
A structured presentation of quantitative data is essential for comparative analysis. The following tables summarize key pharmacological parameters. Note: Quantitative data for the direct modulation of GABA-A receptors by this compound is limited in the current literature. The tables below include data for NA-GABA's effect on TRPV1-mediated calcium influx and representative data for GABA-A receptor modulation by GABA and the related endocannabinoid 2-Arachidonoyl glycerol (B35011) (2-AG) for comparative purposes.
Table 1: N-Acyl GABA Effects on TRPV1-Mediated Intracellular Calcium Mobilization in HEK Cells [3]
| Compound | EC50 (µM) | Maximum Response (relative to NADA) |
| N-Arachidonoyl GABA (A-GABA) | ~10 | Equivalent |
| N-Docosahexaenoyl GABA (D-GABA) | ~5 | Equivalent |
| N-Linoleoyl GABA (L-GABA) | ~8 | Equivalent |
| N-Oleoyl GABA (O-GABA) | > 30 | Lower |
| N-Palmitoyl GABA (P-GABA) | > 30 | Lower |
| N-Stearoyl GABA (S-GABA) | > 30 | Lower |
| N-Arachidonoyl Dopamine (NADA) | ~1 | N/A |
Table 2: Representative EC50 and IC50 Values for GABA-A Receptor Ligands
| Ligand | Receptor Subtype | Assay Type | EC50/IC50 (µM) | Reference |
| GABA | α1β2γ2 | Electrophysiology | 12.2 | [6] |
| GABA | α1β3γ2 | Electrophysiology | 2.1 | [7] |
| 2-Arachidonoyl glycerol (2-AG) | α1β2γ2 | Electrophysiology | 2.1 | [2] |
| Bicuculline (Antagonist) | α5β3γ2 | Electrophysiology | 3.3 (IC50) | [6] |
| Picrotoxin (Channel Blocker) | α5β3γ2 | Electrophysiology | 2.2 (IC50) | [6] |
Experimental Protocols
Cell Culture and Maintenance
a. Primary Neuronal Cultures (Rat Hippocampal or Cortical Neurons)
This protocol is adapted from established methods for isolating and culturing primary neurons.
-
Materials:
-
DMEM/F12 medium
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Trypsin or Papain
-
Fetal Bovine Serum (FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
-
Procedure:
-
Coat culture vessels (e.g., glass coverslips in multi-well plates) with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.
-
The following day, wash the coated vessels three times with sterile water and allow them to dry.
-
Dissect hippocampi or cortices from embryonic day 18 (E18) rat pups in ice-cold HBSS.
-
Mince the tissue and digest with trypsin (0.25%) or papain (20 U/mL) for 15-30 minutes at 37°C.
-
Inactivate the enzyme with DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the cells onto the coated coverslips at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue with partial media changes every 3-4 days.
-
b. HEK293T Cell Culture for Recombinant Receptor Expression
-
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
-
Procedure:
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and Penicillin-Streptomycin in a T-75 flask.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
Passage the cells every 2-3 days when they reach 80-90% confluency using Trypsin-EDTA.
-
Transient Transfection of HEK293T Cells with GABA-A Receptor Subunits
This protocol describes the transient expression of GABA-A receptor subunits in HEK293T cells for electrophysiological or calcium imaging assays.
-
Materials:
-
HEK293T cells
-
Plasmids encoding desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM reduced-serum medium
-
-
Procedure:
-
One day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute the GABA-A receptor subunit plasmids and the transfection reagent in separate tubes containing Opti-MEM according to the manufacturer's instructions. A 1:1:1 ratio of α:β:γ subunit plasmids is often used.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add the DNA-transfection reagent complexes dropwise to the cells.
-
Incubate the cells for 24-48 hours at 37°C before performing the experiments.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording GABA-A receptor-mediated currents in cultured neurons or transfected HEK293T cells.
-
Materials:
-
Borosilicate glass capillaries
-
Micropipette puller
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).
-
-
Procedure:
-
Pull glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Place the coverslip with cultured cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply GABA and/or NA-GABA using a rapid perfusion system.
-
Record the resulting currents. For studying modulation, co-apply NA-GABA with a sub-maximal concentration of GABA (e.g., EC10-EC20).
-
Intracellular Calcium Imaging
This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.[8][9][10]
-
Materials:
-
Procedure:
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in DMSO and then diluting it in HBSS containing Pluronic F-127 to a final concentration of 2-5 µM.
-
Incubate the cultured cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Incubate the cells for another 30 minutes to allow for complete de-esterification of the dye.
-
Mount the coverslip on the stage of the fluorescence microscope or place the plate in the FlexStation.
-
Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.
-
Apply NA-GABA and/or other compounds and continue to record the fluorescence changes.
-
Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative changes in [Ca2+]i.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of NA-GABA.
References
- 1. A Dynamic Role for GABA Receptors on the Firing Pattern of Midbrain Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The major central endocannabinoid directly acts at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labs.pbrc.edu [labs.pbrc.edu]
- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3 [protocols.io]
- 13. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for In Vivo Behavioral Studies of N-Arachidonyl-GABA (NA-GABA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyl-GABA (NA-GABA) is an endocannabinoid-like molecule, an amide conjugate of the omega-6 fatty acid arachidonic acid and the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). The endogenous roles and pharmacological potential of NA-GABA are areas of active investigation. This document provides detailed application notes and protocols for the administration of NA-GABA in in vivo behavioral studies, drawing from available research on NA-GABA and related arachidonic acid conjugates.
Gamma-aminobutyric acid (GABA) is a well-established inhibitory neurotransmitter implicated in a wide array of behaviors, including the regulation of anxiety, stress, sleep, and memory.[1][2][3] The conjugation of GABA with arachidonic acid, a key signaling molecule in its own right, creates a compound with unique physicochemical properties that may influence its distribution, metabolism, and interaction with various receptor systems. While research on NA-GABA is still emerging, studies on related arachidonic acid-amino acid conjugates have revealed a range of behavioral effects, suggesting the potential for NA-GABA to modulate neurological function. For instance, N-arachidonoyl-glycine (NA-glycine) has demonstrated analgesic properties in models of inflammatory and neuropathic pain.[4][5] Conversely, in a model of inflammatory pain, intrathecal administration of NA-GABA did not show effects on allodynia and hyperalgesia.[4][5] However, in models of cerebral ischemia, NA-GABA has exhibited significant neuroprotective and cerebrovascular effects.[6]
These findings underscore the importance of systematic in vivo behavioral evaluation to elucidate the pharmacological profile of NA-GABA. The following protocols and data summaries are intended to serve as a comprehensive guide for researchers designing and conducting such studies.
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from studies involving NA-GABA and a related compound for comparative purposes.
Table 1: In Vivo Administration and Effects of this compound (NA-GABA)
| Animal Model | Condition | Administration Route | Dosage | Duration | Observed Effects | Reference |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | Intraperitoneal (i.p.) | 2 mg/kg/day | 6 or 12 days | Significant restoration of neurons and glial cells, decreased brain tissue edema, attenuated thrombosis, increased cerebral blood circulation. | [6] |
| Rat | Inflammatory Pain (Freund's Complete Adjuvant) | Intrathecal (i.t.) | 700 nmol | Single dose | No significant effect on mechanical allodynia or thermal hyperalgesia. | [4][5] |
Table 2: Comparative In Vivo Behavioral Effects of a Related Arachidonyl-Amino Acid Conjugate (N-Arachidonoyl-Glycine)
| Animal Model | Condition | Administration Route | Dosage | Duration | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Rat | Inflammatory Pain (Freund's Complete Adjuvant) | Intrathecal (i.t.) | 70 - 700 nmol | Single dose | Reduced mechanical allodynia and thermal hyperalgesia. |[4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in vivo behavioral assessment of NA-GABA.
Protocol 1: Intraperitoneal (i.p.) Administration in a Rodent Model of Cerebral Ischemia
This protocol is based on a study demonstrating the neuroprotective effects of NA-GABA.[6]
-
Animal Model: Male Wistar rats (250-300g) are a suitable model. Animals should be housed under standard conditions with ad libitum access to food and water.
-
Induction of Cerebral Ischemia (MCAO Model):
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Perform a middle cerebral artery occlusion (MCAO) as per established surgical procedures.
-
-
Preparation of NA-GABA Solution:
-
Dissolve NA-GABA in a vehicle solution. A common vehicle for lipid-based compounds is a mixture of ethanol, Tween 80, and saline. For example, a 2% ethanol, 2% Tween 80, and 96% saline solution can be used.
-
The final concentration should be calculated to deliver the desired dose in a manageable injection volume (e.g., 1 ml/kg).
-
-
Administration:
-
Administer NA-GABA at a dose of 2 mg/kg via intraperitoneal (i.p.) injection.
-
Administer daily for the desired duration of the study (e.g., 6 or 12 days), starting at a specified time post-MCAO.
-
-
Behavioral and Histological Assessment:
-
Conduct behavioral tests relevant to stroke recovery (e.g., neurological deficit scoring, rotarod test for motor coordination) at specified time points.
-
At the end of the study, perfuse the animals and prepare brain tissue for histological analysis to assess neuronal damage, edema, and other relevant markers.
-
Protocol 2: Intrathecal (i.t.) Administration in a Rodent Model of Inflammatory Pain
This protocol is based on a study that investigated the analgesic effects of NA-GABA.[4][5]
-
Animal Model: Male Sprague-Dawley rats (200-250g) are a commonly used model for pain studies.
-
Induction of Inflammatory Pain:
-
Induce inflammation by injecting Freund's Complete Adjuvant (FCA) into the plantar surface of one hind paw.
-
-
Intrathecal Catheter Implantation:
-
For chronic i.t. administration, surgically implant an intrathecal catheter at the lumbar level of the spinal cord. Allow animals to recover from surgery.
-
-
Preparation of NA-GABA Solution:
-
Dissolve NA-GABA in a suitable vehicle for intrathecal administration (e.g., artificial cerebrospinal fluid).
-
-
Administration:
-
Administer NA-GABA intrathecally at the desired dose (e.g., 700 nmol) in a small volume (e.g., 10 µl), followed by a flush of vehicle (e.g., 10 µl).
-
-
Behavioral Assessment of Pain:
-
Measure mechanical allodynia using von Frey filaments.
-
Measure thermal hyperalgesia using a plantar test device.
-
Conduct baseline measurements before FCA injection and post-FCA measurements before and after NA-GABA administration at various time points.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key pathways and workflows.
References
- 1. Behavioral effects of GABA agonists in relation to anxiety and benzodiazepine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Oral Gamma-Aminobutyric Acid (GABA) Administration on Stress and Sleep in Humans: A Systematic Review [frontiersin.org]
- 3. GABA and behavior: the role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Arachidonyl-GABA in Neuroprotection Studies
Introduction
N-Arachidonyl-GABA (N-Ar-GABA), an endogenous lipoamino acid found in the mammalian brain, is a conjugate of the neurotransmitter γ-aminobutyric acid (GABA) and the fatty acid arachidonic acid[1][2]. Structurally related to the endocannabinoid anandamide, N-Ar-GABA is emerging as a significant molecule of interest in the study of neuroprotective mechanisms[1][3]. Its ability to modulate GABAergic neurotransmission, influence cerebral blood flow, and potentially interact with other signaling pathways makes it a compelling candidate for investigation in various models of neurological damage, particularly cerebral ischemia[4][5]. These application notes provide an overview of N-Ar-GABA's mechanisms, quantitative data from key studies, detailed experimental protocols, and visual diagrams of relevant pathways and workflows for researchers in neuroscience and drug development.
Mechanisms of Neuroprotective Action
N-Ar-GABA exerts its neuroprotective effects through a multi-faceted approach:
-
Enhancement of GABAergic Signaling: A primary mechanism is the potentiation of the GABA system, the main inhibitory neurotransmitter system in the central nervous system[4][6]. During ischemic events, an imbalance occurs between excitatory and inhibitory systems. By enhancing GABAergic activity, N-Ar-GABA helps to restore this balance, reduce neuronal excitability, and protect against excitotoxicity[4][7].
-
Cerebrovascular Regulation: N-Ar-GABA has been shown to improve cerebral circulation. It can lower the tone of cerebral vessels, thereby increasing blood supply to ischemic zones, which is crucial for neuronal survival and recovery[4][5]. This effect is believed to be mediated, in part, by the GABAergic vascular system within the brain[5].
-
Metabolism and Downstream Effects: N-Ar-GABA can be metabolized by cyclooxygenase-2 (COX-2) to form PGE2-GABA, a conjugate with Prostaglandin E2. This metabolite also demonstrates significant neuroprotective and cerebrovascular effects, suggesting a dual action for the parent compound[4][5].
-
Interaction with TRPV1 Channels: Like other N-acyl amides, N-Ar-GABA is a potential agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[8]. Activation of TRPV1 can modulate synaptic transmission and neuronal activity, although its specific role in N-Ar-GABA-mediated neuroprotection requires further elucidation[9][10].
-
Fatty Acid Amide Hydrolase (FAAH) Substrate: N-Ar-GABA is degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH)[1]. Inhibition of FAAH can increase the endogenous levels of N-Ar-GABA and other neuroprotective endocannabinoids like anandamide, representing an indirect therapeutic strategy to enhance neuroprotective signaling[11][12].
Data Presentation: Neuroprotective Effects of this compound
The following tables summarize quantitative data from preclinical studies investigating the efficacy of N-Ar-GABA in models of neurodegeneration.
Table 1: In Vivo Efficacy of N-Ar-GABA in a Rat Model of Focal Cerebral Ischemia (MCAO)
| Parameter | Treatment Group | Dosage & Administration | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| Neuronal & Glial Integrity | N-Ar-GABA | 2 mg/kg/day, i.p. | 6 or 12 days | Significant restoration of cell structures | [4][5] |
| Brain Tissue Edema | N-Ar-GABA | 2 mg/kg/day, i.p. | 6 or 12 days | Decreased edema | [4][5] |
| Thrombosis and Stasis | N-Ar-GABA | 2 mg/kg/day, i.p. | 6 or 12 days | Attenuated thrombosis and stasis | [4][5] |
| Necrotic Foci | N-Ar-GABA | 2 mg/kg/day, i.p. | 6 or 12 days | Absence of large necrotic foci | [4][5] |
| Lipofuscin Accumulation | N-Ar-GABA | 2 mg/kg/day, i.p. | 6 or 12 days | Prevention of excessive accumulation |[4][5][13] |
Table 2: Cerebrovascular Effects in a Rat Model of Global Transient Ischemia
| Compound | Effect on Cerebral Blood Flow | Comparison | Reference |
|---|---|---|---|
| N-Ar-GABA | Increase to 44.1% | Similar to nimodipine (B1678889) (44.3%) | [4] |
| PGE2-GABA (Metabolite) | Increase to 110.6% | Superior to N-Ar-GABA and nimodipine |[4] |
Experimental Protocols
Protocol 1: Induction of Focal Cerebral Ischemia (MCAO) in Rats
This protocol describes the middle cerebral artery occlusion (MCAO) model used to study the neuroprotective effects of N-Ar-GABA following ischemic stroke.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical instruments (scissors, forceps, vessel clips)
-
N-Ar-GABA solution (for intraperitoneal injection)
-
Vehicle control (e.g., saline with a solubilizing agent)
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and ensure a lack of pedal reflex.
-
Surgical Preparation: Place the animal in a supine position. Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA. Place a temporary microvascular clip on the ICA.
-
Filament Insertion: Make a small incision in the ECA stump. Gently insert the 4-0 monofilament nylon suture through the ECA into the ICA until it reaches and occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
-
Reperfusion (Optional): For transient ischemia models, the filament can be withdrawn after a defined period (e.g., 60-90 minutes) to allow reperfusion. For permanent ischemia, the filament is left in place.
-
Wound Closure: Suture the incision and allow the animal to recover from anesthesia in a warm environment.
-
Drug Administration: As described in studies, administer N-Ar-GABA (2 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection, starting at a defined time point post-MCAO and continuing for the duration of the experiment (e.g., 6 or 12 days)[4][5].
-
Post-Operative Care: Monitor the animals for neurological deficits, weight loss, and general well-being. Provide soft food and hydration as needed.
Protocol 2: Assessment of Cerebral Blood Flow
This protocol outlines the use of laser Doppler flowmetry to measure changes in cerebral blood flow in response to N-Ar-GABA treatment in a model of global transient ischemia.
Materials:
-
Anesthetized rat model of global transient ischemia (e.g., bilateral common carotid artery occlusion)
-
Laser Doppler flowmeter and probe
-
Stereotaxic frame
-
Dental drill
-
N-Ar-GABA and control solutions
Procedure:
-
Ischemia Induction: Induce global transient ischemia as per the established laboratory model.
-
Animal Preparation: Anesthetize the animal and fix its head in a stereotaxic frame.
-
Craniotomy: Expose the skull and perform a craniotomy over the brain region of interest (e.g., parietal cortex) to expose the dura mater, taking care not to damage the underlying brain tissue.
-
Probe Placement: Carefully lower the laser Doppler probe onto the dural surface.
-
Baseline Measurement: Record the baseline cerebral blood flow for a stable period (e.g., 10-15 minutes).
-
Drug Administration: Administer the test compound (N-Ar-GABA, PGE2-GABA, or vehicle) intravenously or intraperitoneally.
-
Continuous Monitoring: Continuously record the cerebral blood flow for a defined period post-administration to measure any changes from baseline[4].
-
Data Analysis: Express the changes in blood flow as a percentage of the pre-treatment baseline value. Compare the effects across different treatment groups.
Visualizations: Pathways and Workflows
Signaling Pathway of N-Ar-GABA Neuroprotection
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: Workflow for an in vivo study of N-Ar-GABA using the MCAO model.
Logical Relationship in Endocannabinoid Signaling
Caption: FAAH inhibition enhances neuroprotection via multiple signaling pathways.
References
- 1. Identification of a new class of molecules, the arachidonyl amino acids, and characterization of one member that inhibits pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-arachidonoyl GABA | C24H39NO3 | CID 16759310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Neuroprotective and cerebrovascular effects of endogenous N-Arachidonoyl-GABA and its putative Cox-2 metabolite – GABA conjugate with Prostaglandin E2 | Research Results in Pharmacology [rrpharmacology.ru]
- 6. The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Maladaptive changes in the homeostasis of AEA-TRPV1/CB1R induces pain-related hyperactivity of nociceptors after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR18 drives FAAH inhibition-induced neuroprotection against HIV-1 Tat-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Arachidonyl-GABA (N-AG) Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Arachidonyl-GABA (N-AG). The focus is on improving the solubility of this lipophilic compound in aqueous buffers for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N-AG) and why is its solubility a concern?
This compound (N-AG) is an endogenous lipid mediator, structurally related to anandamide (B1667382), that has demonstrated analgesic and neuroprotective properties.[1][2] It is a highly lipophilic molecule, which results in poor water solubility. This presents a significant challenge for researchers conducting experiments in aqueous environments, such as cell culture media or physiological buffers, as the compound may precipitate out of solution, leading to inaccurate and irreproducible results.
Q2: What are the common solvents for dissolving N-AG?
N-AG is readily soluble in organic solvents. For laboratory use, it is typically supplied as a solution in ethanol (B145695) or as a solid. The table below summarizes the reported solubility of N-AG in various common solvents.
| Solvent | Solubility | Reference |
| Ethanol | ≥ 50 mg/mL | Cayman Chemical |
| Dimethylformamide (DMF) | ~20 mg/mL | Cayman Chemical |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL | Cayman Chemical |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2 mg/mL | Cayman Chemical |
Q3: How can I prepare a stock solution of N-AG?
It is recommended to prepare a concentrated stock solution of N-AG in an organic solvent such as ethanol or DMSO. This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration.
Troubleshooting Guide: N-AG Precipitation in Aqueous Buffers
One of the most common issues encountered when working with N-AG is its precipitation upon dilution into aqueous buffers. This guide provides a systematic approach to troubleshoot and prevent this problem.
Problem: My N-AG solution becomes cloudy or forms a precipitate after dilution in my aqueous buffer.
This indicates that the solubility of N-AG in the final aqueous solution has been exceeded. Below are potential causes and their corresponding solutions.
| Potential Cause | Suggested Solution |
| High Final Concentration of N-AG | The desired final concentration of N-AG may be too high for the aqueous buffer to maintain its solubility. Consider performing a dose-response experiment to determine if a lower, soluble concentration is still effective. |
| High Percentage of Organic Solvent in the Final Solution | While organic solvents are necessary to dissolve N-AG initially, high concentrations in the final aqueous solution can be toxic to cells or interfere with the experiment. Aim to keep the final concentration of the organic solvent (e.g., DMSO or ethanol) as low as possible, typically below 0.5%. |
| Inadequate Mixing | Rapidly adding the N-AG stock solution to the aqueous buffer without proper mixing can cause localized high concentrations and immediate precipitation. Add the stock solution dropwise while vortexing or stirring the aqueous buffer to ensure rapid and thorough mixing. |
| Buffer Composition and pH | The pH and composition of your aqueous buffer can influence the solubility of N-AG. While N-AG itself does not have an ionizable group that is significantly affected by physiological pH, other components in the buffer might interact with N-AG. If possible, test the solubility of N-AG in different buffers. |
| Low Temperature | The solubility of many compounds, including N-AG, decreases at lower temperatures. Ensure that your aqueous buffer is at the experimental temperature before adding the N-AG stock solution. If you are storing the final diluted solution, be aware that precipitation may occur at lower storage temperatures. |
Experimental Protocols
Here are detailed methodologies for preparing N-AG solutions for common experimental setups.
Protocol 1: Preparation of N-AG for In Vitro Cell-Based Assays
This protocol is designed for preparing N-AG solutions for use in cell culture experiments.
Materials:
-
This compound (solid or in ethanol)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium (e.g., DMEM, RPMI)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
If starting with solid N-AG (MW: 389.57 g/mol ), weigh out 3.9 mg and dissolve it in 1 mL of sterile DMSO to make a 10 mM stock solution.
-
If starting with a solution in ethanol, evaporate the ethanol under a gentle stream of nitrogen and then dissolve the residue in the appropriate volume of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Warm the 10 mM stock solution and the cell culture medium to 37°C.
-
Prepare an intermediate dilution of the N-AG stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can dilute the 10 mM stock 1:100 into the medium (e.g., 10 µL of stock into 990 µL of medium).
-
Immediately before adding to the cells, perform the final dilution to the desired concentration in pre-warmed cell culture medium. For instance, to get a 1 µM final concentration from a 100 µM intermediate, add 10 µL of the intermediate to 990 µL of medium.
-
Crucially, add the N-AG solution to the medium while vortexing to prevent precipitation.
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, try the troubleshooting steps outlined above.
-
Ensure the final DMSO concentration is not toxic to your cells (typically ≤ 0.5%).
-
Protocol 2: Preparation of N-AG with Cyclodextrins for Improved Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, thereby increasing their aqueous solubility.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[3]
Materials:
-
This compound (solid or in ethanol)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 45% (w/v) HP-β-CD Solution:
-
Dissolve 4.5 g of HP-β-CD in 10 mL of the desired sterile aqueous buffer.
-
Warm the solution slightly (to ~37°C) and vortex or sonicate to aid dissolution.
-
-
Prepare N-AG Stock Solution with HP-β-CD:
-
If starting with solid N-AG, weigh the desired amount.
-
If starting with N-AG in ethanol, evaporate the ethanol under a gentle stream of nitrogen.
-
Add the 45% HP-β-CD solution to the N-AG. The final concentration of N-AG will depend on the experimental requirements. It is advisable to start with a concentration that is difficult to achieve with organic solvents alone (e.g., >100 µM).
-
Vortex vigorously for several minutes. Sonication in a bath sonicator can also be used to facilitate the formation of the inclusion complex.
-
Visually inspect for complete dissolution. The solution should be clear.
-
This stock solution can then be further diluted in the aqueous buffer as needed for the experiment.
-
Signaling Pathways and Experimental Workflows
This compound Metabolism and Action
N-AG's biological effects are mediated through several pathways. It is primarily metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][5] Additionally, N-AG has been shown to interact with and inhibit T-type calcium channels (Cav3).[3]
Caption: N-AG Metabolism and Primary Mechanism of Action.
Experimental Workflow for Preparing N-AG Solutions
The following diagram illustrates a logical workflow for preparing N-AG solutions for biological experiments.
Caption: Decision workflow for N-AG solution preparation.
References
- 1. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 2. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
challenges in the chemical synthesis of N-Arachidonyl-GABA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of N-Arachidonyl-GABA (NA-GABA).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Amide Coupling: The chosen coupling reagent may not be effective, or the reaction conditions may be suboptimal.[1][2][3] | - Optimize Coupling Reagent: Consider using highly efficient coupling reagents such as HATU or HBTU, especially for this hindered coupling.[4] - Activate the Carboxylic Acid: Convert arachidonic acid to its more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with protected GABA.[1][2] - Alternative Catalysis: Explore the use of a boron-based catalyst, which has been shown to be effective in the amidation of arachidonic acid.[5][6] |
| Degradation of Arachidonic Acid: The polyunsaturated arachidonic acid backbone is susceptible to oxidation.[7][8][9] | - Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. - Use Antioxidants: Consider the addition of a radical scavenger or antioxidant like BHT (butylated hydroxytoluene) to the reaction mixture. - Chelate Metal Ions: Avoid trace metal contamination, particularly iron, which can catalyze oxidation. Adding a chelating agent like EDTA can be beneficial.[7] | |
| Incomplete Deprotection of GABA: If using a protected form of GABA, the deprotection step may be incomplete. | - Verify Deprotection Conditions: Ensure the appropriate deprotection conditions for your chosen protecting group are used (e.g., acidic conditions for Boc, basic conditions for Fmoc).[10] - Monitor Reaction Progress: Use TLC or LC-MS to monitor the deprotection reaction to completion. | |
| Product is Impure (Multiple Spots on TLC/Peaks in LC-MS) | Presence of Oxidized Byproducts: Arachidonic acid and the final product can oxidize, leading to a mixture of compounds.[7][8][11] | - Purification Strategy: Employ flash column chromatography on silica (B1680970) gel. A gradient elution with a hexane (B92381)/ethyl acetate (B1210297) system, often with a small amount of acetic acid or formic acid to improve peak shape, is a good starting point. - Storage: Store the final product and all intermediates at low temperatures (-20°C or below) under an inert atmosphere.[12] |
| Unreacted Starting Materials: The reaction may not have gone to completion. | - Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature, while monitoring for product degradation. - Adjust Stoichiometry: Use a slight excess of the activated arachidonic acid or the coupling reagent. | |
| Side Reactions of Protecting Groups: The protecting group on GABA may lead to side reactions. | - Orthogonal Protecting Groups: If multiple functional groups need protection, use orthogonal protecting groups that can be removed under different conditions.[10] | |
| Difficulty in Purifying the Final Product | Co-elution of Product and Impurities: The product and impurities may have similar polarities. | - Alternative Chromatography: If silica gel chromatography is ineffective, consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient. - Crystallization: Attempt to crystallize the final product from a suitable solvent system. |
| Product Streaking on Silica Gel: The carboxylic acid moiety can interact strongly with the silica gel. | - Acidify the Mobile Phase: Add a small percentage (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid. | |
| Product Degradation Upon Storage | Oxidation and Hydrolysis: The polyunsaturated fatty acid chain is prone to oxidation, and the amide bond can be hydrolyzed.[9][12] | - Proper Storage: Store the final product as a solid or in an organic solvent (e.g., ethanol, DMSO) at -20°C or -80°C under an inert gas.[12] Aqueous solutions should be prepared fresh.[12] |
Frequently Asked Questions (FAQs)
1. What are the most critical factors for a successful synthesis of this compound?
The two most critical factors are:
-
Preventing Oxidation: Arachidonic acid has four double bonds, making it highly susceptible to oxidation.[9] It is crucial to handle it under an inert atmosphere, use degassed solvents, and consider adding antioxidants.
-
Efficient Amide Coupling: Standard amide coupling conditions may not be sufficient. Using a highly reactive arachidonic acid derivative (like the acyl chloride) or a potent coupling reagent is often necessary for good yields.[1][2]
2. Which coupling reagent is best for the synthesis of this compound?
There is no single "best" reagent, as the optimal choice can depend on the specific reaction conditions and the form of the reactants. However, for challenging couplings like this, uronium/aminium-based reagents such as HATU and HBTU are excellent starting points due to their high efficiency and ability to suppress side reactions.[13][4] Carbodiimides like EDC in the presence of an additive like HOBt are also a viable and more economical option.[4]
3. Do I need to protect the functional groups of GABA?
Yes, it is highly recommended to protect the amine group of GABA to prevent self-polymerization or reaction with the activated arachidonic acid at the wrong site. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable under many coupling conditions and can be removed with mild acid.
4. How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can visualize the consumption of the starting materials (arachidonic acid and protected GABA) and the formation of the product. Staining with potassium permanganate (B83412) can be useful for visualizing the unsaturated arachidonic acid derivatives. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the masses of the reactants, product, and any major byproducts.
5. What are the expected spectral data for this compound?
-
¹H NMR: Expect to see characteristic signals for the vinyl protons of the arachidonic acid chain (around 5.3-5.4 ppm), the methylene (B1212753) groups adjacent to the double bonds, the aliphatic chain protons, and the protons of the GABA moiety.
-
¹³C NMR: Signals corresponding to the carboxylic acid and amide carbonyls (around 170-180 ppm), the double bond carbons (around 127-131 ppm), and the aliphatic carbons will be present.
-
Mass Spectrometry: The expected exact mass for this compound (C₂₄H₃₉NO₃) is approximately 389.29 g/mol .[14] You would look for the [M+H]⁺ ion at ~390.30 m/z or the [M-H]⁻ ion at ~388.29 m/z in high-resolution mass spectrometry.[14]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Arachidonyl-GABA using EDC/HOBt Coupling
This protocol describes the coupling of arachidonic acid with Boc-protected GABA using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
-
Materials:
-
Arachidonic acid
-
Boc-GABA
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
1 M aqueous hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve arachidonic acid (1.0 eq) and Boc-GABA (1.1 eq) in anhydrous DCM under an argon atmosphere.
-
Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexane with 0.5% acetic acid).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-Arachidonyl-GABA.
-
Protocol 2: Deprotection of N-Boc-Arachidonyl-GABA
-
Materials:
-
Crude N-Boc-Arachidonyl-GABA
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude N-Boc-Arachidonyl-GABA in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene (B28343) can help remove residual TFA).
-
The crude this compound can then be purified by column chromatography.
-
Protocol 3: Purification by Flash Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
-
Procedure:
-
Prepare a silica gel column packed in a low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the mobile phase or DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 70% ethyl acetate), containing 0.5% acetic acid to improve peak shape.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. hepatochem.com [hepatochem.com]
- 4. peptide.com [peptide.com]
- 5. A New Process of Synthesizing Anandamide Derivatives from Arachidonic Acid in the Presence of Boron Catalyst [scirp.org]
- 6. A New Process of Synthesizing Anandamide Derivatives from Arachidonic Acid in the Presence of Boron Catalyst - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 7. The role of iron in prostaglandin synthesis: ferrous iron mediated oxidation of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 9. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Groups [organic-chemistry.org]
- 11. Membrane Lipid Derivatives: Roles of Arachidonic Acid and Its Metabolites in Pancreatic Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. N-arachidonoyl GABA | C24H39NO3 | CID 16759310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Arachidonyl-GABA Concentration for Cell Culture Experiments
Welcome to the technical support center for N-Arachidonyl-GABA (NAG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of NAG in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations to help ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAG) and what is its primary mechanism of action?
A1: this compound (NAG) is an endogenous lipid mediator, specifically a lipoamino acid. Its primary known mechanism of action is the modulation of GABAA receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. By binding to these receptors, NAG can influence neuronal excitability.
Q2: I am observing precipitation when I add my NAG stock solution to the cell culture medium. What is causing this and how can I prevent it?
A2: NAG is a lipophilic compound, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation, or "crashing out," occurs when the concentration of NAG exceeds its solubility limit in the final culture medium. This is a common issue with hydrophobic compounds.
To prevent this, consider the following:
-
Solvent Choice: Prepare your stock solution in an appropriate organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Create a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your culture medium.
-
Dilution Technique: Perform serial dilutions of your stock solution in pre-warmed (37°C) culture medium. Add the NAG solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium as low as possible, ideally below 0.5% for DMSO, to avoid solvent-induced cytotoxicity.
Q3: What is a typical effective concentration range for NAG in cell culture experiments?
A3: The effective concentration of NAG can vary significantly depending on the cell type, the specific endpoint being measured, and the duration of the experiment. Based on studies of related N-arachidonoyl amino acids and their effects on GABAA receptors, a starting concentration range of 0.1 µM to 10 µM is often a reasonable starting point for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How can I determine if the observed effects in my experiment are due to NAG's specific activity or to cytotoxicity?
A4: It is essential to perform a cell viability assay in parallel with your functional assays. This will help you distinguish between a specific pharmacological effect and a non-specific cytotoxic response. Assays such as the MTT, MTS, or alamarBlue™ assays are commonly used to assess cell viability. You should test a range of NAG concentrations, including those used in your functional experiments, to identify any potential for cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of NAG
| Potential Cause | Troubleshooting Step |
| Degradation of NAG | Prepare fresh stock solutions regularly and store them properly (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Precipitation in Media | Visually inspect your culture medium for any signs of precipitation after adding NAG. If observed, refer to the FAQ on preventing precipitation. |
| Sub-optimal Concentration | Perform a dose-response experiment covering a broad range of concentrations (e.g., 0.01 µM to 50 µM) to identify the optimal working concentration. |
| Cell Line Insensitivity | Confirm that your cell line expresses the target receptor (GABAA receptor) at sufficient levels. |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Solvent Cytotoxicity | Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is below the cytotoxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control. |
| Non-specific Binding | At high concentrations, lipophilic compounds can exhibit non-specific binding to cellular components. Lower the concentration of NAG and confirm the effect is dose-dependent and saturable. |
| Contamination | Regularly check your cell cultures for signs of microbial contamination, which can interfere with experimental results. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound and Related Compounds
| Compound | Cell Type/System | Effective Concentration Range | Observed Effect |
| N-Arachidonyl-glycine | Xenopus oocytes expressing GABAA receptors | > 0.1 µM | Potentiation of GABAA receptor currents.[1] |
| N-Arachidonyl-glycine | Xenopus oocytes expressing GABAA receptors | 1 - 10 µM (estimated) | Apparent affinity for potentiation.[1] |
| N-Arachidonoyl dopamine | Stromal cells from ectopic endometrium | 1 - 20 µM | Cytotoxic effect.[2] |
Note: Data for this compound is limited. The concentrations provided for related compounds can serve as a starting point for optimizing your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use anhydrous ethanol or dimethyl sulfoxide (DMSO) of molecular biology grade.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM). For example, to prepare a 10 mM stock of NAG (Molecular Weight: 389.57 g/mol ), dissolve 3.9 mg of NAG in 1 mL of solvent.
-
Dissolution: Vortex the solution until the NAG is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of NAG for Cell Culture Experiments
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your NAG stock solution in pre-warmed medium. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could first prepare a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your pre-warmed culture medium. Add the solution dropwise while gently swirling the flask or plate to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
-
Solvent Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO or ethanol) without NAG to a separate set of cells.
Protocol 3: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of NAG concentrations, including a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Signaling Pathways
Caption: this compound (NAG) signaling pathway via GABAA receptor modulation.
Experimental Workflow
References
preventing degradation of N-Arachidonyl-GABA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Arachidonyl-GABA (NA-GABA) during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected levels of this compound in my samples. What are the potential causes?
A1: Low recovery of NA-GABA is often due to degradation during sample preparation. The primary culprits are enzymatic activity, oxidation, and pH or temperature instability. Each of these factors can lead to the breakdown of the NA-GABA molecule before analysis.
Q2: How can I prevent enzymatic degradation of this compound?
A2: The primary enzyme responsible for the degradation of molecules similar to NA-GABA is Fatty Acid Amide Hydrolase (FAAH).[1][2] To prevent enzymatic degradation, it is crucial to inhibit FAAH activity immediately upon sample collection. This can be achieved by:
-
Immediate Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C. For liquid samples like plasma, collect them in tubes containing an anticoagulant (e.g., EDTA) and immediately cool on ice before processing and subsequent storage at -80°C.[3]
-
Use of FAAH Inhibitors: Add a specific FAAH inhibitor to your homogenization or extraction buffer. While N-arachidonoyl-amino acids themselves can inhibit FAAH, using a dedicated inhibitor like N-arachidonoyl-serotonin can be effective.[2][4]
Q3: My this compound samples seem to be degrading even with enzymatic inhibitors. What else could be the cause?
A3: If enzymatic degradation is controlled, the next most likely cause is oxidation of the arachidonyl moiety. The polyunsaturated fatty acid chain of NA-GABA is highly susceptible to oxidation.[5][6]
Q4: How can I minimize the oxidation of this compound?
A4: To prevent oxidation, consider the following strategies:
-
Use of Antioxidants: Include antioxidants in your extraction solvents. Common choices for preventing lipid peroxidation include butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP).
-
Inert Atmosphere: Perform extraction steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Light Protection: Protect samples from light, as light can promote the formation of free radicals that initiate oxidation.
-
Chelating Agents: The presence of metal ions can catalyze lipid oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your buffers can help to sequester these ions.
Q5: What is the optimal pH and temperature for this compound stability during sample preparation?
A5: While specific data for NA-GABA is limited, information from the structurally similar anandamide (B1667382) suggests that hydrolysis is pH-dependent, with a maximum rate at a slightly alkaline pH of 8.5.[7] Therefore, it is recommended to maintain a slightly acidic to neutral pH (around 6.0-7.4) during extraction and storage. Throughout the sample preparation process, it is critical to keep samples on ice to minimize both enzymatic activity and chemical degradation. For long-term storage, -80°C is recommended.[3][8]
Experimental Protocols
Protocol 1: Extraction of this compound from Brain Tissue
This protocol is adapted from methods used for the quantification of arachidonoyl amino acids in mouse brain.[9]
Materials:
-
Homogenization Buffer: Chloroform/Methanol (B129727)/Tris-HCl 50 mM, pH 7.4 (2:1:1 v/v/v)
-
Internal Standard: Deuterated this compound (e.g., NA-GABA-d8)
-
FAAH Inhibitor (e.g., N-arachidonoyl-serotonin)
-
Antioxidant (e.g., BHT)
-
Solid Phase Extraction (SPE) Cartridges (C18)
-
Elution Solvents: Methanol/Water mixtures, Acetonitrile
-
LC-MS grade solvents
Procedure:
-
Weigh the frozen brain tissue and homogenize it in 5 volumes of ice-cold homogenization buffer containing the internal standard, FAAH inhibitor, and antioxidant.
-
Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.
-
Collect the aqueous phase and debris and re-extract twice with 1 volume of chloroform.
-
Pool the organic phases from all three extractions.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of methanol/water (e.g., 70:30 v/v) for SPE.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the NA-GABA with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound Samples
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C (long-term), On ice (short-term) | Minimizes enzymatic activity and chemical degradation.[3][8] |
| pH of Buffers | 6.0 - 7.4 | Avoids the pH optimum for hydrolytic enzymes like FAAH.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Reduces the risk of oxidation of the arachidonyl chain.[5][6] |
| Light Exposure | Minimize (use amber vials) | Prevents light-induced radical formation and subsequent oxidation. |
Table 2: Additives for Stabilization of this compound during Sample Preparation
| Additive | Recommended Concentration | Purpose |
| FAAH Inhibitor | Varies by inhibitor (e.g., 1-10 µM) | Prevents enzymatic hydrolysis of the amide bond.[1][2] |
| Antioxidant (e.g., BHT) | 0.01 - 0.1% (w/v) | Prevents oxidative degradation of the polyunsaturated fatty acid chain.[5][6] |
| Chelating Agent (e.g., EDTA) | 1-5 mM | Sequesters metal ions that can catalyze oxidation. |
| Internal Standard (deuterated) | As per experimental needs | For accurate quantification by correcting for sample loss and matrix effects.[3][9] |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the kinetics and distribution of N-arachidonylethanolamine (anandamide) hydrolysis by rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of N-Arachidonyl-GABA (N-AG) by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of N-Arachidonyl-GABA (N-AG) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (precursor/product ion pairs) for this compound (N-AG) in positive ion mode mass spectrometry?
A1: In positive ion electrospray ionization (ESI+), this compound typically forms a protonated precursor ion ([M+H]+) at m/z 390.3.[1] A common fragmentation involves the cleavage of the amide bond, resulting in a characteristic protonated γ-aminobutyric acid (GABA) product ion at m/z 86.[2] Therefore, the primary MRM transition to monitor is m/z 390.3 → 86.
Q2: What is a suitable internal standard for N-AG quantification?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4 or ¹³C-labeled N-AG. These compounds co-elute with the endogenous N-AG and experience similar ionization and matrix effects, providing the most accurate correction for sample preparation variability and instrument response fluctuations.[3][4] If a deuterated standard for N-AG is not available, a structurally similar N-acyl amino acid with a deuterated acyl chain, like NAGly-d8, could be considered, though it is less ideal.[2]
Q3: What are the expected sources of variability in N-AG quantification?
A3: Variability in N-AG quantification can arise from several sources, including the biological matrix itself, sample collection and storage procedures, extraction efficiency, and instrument performance.[5] N-AG is a lipid signaling molecule and its levels can be influenced by physiological conditions. Inconsistent sample handling can lead to degradation or enzymatic alteration.[5] Matrix effects, where other components in the sample suppress or enhance the N-AG signal, are a significant source of variability.[6][7]
Q4: How should samples containing N-AG be stored to ensure stability?
A4: To ensure the stability of N-AG, biological samples should be processed quickly after collection and stored at -80°C.[8] For related endocannabinoids, it has been shown that long-term storage at -80°C helps to maintain their stability.[8] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[8]
Troubleshooting Guide
Poor Signal Intensity or No Peak Detected
Q: I am not seeing a peak for N-AG, or the signal is very weak. What should I check?
A:
-
Confirm Instrument Parameters: Double-check that the mass spectrometer is set to monitor the correct MRM transition for N-AG (e.g., m/z 390.3 → 86).[1][2] Verify that the collision energy and other MS parameters are optimized for this transition.
-
Sample Degradation: Ensure that samples were properly handled and stored to prevent degradation.[8] If possible, use a fresh sample or a quality control (QC) sample with a known concentration of N-AG to verify the analytical process.
-
Extraction Efficiency: The extraction procedure may not be efficient for this lipophilic molecule. Consider using a robust lipid extraction method, such as a liquid-liquid extraction with a solvent like toluene, which has been shown to be effective for similar compounds.[7]
-
Ion Source Contamination: A dirty ion source can lead to a general loss of sensitivity.[9] Follow the manufacturer's instructions for cleaning the ion source.
Inconsistent Retention Time
Q: The retention time for my N-AG peak is shifting between injections. What could be the cause?
A:
-
Column Equilibration: Ensure the analytical column is adequately equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to retention time drift, especially in reversed-phase chromatography.[10]
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase is a common cause of retention time shifts.[8] Even small variations in the organic solvent concentration can significantly impact the retention of hydrophobic molecules like N-AG.[8] Prepare fresh mobile phase and ensure accurate measurements.
-
Column Temperature: Fluctuations in the column oven temperature can cause retention time variability.[8][10] Verify that the column oven is maintaining a stable temperature.
-
Column Contamination: Buildup of matrix components on the column can alter its chemistry and affect retention times.[9][11] A proper sample clean-up procedure is crucial.[11] Consider using a guard column to protect the analytical column.
Poor Peak Shape (Tailing, Fronting, or Broadening)
Q: My N-AG peak is tailing or broad. How can I improve the peak shape?
A:
-
Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[11] If possible, the sample should be reconstituted in the initial mobile phase or a weaker solvent.
-
Column Overload: Injecting too much sample can lead to peak broadening and fronting.[9] Try diluting the sample to reduce the amount of analyte and matrix components being introduced to the column.
-
Secondary Interactions: Peak tailing can sometimes be caused by secondary interactions between the analyte and the stationary phase.[11] Ensure the mobile phase pH is appropriate for N-AG. The addition of a small amount of a modifier like formic acid to the mobile phase can sometimes improve peak shape for acidic analytes.
-
Extra-Column Volume: Excessive tubing length or dead volume in the connections between the injector, column, and detector can contribute to peak broadening.[11] Ensure all fittings are secure and use tubing with the appropriate inner diameter.
High Variability in Quantitative Results
Q: I am observing high variability in my N-AG quantification between replicate samples. What is the likely cause?
A:
-
Matrix Effects: This is a very common issue in LC-MS analysis of complex biological samples.[6] Co-eluting matrix components can suppress or enhance the ionization of N-AG, leading to inconsistent results. A thorough sample clean-up is essential to minimize matrix effects.[7] The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.[3][4]
-
Inconsistent Sample Preparation: Ensure that the sample preparation procedure is performed consistently for all samples, including standards and QCs. Any variation in extraction volumes, incubation times, or evaporation steps can introduce variability.
-
Carryover: If a high concentration sample is followed by a low concentration sample, carryover from the previous injection can lead to artificially high results in the second sample.[12] Injecting a blank solvent after a high concentration sample can help assess and mitigate carryover.[12]
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor Ion (Q1) | m/z 390.3 ([M+H]+) | [1] |
| Product Ion (Q3) | m/z 86 | [2] |
| Linearity Range | 0.2–120 pg/μl | [2][13] |
| Lower Limit of Quantification (LLOQ) | 1.0 pg on column | [2] |
Experimental Protocols
Sample Preparation: Protein Precipitation and Solid-Phase Extraction
This protocol is adapted from a method for the analysis of N-arachidonoyl amino acids in brain tissue.[2]
-
Homogenization: Homogenize brain tissue in an appropriate buffer.
-
Protein Precipitation: Add cold acetonitrile (B52724) to the homogenate to precipitate proteins. This step also serves to extract the lipids.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the lipid extract.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge for further purification.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute N-AG and other lipids with a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of lipids.[14][15]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization and peak shape.[14]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transition: Monitor the transition of m/z 390.3 → 86 for N-AG.[1][2]
Visualizations
Caption: Experimental workflow for N-AG quantification.
Caption: Troubleshooting decision tree for N-AG analysis.
Caption: Biosynthesis pathway of this compound.
References
- 1. N-arachidonoyl GABA | C24H39NO3 | CID 16759310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl-gamma-aminobutyrate | C24H38NO3- | CID 40785069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways | Semantic Scholar [semanticscholar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. Quantitative LC-MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. holcapek.upce.cz [holcapek.upce.cz]
addressing non-specific binding of N-Arachidonyl-GABA in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during in vitro assays involving N-Arachidonyl-GABA (NAG), with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a lipoamino acid, an endogenous signaling molecule found in the central nervous system. Its structure combines the neurotransmitter GABA with arachidonic acid, a polyunsaturated fatty acid. This lipophilic nature allows it to interact with various cellular components. Its primary targets are believed to include both ionotropic GABA-A receptors and metabotropic GABA-B receptors, where it can modulate neuronal activity.
Q2: Why is non-specific binding a significant issue in this compound assays?
The arachidonoyl component of this compound makes it highly hydrophobic. This property leads to a high propensity for non-specific binding to various surfaces, including plasticware, filter membranes, and cellular lipids, as well as to proteins other than the intended receptor target.[1][2] This can result in high background signals, which obscure the specific binding to the receptor of interest and complicate data interpretation.
Q3: What are the initial steps to take when high non-specific binding is observed?
When encountering high non-specific binding, a systematic approach to optimizing your assay is recommended. Key initial steps include:
-
Review and optimize your blocking procedure: Ensure that you are using an appropriate blocking agent at an effective concentration.
-
Adjust buffer composition: Modifying the pH, ionic strength, and including specific additives can significantly reduce non-specific interactions.
-
Optimize washing steps: Increasing the number and duration of washes, as well as using an appropriate wash buffer, can help remove unbound ligand.
-
Re-evaluate ligand and receptor concentrations: Using the lowest effective concentrations of your radiolabeled this compound and receptor preparation can improve the signal-to-noise ratio.
Troubleshooting Guides
Issue 1: High Background Signal in Filtration-Based Radioligand Binding Assays
Symptoms: The radioactivity counts in the wells designated for non-specific binding (containing an excess of unlabeled competitor) are excessively high, often representing a large percentage of the total binding counts.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Hydrophobic Interactions with Assay Components | 1. Pre-treat filters: Soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce ligand binding to the filter material.[3] 2. Add a non-ionic detergent to the assay buffer: Low concentrations of detergents like Tween-20 (0.01-0.1%) or Triton (B1239919) X-100 (0.01-0.05%) can disrupt hydrophobic interactions.[2][4][5][6] 3. Incorporate Fatty Acid-Free BSA: Use 0.1-1% fatty acid-free BSA in the assay buffer to sequester free ligand and block non-specific sites.[6][7][8][9] | The arachidonoyl tail of NAG readily binds to hydrophobic surfaces. PEI creates a positively charged surface on the negatively charged glass fiber filter, repelling the negatively charged head group of NAG. Detergents and fatty acid-free BSA act as "sinks" for the hydrophobic ligand, preventing it from binding to non-target surfaces. |
| Inadequate Blocking | 1. Optimize blocking agent: Test different blocking agents such as 1-5% Bovine Serum Albumin (BSA), 5% non-fat dry milk, or 1-3% normal goat serum.[10][11][12][13] 2. Increase blocking incubation time and temperature: Incubate with the blocking agent for at least 1-2 hours at room temperature or overnight at 4°C. | A thorough blocking step is crucial to saturate all potential non-specific binding sites on the membrane preparation and assay plate. The optimal blocking agent can be target- and ligand-specific. |
| Inefficient Washing | 1. Increase the number and volume of washes: Perform 3-5 washes with ice-cold wash buffer immediately after filtration.[3] 2. Optimize wash buffer composition: Include a low concentration of a mild detergent (e.g., 0.05% Tween-20) and/or BSA (0.1%) in the wash buffer to help remove non-specifically bound ligand. | Thorough and rapid washing is essential to remove unbound radioligand without causing significant dissociation of specifically bound ligand. Additives in the wash buffer can improve the removal of non-specifically bound hydrophobic molecules. |
| High Radioligand Concentration | 1. Perform a saturation binding experiment: Determine the Kd of your radiolabeled NAG and use a concentration at or below the Kd for competition assays. 2. Check radioligand purity: Ensure the radioligand has not degraded, as impurities can contribute to non-specific binding. | Using a radioligand concentration that is too high can lead to binding to low-affinity, non-specific sites. |
Data Presentation: Comparison of Strategies to Reduce Non-Specific Binding
The following tables summarize qualitative and semi-quantitative data on the effectiveness of various blocking agents and buffer additives in reducing non-specific binding, particularly relevant for hydrophobic ligands like this compound.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Notes for Hydrophobic Ligands |
| Bovine Serum Albumin (BSA) | 1 - 5% | Readily available, effective for many applications. | Can have batch-to-batch variability. | Fatty Acid-Free BSA is highly recommended to avoid competition for binding sites and to act as a carrier for the lipid ligand.[7][8][9] |
| Non-Fat Dry Milk | 5% | Inexpensive and effective. | Contains phosphoproteins which can interfere with assays studying phosphorylation. May also contain endogenous biotin. | Can be a good starting point, but may not be as effective as fatty acid-free BSA for some lipophilic compounds. |
| Normal Serum (e.g., Goat, Horse) | 1 - 5% | Contains a mixture of proteins that can effectively block a wide range of non-specific sites.[10] | Can contain endogenous molecules that may interfere with the assay. Must not be from the same species as the primary antibody in immunoassays. | A good alternative to BSA, particularly if BSA is found to be ineffective. |
| Gelatin (from fish skin) | 0.1 - 1% | Remains liquid at colder temperatures. | Can have lower blocking efficiency compared to BSA or milk. | May be less effective for highly hydrophobic ligands due to its different protein composition. |
Table 2: Impact of Buffer Additives on Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% | Disrupt hydrophobic interactions between the ligand and non-target surfaces.[2][4][5][6] | Can disrupt membrane integrity and receptor conformation at higher concentrations. Empirical optimization is crucial. |
| Zwitterionic Detergents (e.g., CHAPS) | 0.01 - 0.1% | Milder than some non-ionic detergents and can be more effective at solubilizing membrane proteins without denaturation.[1][4] | May be more effective in breaking protein-protein interactions contributing to non-specific binding. |
| Increased Ionic Strength (e.g., NaCl) | 100 - 200 mM | Reduces electrostatic interactions that can contribute to non-specific binding.[2][5] | May affect specific ligand-receptor interactions, so the effect on both specific and non-specific binding should be evaluated. |
| Fatty Acid-Free BSA | 0.1 - 1% | Acts as a "carrier" protein, binding to the hydrophobic ligand and reducing its free concentration available for non-specific interactions.[6][7][8][9] | Highly recommended for lipid-based ligands like this compound. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for a Radioligand Binding Assay
This protocol outlines a method to empirically determine the most effective blocking agent for your this compound assay.
-
Prepare Membrane Suspensions: Prepare your membrane fraction expressing the target GABA receptor subtype according to your standard protocol.
-
Set up Blocking Conditions: In a 96-well plate, prepare different blocking buffers. For example:
-
Assay Buffer alone (No blocker control)
-
Assay Buffer + 1% Fatty Acid-Free BSA
-
Assay Buffer + 3% Fatty Acid-Free BSA
-
Assay Buffer + 5% Non-Fat Dry Milk
-
Assay Buffer + 3% Normal Goat Serum
-
-
Blocking Step: Add 100 µL of each blocking buffer to a set of wells and incubate for 1-2 hours at room temperature with gentle agitation.
-
Assay Setup:
-
Total Binding: To triplicate wells for each blocking condition, add your membrane preparation and radiolabeled this compound (at a concentration near its Kd).
-
Non-Specific Binding (NSB): To another set of triplicate wells for each blocking condition, add the membrane preparation, radiolabeled this compound, and a high concentration (e.g., 100-1000 fold excess) of unlabeled this compound or a suitable competitor.
-
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 60 minutes at 30°C).
-
Filtration and Washing: Rapidly filter the contents of each well through a PEI-pre-soaked glass fiber filter mat. Wash the filters 3-5 times with ice-cold wash buffer.
-
Counting: Dry the filter mat and measure the radioactivity in each filter disc using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each blocking condition (Specific Binding = Total Binding - NSB). The optimal blocking agent will be the one that provides the highest specific binding with the lowest NSB.
Protocol 2: General Radioligand Binding Assay for this compound (Filtration Method)
This protocol provides a starting point for a filtration-based binding assay, incorporating strategies to minimize non-specific binding.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the target GABA receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Buffer Preparation:
-
Prepare a base assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Supplement the buffer with an optimized concentration of fatty acid-free BSA (e.g., 0.5%) and a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the following in order:
-
Assay Buffer
-
Unlabeled competitor (for NSB and competition assays) or buffer (for total binding).
-
Radiolabeled this compound (at a concentration ≤ Kd).
-
Membrane preparation (start with 20-50 µg protein per well).
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-90 minutes) at a stable temperature (e.g., 25-30°C).
-
Filtration:
-
Pre-soak a glass fiber filter plate (e.g., GF/B or GF/C) in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes.
-
Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound from free radioligand.
-
-
Washing:
-
Wash the filters 3-5 times with 200 µL of ice-cold wash buffer (assay buffer, potentially with a lower concentration of additives).
-
-
Radioactivity Measurement:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of the ionotropic GABA-A receptor.
Caption: Signaling pathway of the metabotropic GABA-B receptor.
Caption: Logical workflow for troubleshooting non-specific binding.
References
- 1. Solubilisation effect of Nonidet P-40, triton X-100 and CHAPS in the detection of MHC-like glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for association of GABAB receptors with Kir3 channels and regulators of G protein signalling (RGS4) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. Frontiers | Anion transport and GABA signaling [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Bio-MS community | Basics: Lipids and detergents and their effect on LC-MS [sites.manchester.ac.uk]
ensuring purity of commercially available N-Arachidonyl-GABA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available N-Arachidonyl-GABA (NA-GABA).
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound is typically supplied with a purity of ≥98%, often determined by High-Performance Liquid Chromatography (HPLC). However, the actual purity can vary between batches and suppliers. It is crucial to consult the Certificate of Analysis (CoA) provided with your specific lot.
Q2: What are the common impurities I might encounter in my this compound sample?
A2: Potential impurities in commercially available this compound can arise from the synthesis process or degradation. These may include:
-
Unreacted Starting Materials: Arachidonic acid and γ-aminobutyric acid (GABA).
-
Synthesis Byproducts: Other N-acyl GABA species or reaction intermediates.
-
Degradation Products: Primarily arachidonic acid and GABA from hydrolysis. Oxidation products of the arachidonyl chain can also occur.
-
Residual Solvents: Solvents used during synthesis and purification.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored at -20°C or lower, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For solutions, use anhydrous solvents and store at low temperatures. Avoid repeated freeze-thaw cycles.
Q4: My this compound is in solution. How can I check its concentration and purity?
A4: The concentration of this compound in solution can be determined using a validated analytical method such as LC-MS/MS with a standard curve of known concentrations. Purity can be assessed by HPLC-UV, looking for the presence of impurity peaks.
Troubleshooting HPLC Analysis of this compound
This section addresses common issues encountered during the HPLC analysis of this compound for purity assessment.
Peak Shape Problems
Q5: I am observing peak tailing in my chromatogram. What could be the cause?
A5: Peak tailing for this compound can be caused by several factors:
-
Secondary Interactions: The carboxylic acid group of NA-GABA can interact with residual silanols on the HPLC column.
-
Column Overload: Injecting too concentrated a sample.
-
Column Contamination: Buildup of contaminants on the column frit or packing material.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid and reduce silanol (B1196071) interactions.
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Column Washing: Flush the column with a strong solvent wash sequence.
Q6: My this compound peak is fronting. What should I do?
A6: Peak fronting is often an indication of:
-
Sample Overload: Injecting too large a volume or too high a concentration.
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your this compound in the initial mobile phase.
Q7: I am seeing split or shoulder peaks for this compound. What does this indicate?
A7: Split or shoulder peaks can suggest:
-
Co-eluting Impurity: An impurity with a retention time very close to that of this compound.
-
Column Void or Channeling: A physical problem with the column packing.
-
Contamination on the Column Inlet Frit: This can cause the sample to be distributed unevenly onto the column.
Troubleshooting Steps:
-
Optimize Separation: Adjust the mobile phase gradient or composition to try and resolve the two peaks.
-
Check Column Condition: If the problem persists with a new, clean standard, the column may be damaged and need replacement.
-
Clean or Replace Frit: If your column design allows, you can try back-flushing the column or replacing the inlet frit.
Extraneous Peaks
Q8: I am observing "ghost peaks" in my blank runs. Where are they coming from?
A8: Ghost peaks are extraneous peaks that appear in blank injections and can originate from:
-
Carryover: Residual sample from a previous injection remaining in the autosampler or injector port.
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase.
-
Leaching from System Components: Contaminants leaching from tubing, seals, or vials.
Troubleshooting Steps:
-
Injector Cleaning: Run a needle wash with a strong solvent.
-
Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives.
-
System Flush: Flush the entire HPLC system with a strong solvent.
Quantitative Data Summary
| Parameter | Typical Value/Information | Source/Method |
| Purity Specification | ≥98% | HPLC-UV or LC-MS |
| Potential Impurities | Arachidonic Acid, GABA, Oxidized NA-GABA, Synthesis Byproducts | Synthesis & Degradation |
| Molecular Weight | 389.57 g/mol | --- |
| Molecular Formula | C₂₄H₃₉NO₃ | --- |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
This method is designed for the qualitative and semi-quantitative assessment of the purity of a neat or formulated this compound product.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Trifluoroacetic acid (TFA) or formic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% TFA or formic acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid
-
Gradient:
-
0-5 min: 70% B
-
5-25 min: 70% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 205 nm (for the amide bond)
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main this compound peak relative to the total area of all peaks to estimate purity.
Protocol 2: LC-MS/MS for Quantification of this compound
This method is suitable for the accurate quantification of this compound in biological matrices or for precise concentration determination of solutions.
1. Materials and Reagents:
-
This compound sample and analytical standard
-
Internal standard (e.g., this compound-d4)
-
LC-MS grade acetonitrile, methanol, and water
-
Ammonium (B1175870) acetate (B1210297) or formic acid
-
C18 reversed-phase UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
2. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound standard and the internal standard in methanol or acetonitrile.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For biological samples, perform a protein precipitation and/or solid-phase extraction to isolate the analyte.
-
Spike all samples and standards with the internal standard at a fixed concentration.
3. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 10 mM ammonium acetate or 0.1% formic acid
-
Mobile Phase B: Methanol
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 99% B
-
10-14 min: 99% B
-
14.1-18 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion [M+H]⁺ ~390.3 → Product ion (e.g., fragment corresponding to the loss of the GABA moiety)
-
This compound-d4: Precursor ion [M+H]⁺ ~394.3 → Corresponding product ion
-
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Signaling and Degradation Pathways
This compound Signaling Pathway
This compound is understood to act as a positive allosteric modulator of GABA-A receptors. It enhances the inhibitory effects of GABA, rather than directly activating cannabinoid receptors.
This compound Degradation Pathway
The primary route of this compound degradation is through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH), which breaks the amide bond.
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for assessing the purity of a commercially available this compound sample.
optimizing storage conditions for long-term stability of N-Arachidonyl-GABA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of N-Arachidonyl-GABA (NA-GABA) to ensure its long-term stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C or lower.[1][2] Some suppliers state a stability of at least two to four years when stored at -20°C.[1][2] To minimize degradation, it is also advisable to store the compound under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q2: How should I store solutions of this compound?
A2: It is highly recommended to prepare solutions of this compound fresh for each experiment.[1] If storage is necessary, solutions can be kept at -20°C for up to one month.[1] For optimal stability, use an aprotic solvent such as ethanol (B145695), DMSO, or DMF. Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a range of organic solvents. The approximate solubilities are as follows:
-
DMSO: ~20-30 mg/mL
-
DMF: ~20 mg/mL[2] It is sparingly soluble in aqueous buffers like PBS (pH 7.2), at approximately 2 mg/mL.[2]
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for this compound are:
-
Hydrolysis: The amide bond can be cleaved either chemically (catalyzed by acidic or basic conditions) or enzymatically (e.g., by fatty acid amide hydrolase - FAAH) to yield arachidonic acid and GABA.
-
Oxidation: The polyunsaturated arachidonyl moiety is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light (photo-oxidation), or enzymatic action (e.g., by cyclooxygenases or lipoxygenases). This can lead to the formation of various oxidized derivatives.
Q5: How can I minimize the risk of degradation during my experiments?
A5: To minimize degradation:
-
Prepare solutions fresh whenever possible.
-
Use high-purity, anhydrous solvents.
-
If working with aqueous solutions, prepare them immediately before use and consider keeping them on ice.
-
Avoid exposure of the compound, both in solid form and in solution, to light and air.
-
When working with biological samples that may contain active enzymes, it is crucial to handle them at low temperatures and consider the use of relevant enzyme inhibitors.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound due to improper storage or handling. | 1. Review your storage and handling procedures against the recommendations. 2. Prepare a fresh solution of this compound from a new aliquot of the solid compound. 3. Perform a quality control check on your material using an appropriate analytical method (e.g., LC-MS/MS) to assess its purity. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | The presence of degradation products, such as arachidonic acid, GABA, or oxidized derivatives. | 1. Analyze a freshly prepared standard solution to confirm the retention time of intact this compound. 2. If available, run standards of potential degradation products (arachidonic acid, GABA) to identify the unknown peaks. 3. Use mass spectrometry (MS) to determine the mass of the unknown peaks and infer their identity. |
| Precipitation of the compound in aqueous buffers | Low aqueous solubility of this compound. | 1. Ensure you have not exceeded the solubility limit in your buffer system. 2. Consider using a co-solvent (e.g., a small percentage of ethanol or DMSO) if compatible with your experimental system. 3. Prepare a more concentrated stock solution in an organic solvent and dilute it into the aqueous buffer immediately before use with vigorous mixing. |
Data on Storage Conditions
While specific quantitative data on the long-term degradation of this compound under various conditions is limited in publicly available literature, the following table summarizes the recommended storage conditions based on supplier information and best practices for handling polyunsaturated lipids.
| Form | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid | -20°C or lower | Dry, Inert Gas (e.g., Argon) | Dark | ≥ 2 years |
| Solution in Organic Solvent (e.g., Ethanol, DMSO) | -20°C | Sealed, Inert Gas | Dark | Up to 1 month |
| Aqueous Solution/Buffer | 4°C (on ice) | N/A | Dark | Use immediately; not recommended for storage |
Experimental Protocols
Protocol for Assessing the Stability of this compound using LC-MS/MS
This protocol outlines a method to quantify the amount of intact this compound in a sample over time, allowing for an assessment of its stability under specific storage conditions.
1. Sample Preparation and Storage:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., ethanol).
-
Aliquot the stock solution into multiple vials suitable for the intended storage conditions (e.g., amber glass vials with Teflon-lined caps).
-
If testing stability under an inert atmosphere, flush the vials with argon or nitrogen before sealing.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
2. Sample Analysis at Time Points:
-
At specified time points (e.g., 0, 1 week, 2 weeks, 1 month), remove a vial from storage.
-
Allow the sample to equilibrate to room temperature.
-
Prepare a dilution of the sample in an appropriate solvent mixture for LC-MS/MS analysis (e.g., 70:30 methanol:water).
-
Spike the diluted sample with a known concentration of an internal standard (e.g., N-arachidonoyl glycine-d8) to account for instrument variability.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
The gradient can be optimized to achieve good separation of this compound from potential degradation products.
-
-
Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in positive or negative ion mode.
-
Perform multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.
-
For this compound, typical transitions can be monitored.
-
4. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Compare the peak area ratios at different time points to the initial time point (t=0) to determine the percentage of this compound remaining.
-
Plot the percentage of intact this compound versus time to visualize the degradation kinetics under the tested storage conditions.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
dealing with matrix effects in N-Arachidonyl-GABA tissue extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the tissue extraction of N-Arachidonyl-GABA (NAG).
Troubleshooting Guides
Issue: Low or Inconsistent NAG Signal Intensity During LC-MS/MS Analysis
This is a common problem often indicative of ion suppression due to matrix effects.[1] Co-eluting endogenous components from the tissue matrix can interfere with the ionization of NAG, leading to reduced signal intensity and unreliable quantification.[2][3]
Initial Troubleshooting Steps:
-
Sample Dilution: A straightforward initial step is to dilute the sample extract.[3][4] This can reduce the concentration of interfering matrix components. However, ensure that the NAG concentration remains above the limit of detection (LOD) of your instrument.[4]
-
Optimize Chromatography: Modifying the chromatographic method can help separate NAG from interfering compounds.[5] Consider adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[3]
-
Review Sample Preparation: The choice of extraction method is critical in minimizing matrix effects.[2] For lipid-like molecules such as NAG, phospholipids (B1166683) are a major source of matrix interference.[1]
dot
Caption: A flowchart for troubleshooting low NAG signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for NAG analysis?
A1: The matrix effect in liquid chromatography-mass spectrometry (LC-MS) is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[3][6] For NAG, a lipid-like molecule, common interfering substances in tissue extracts include phospholipids, salts, and proteins.[1][6]
Q2: How can I quantitatively assess the extent of matrix effects in my NAG assay?
A2: The post-extraction spike method is a common quantitative approach.[1][4] This involves comparing the signal response of NAG in a neat solvent to the response of NAG spiked into a blank matrix sample that has already been subjected to the extraction procedure. The percentage difference in the signal indicates the degree of ion suppression or enhancement.[1]
Q3: What are the recommended tissue extraction methods to minimize matrix effects for NAG?
A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be optimized to reduce matrix effects.
-
Liquid-Liquid Extraction (LLE): An LLE method using toluene (B28343) has been shown to be effective in minimizing matrix effects from phospholipids when analyzing endocannabinoids, which are structurally similar to NAG.[7][8] Toluene is less polar than commonly used solvents like ethyl acetate (B1210297) and can selectively extract lipids of interest while leaving behind more polar interfering components.[7]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove interfering matrix components.[5] A protocol for the SPE of N-arachidonoyl amino acids from brain tissue has been established using C18 cartridges.[9]
Q4: Can you provide a starting protocol for tissue extraction of NAG?
A4: Below are detailed protocols for both LLE and SPE, adapted from methods for similar analytes.[7][9]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) using Toluene
This protocol is adapted from a method optimized for endocannabinoid extraction from tissue, which is effective at minimizing phospholipid-based matrix effects.[7]
-
Homogenization: Homogenize the weighed tissue sample in a suitable buffer.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated version of NAG) to the homogenate.
-
Extraction:
-
Add 2 volumes of ice-cold toluene to the homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the layers.
-
-
Collection: Carefully collect the upper organic layer (toluene).
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS system (e.g., methanol/water mixture).[9]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the quantification of N-arachidonoyl amino acids in mouse brain tissue.[9]
-
Homogenization and Protein Precipitation:
-
Homogenize the weighed tissue sample in an appropriate solvent (e.g., a 2:1:1 mixture of methanol:chloroform:water).
-
Add an internal standard.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 0.5 mL of water to remove salts and other polar impurities.
-
Elution: Elute the analytes with 2 x 0.8 mL of 100% methanol.
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the sample in a suitable volume of mobile phase for LC-MS analysis.
-
dot
Caption: A general workflow for this compound tissue extraction.
Data Summary
The following tables summarize key quantitative data from relevant literature that can inform your experimental design and troubleshooting.
Table 1: Comparison of Extraction Methods for Endocannabinoids (Structurally Similar to NAG)
| Parameter | Liquid-Liquid Extraction (Toluene) | Solid-Phase Extraction (HLB) |
| Analyte Recovery | High | Lower for some analytes |
| Matrix Effects | Low ionization suppression | Higher ionization suppression |
| Reference | [7] | [7] |
Table 2: Quantitative Data for N-Arachidonyl Amino Acids in Mouse Brain
| Analyte | Concentration in Control Mice (pmol/g) |
| This compound (NAGABA) | 5.3 ± 0.8 |
| N-Arachidonoyl Glycine (NAGly) | 13.1 ± 2.1 |
| N-Arachidonoyl Serine (NASer) | 3.1 ± 0.5 |
| N-Arachidonoyl Alanine (NAAla) | 9.7 ± 1.9 |
| Reference | [9] |
Table 3: Recovery of Internal Standards in Brain Tissue Extraction
| Internal Standard | Mean Percentage Recovery (±SD) |
| AEA-d8 | 73.7 ± 2.8% |
| 2-AG-d8 | 74.1 ± 7.5% |
| NAGly-d8 | 74.6 ± 5.1% |
| Reference | [9] |
These tables provide a baseline for expected recovery rates and endogenous levels, which can be useful for validating your own extraction and analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of N-Arachidonyl-GABA and Anandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of two endogenous lipid signaling molecules: N-Arachidonyl-GABA (NAG) and anandamide (B1667382) (AEA). While both are structurally related to arachidonic acid, their effects on pain modulation are strikingly different. This document synthesizes experimental data to highlight these differences, offering valuable insights for researchers in the field of nociception and cannabinoid pharmacology.
Comparative Analgesic Efficacy
Experimental evidence demonstrates that anandamide possesses significant analgesic properties, whereas this compound has been shown to be ineffective in a preclinical model of inflammatory pain. The following table summarizes the key findings from a study that directly investigated the effects of this compound and compared them to the effects of a potent cannabinoid agonist, which anandamide is known to be.
| Compound | Dose | Route of Administration | Pain Model | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia |
| This compound (NAG) | 700 nmol | Intrathecal | Inflammatory Pain (Freund's Complete Adjuvant) | No effect | No effect |
| Anandamide (AEA) | - | - | Various (see below) | Analgesic | Analgesic |
Data for this compound is based on a study where it was tested alongside other compounds in a rat model of inflammatory pain and was found to have no significant effect on pain thresholds.[1][2][3] Anandamide's analgesic effects are well-documented across numerous studies and pain models.[4][5][6][7][8][9]
Experimental Protocols
The divergent analgesic profiles of this compound and anandamide have been established through rigorous preclinical pain models. Below are the detailed methodologies for the key experiments cited.
Inflammatory Pain Model (for this compound)
This protocol was utilized to assess the effect of this compound in a rat model of persistent inflammatory pain.
-
Induction of Inflammation: Inflammation was induced by an intraplantar injection of Freund's Complete Adjuvant (FCA) into the hind paw of the rats.[1]
-
Drug Administration: this compound was administered intrathecally at a dose of 700 nmol.[1][2][3]
-
Assessment of Mechanical Allodynia: Mechanical paw withdrawal thresholds were measured using von Frey filaments. An increase in the force required to elicit a withdrawal response indicates an analgesic effect. In the case of this compound, no significant increase in withdrawal threshold was observed compared to vehicle-treated animals.[1]
-
Assessment of Thermal Hyperalgesia: Thermal paw withdrawal latency was determined using a radiant heat source. An increase in the time taken for the rat to withdraw its paw signifies an analgesic effect. This compound failed to produce a significant increase in withdrawal latency.[1]
Neuropathic and Inflammatory Pain Models (for Anandamide)
Anandamide's analgesic efficacy has been demonstrated in various pain models, often by modulating its endogenous levels through inhibition of its primary degrading enzyme, Fatty Acid Amide Hydrolase (FAAH).
-
Neuropathic Pain Model: A common model involves partial sciatic nerve ligation in rodents to induce neuropathic pain symptoms like allodynia and hyperalgesia.[10]
-
Inflammatory Pain Models:
-
Formalin Test: This model involves subcutaneous injection of a dilute formalin solution into the paw, which elicits a biphasic pain response (an acute phase followed by a tonic/inflammatory phase). The time spent licking or biting the injected paw is measured as an indicator of pain.[11][12]
-
Carrageenan-induced Inflammation: Injection of carrageenan into the paw induces localized inflammation, edema, and hyperalgesia, which can be measured using thermal and mechanical stimuli.[12]
-
-
Drug Administration: The effects of anandamide are often studied by administering FAAH inhibitors, such as URB937, which increase endogenous anandamide levels.[4][5] Direct administration of anandamide has also been performed.[7]
-
Behavioral Assessment: Pain-related behaviors, including mechanical withdrawal thresholds, thermal withdrawal latencies, and spontaneous pain behaviors (e.g., paw licking), are quantified to assess the degree of analgesia.[4][5][12]
Signaling Pathways and Mechanisms of Action
The contrasting analgesic effects of this compound and anandamide can be attributed to their distinct interactions with the body's pain-modulating pathways.
Anandamide Signaling Pathway in Analgesia
Anandamide primarily exerts its analgesic effects through the activation of cannabinoid receptor type 1 (CB1).[4][5][7] This G-protein coupled receptor is widely expressed in the central and peripheral nervous systems in regions involved in pain processing.
Caption: Anandamide's analgesic signaling pathway.
Upon binding to presynaptic CB1 receptors, anandamide inhibits calcium influx, which in turn reduces the release of neurotransmitters that propagate pain signals. Endogenous anandamide levels are tightly regulated by the enzyme FAAH; inhibition of FAAH leads to an accumulation of anandamide and enhanced analgesic effects.[8]
This compound and its Lack of Analgesic Signaling
In the context of the inflammatory pain model where it was tested, this compound did not demonstrate analgesic activity. This suggests that at the dose tested, it does not effectively engage the key pathways involved in pain relief that are targeted by anandamide. While some N-arachidonyl-amino acids have been shown to interact with other receptors, the specific mechanism for NAG's lack of effect in this pain model is an area for further investigation.[1][13]
Caption: Experimental workflow demonstrating NAG's lack of analgesic effect.
Conclusion
The available scientific evidence clearly indicates that anandamide is an effective analgesic agent, acting primarily through the cannabinoid CB1 receptor. In stark contrast, this compound was found to be ineffective in a preclinical model of inflammatory pain. This comparative analysis underscores the high degree of molecular specificity required for interaction with the endogenous cannabinoid system to produce analgesia. For researchers and drug development professionals, these findings highlight the therapeutic potential of targeting the anandamide signaling pathway for pain management, while suggesting that this compound is unlikely to be a viable candidate for analgesic drug development based on current data. Further research into the broader pharmacological profile of this compound may reveal other biological activities, but its utility in pain relief appears limited.
References
- 1. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism [escholarship.org]
- 5. Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A Decrease in Anandamide Signaling Contributes to the Maintenance of Cutaneous Mechanical Hyperalgesia in a Model of Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 420magazine.com [420magazine.com]
- 10. Modulation of the anti-nociceptive effects of 2-arachidonoyl glycerol by peripherally administered FAAH and MGL inhibitors in a neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Do N-arachidonyl-glycine (NA-glycine) and 2-arachidonoyl glycerol (2-AG) share mode of action and the binding site on the β2 subunit of GABAA receptors? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Affinity of N-Arachidonyl-GABA to its Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of N-Arachidonyl-GABA (NA-GABA) to the GABAA receptor, contextualized with the affinities of other well-established ligands. The information presented herein is supported by experimental data and detailed protocols to assist in the design and interpretation of binding assays.
Introduction to this compound and the GABAA Receptor
This compound is an endogenous lipid signaling molecule, structurally related to the endocannabinoid anandamide. It has been identified as a modulator of the γ-aminobutyric acid (GABA) system, a primary inhibitory neurotransmitter system in the central nervous system. The principal target of NA-GABA's modulatory action is the GABAA receptor, a ligand-gated ion channel that plays a crucial role in regulating neuronal excitability. Understanding the binding affinity of NA-GABA to this receptor is fundamental to elucidating its physiological and pharmacological roles.
Comparative Binding Affinity Data
Direct radioligand binding studies to determine a specific dissociation constant (Kd) or inhibition constant (Ki) for this compound at the GABAA receptor are not extensively documented in publicly available literature. However, functional assays suggest its affinity is in the low micromolar range. This table compares the functional affinity of NA-GABA with the established binding affinities of key GABAA receptor ligands.
| Compound | Type of Ligand | Binding Site | Binding Affinity (Ki / Kd / EC50) | Receptor Subtype(s) |
| This compound | Endogenous Modulator | Allosteric | < 10 µM (Functional Affinity) | Subtype-dependent |
| γ-Aminobutyric acid (GABA) | Endogenous Agonist | Orthosteric | Kd: ~10 nM (high-affinity), ~0.1-1.0 µM (low-affinity)[1][2] | Various |
| Muscimol | Agonist | Orthosteric | Kd: ~10 nM (high-affinity), ~0.5 µM (low-affinity)[3] | Various |
| Diazepam | Positive Allosteric Modulator (Benzodiazepine) | Benzodiazepine Site (α/γ interface) | Ki: ~1-100 nM | α1, α2, α3, α5 containing |
| Pentobarbital (B6593769) | Positive Allosteric Modulator (Barbiturate) | Barbiturate Site (Transmembrane Domain) | EC50 for potentiation: ~20-35 µM[4] | Various |
| Bicuculline | Competitive Antagonist | Orthosteric | IC50: ~2 µM[5] | Various |
Note: The binding affinity of many ligands, including GABA and its modulators, can vary significantly depending on the subunit composition of the GABAA receptor.
Experimental Protocols
The following is a detailed methodology for a standard radioligand binding assay to determine the binding affinity of a test compound for the GABAA receptor, using [3H]-Muscimol as the radioligand.
Protocol: [3H]-Muscimol Radioligand Binding Assay for GABAA Receptor Affinity
1. Materials:
-
Biological Sample: Rat brain cortex membranes (or other tissue/cell line expressing GABAA receptors).
-
Radioligand: [3H]-Muscimol (specific activity ~10-30 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinat: 100 µM GABA or 100 µM Bicuculline methiodide.[6]
-
Test Compound: this compound and other comparators.
-
Instrumentation: Scintillation counter, filtration apparatus, glass fiber filters (e.g., Whatman GF/B).
2. Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in 10 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh ice-cold buffer and repeating the centrifugation step. This is crucial for removing endogenous GABA.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
3. Binding Assay Procedure:
-
Thaw the membrane preparation on ice.
-
Prepare assay tubes containing:
-
Total Binding: Assay buffer, [3H]-Muscimol (e.g., 2-5 nM final concentration), and membrane preparation (e.g., 100-200 µg protein).
-
Non-specific Binding: Assay buffer, [3H]-Muscimol, non-specific binding determinant, and membrane preparation.
-
Displacement: Assay buffer, [3H]-Muscimol, varying concentrations of the test compound (e.g., this compound), and membrane preparation.
-
-
Incubate the tubes at 4°C for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with three aliquots of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For displacement experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further clarify the experimental and physiological context of this compound's interaction with the GABAA receptor, the following diagrams illustrate the binding assay workflow and the receptor's signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Simplified GABAA receptor signaling pathway.
References
- 1. Effects of propofol and pentobarbital on ligand binding to GABAA receptors suggest a similar mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicuculline - Wikipedia [en.wikipedia.org]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
N-Arachidonyl-GABA: An Indirect Modulator of the Cannabinoid System
A Comparative Guide for Researchers
N-Arachidonyl-GABA (NAGABA) has emerged as a molecule of interest within the field of cannabinoid research. Unlike direct cannabinoid receptor agonists, NAGABA's primary interaction with the endocannabinoid system is through the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endogenous cannabinoid, anandamide (B1667382) (AEA). This guide provides a comparative analysis of NAGABA's indirect cannabinoid activity, contrasting it with well-characterized FAAH inhibitors and direct cannabinoid receptor agonists.
Mechanism of Action: Indirect Cannabinoid Agonism
NAGABA's modulation of the cannabinoid system is not through direct binding to cannabinoid receptors CB1 and CB2, but rather through the inhibition of FAAH. By blocking FAAH activity, NAGABA effectively increases the synaptic concentration and prolongs the action of anandamide, an endogenous cannabinoid that binds to and activates CB1 and CB2 receptors. This indirect mechanism of action presents a potential therapeutic advantage by enhancing endocannabinoid signaling in a more physiologically controlled manner, potentially mitigating some of the adverse effects associated with direct cannabinoid receptor agonists.
Comparative Analysis of FAAH Inhibitors
Table 1: Comparison of FAAH Inhibitor Potency
| Compound | IC50 (nM) vs. Human FAAH | IC50 (nM) vs. Rat FAAH | Notes |
| N-arachidonoyl-glycine (NAGly) | Data not available | Potent inhibitor | A structurally similar compound to NAGABA, shown to increase anandamide levels in vivo. |
| URB597 | 4.6 | 4.6 | A potent, selective, and irreversible FAAH inhibitor.[1][2] |
| JNJ-1661010 | 12 | 10 | A potent and selective, reversible FAAH inhibitor.[1] |
| PF-3845 | 18 (IC50), 230 (Ki) | Data not available | A potent, selective, and irreversible FAAH inhibitor.[1][3] |
Impact on Endocannabinoid Levels
The functional consequence of FAAH inhibition is an elevation of endogenous anandamide levels. Studies have demonstrated that administration of FAAH inhibitors leads to a significant increase in brain anandamide concentrations, thereby potentiating cannabinoid receptor signaling. For instance, oral administration of N-arachidonoyl-glycine (NAGly) in rats has been shown to increase blood anandamide levels by more than nine-fold.[4] Similarly, the FAAH inhibitor PF-3845 has been observed to cause a dramatic and sustained elevation in anandamide levels in the brains of mice.[3]
Comparison with Direct Cannabinoid Receptor Agonists
In contrast to the indirect action of NAGABA, direct cannabinoid receptor agonists bind to and activate CB1 and CB2 receptors. The binding affinities of two primary endocannabinoids, anandamide and 2-arachidonoylglycerol (B1664049) (2-AG), are presented below for comparison.
Table 2: Binding Affinities of Endocannabinoids for Cannabinoid Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| Anandamide (AEA) | 89.3 | 371 |
| 2-Arachidonoylglycerol (2-AG) | 472 | 1400 |
Experimental Protocols
In Vitro Fluorescence-Based FAAH Inhibition Assay
This protocol outlines a common method for determining the inhibitory potential of a compound against FAAH.
Principle: The assay measures the enzymatic hydrolysis of a non-fluorescent substrate, such as AMC-arachidonoyl amide, by FAAH to produce a fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is directly proportional to FAAH activity. An inhibitor will reduce the rate of this reaction.[5]
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (e.g., NAGABA) and known FAAH inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.
-
Add a fixed amount of FAAH enzyme to each well of the microplate, followed by the different concentrations of the test compound or control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of Anandamide Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a standard method for measuring endocannabinoid levels in biological samples.[7][8]
Principle: This method utilizes the high sensitivity and selectivity of LC-MS to separate and quantify anandamide in complex biological matrices like brain tissue or plasma.
Materials:
-
Biological sample (e.g., brain homogenate, plasma)
-
Internal standard (e.g., deuterated anandamide)
-
Extraction solvent (e.g., acetonitrile (B52724) or a mixture of chloroform (B151607) and methanol)
-
LC-MS system (including a high-performance liquid chromatograph and a mass spectrometer)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Homogenize the tissue or collect plasma. Add the internal standard to the sample.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipids, including anandamide, from the sample matrix.
-
Concentration: Evaporate the solvent and reconstitute the lipid extract in a small volume of a suitable solvent.
-
LC Separation: Inject the sample onto the C18 column. Use a gradient elution with a mobile phase (e.g., a mixture of water and acetonitrile with a modifier like formic acid) to separate anandamide from other lipids.
-
MS Detection: The eluent from the LC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in the positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of anandamide and its internal standard.
-
Quantification: Create a standard curve using known concentrations of anandamide. Quantify the amount of anandamide in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
Visualizations
Caption: Signaling pathway showing indirect activation of CB1 receptors by this compound.
Caption: Experimental workflow for a fluorescence-based FAAH inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
N-Arachidonyl-GABA in Ischemic Stroke: A Comparative Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective effects of N-Arachidonyl-GABA (NAG) in preclinical ischemia models. It compares NAG's performance with other neuroprotective agents, presenting available experimental data, detailed methodologies, and insights into its mechanism of action. This document is intended to inform further research and development in the critical field of stroke therapeutics.
Comparative Analysis of Neuroprotective Agents
This compound has demonstrated significant neuroprotective and cerebrovascular effects in rat models of both global and focal cerebral ischemia.[1] While direct comparative studies with a broad range of other neuroprotective agents are limited, this section juxtaposes the available data on NAG with that of two widely studied agents, Citicoline and Edaravone, to provide a preliminary assessment of its potential.
Table 1: Quantitative Comparison of Neuroprotective Agents in Preclinical Ischemia Models
| Agent | Ischemia Model | Animal Model | Key Quantitative Outcomes | Dose | Source |
| This compound (NAG) | Global Transient Ischemia | Rat | Cerebral Blood Flow Increase: 44.1% | 2 mg/kg/day (i.p.) | [1] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Qualitative Outcomes: Significant neuronal restoration, decreased brain edema, attenuated thrombosis, absence of large necrotic foci. (Note: Specific quantitative data on infarct volume reduction and neurological score improvement are not available in the cited literature). | 2 mg/kg/day (i.p.) | [1] | |
| Citicoline | MCAO (Transient) | Animal Models (Meta-analysis) | Infarct Volume Reduction: 30.2% | ≤250 mg and >250 mg | |
| MCAO (Permanent) | Animal Models (Meta-analysis) | Infarct Volume Reduction: 25.4% | ≤250 mg and >250 mg | ||
| Edaravone | Focal Ischemia | Animal Models (Systematic Review) | Functional Outcome Improvement: 30.3%Structural Outcome Improvement (Infarct Volume): 25.5% | Varied | |
| Thromboembolic Stroke | Rat | Infarct Volume Reduction: Significant reduction (exact percentage not specified). | 10 mg/kg |
Signaling Pathways and Mechanism of Action
The neuroprotective effects of this compound are believed to be multifactorial, involving the modulation of several key signaling pathways implicated in ischemic neuronal injury.
Proposed Signaling Pathway for this compound in Neuroprotection
The diagram below illustrates the putative signaling cascade initiated by NAG in an ischemic environment. It is hypothesized that NAG exerts its effects through the GABAergic system and by metabolism via the cyclooxygenase-2 (COX-2) pathway.
Caption: Proposed signaling pathway of this compound in neuroprotection.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other neuroprotective agents.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is a widely used method to induce focal cerebral ischemia, mimicking human stroke.
-
Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar, 250-300g) are anesthetized with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂. Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.
-
Surgical Procedure:
-
A midline cervical incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). The advancement distance is typically 18-20 mm from the carotid bifurcation.
-
For transient ischemia, the suture is left in place for a defined period (e.g., 60, 90, or 120 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the suture is left in place.
-
-
Confirmation of Occlusion: Successful MCA occlusion can be confirmed by monitoring the cerebral blood flow using laser Doppler flowmetry. A significant drop ( > 70%) in blood flow indicates successful occlusion.
-
Post-operative Care: Animals are allowed to recover in a warm cage. They are closely monitored for any signs of distress and provided with soft, palatable food and water.
-
Outcome Measures:
-
Neurological Deficit Scoring: Assessed at various time points (e.g., 24, 48, 72 hours) post-MCAO using a graded scale (e.g., 0-5 or 0-18 point scales) that evaluates motor, sensory, and reflex functions.
-
Infarct Volume Measurement: At the end of the experiment, animals are euthanized, and their brains are removed. The brains are sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which is then quantified using image analysis software.
-
Experimental Workflow for Preclinical Evaluation of Neuroprotective Agents
The following diagram outlines a typical workflow for assessing the efficacy of a novel neuroprotective agent in an MCAO model.
References
A Comparative Analysis of the Metabolic Stability of N-Arachidonyl-GABA and Other N-Acyl Amino Acids
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals on the metabolic stability of N-Arachidonyl-GABA (ARA-GABA) in comparison to other N-acyl amino acids. This document provides a detailed overview of the enzymatic degradation pathways, quantitative stability data, and experimental methodologies.
N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids involved in a wide range of physiological processes. Their therapeutic potential is under active investigation, making the understanding of their metabolic stability a critical factor in drug development. This guide focuses on the comparative metabolic stability of this compound (ARA-GABA) and other structurally related NAAAs, providing key data on their enzymatic degradation.
Metabolic Pathways of N-Acyl Amino Acids
The metabolic breakdown of NAAAs is primarily governed by two key enzymes: Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1).
Fatty Acid Amide Hydrolase (FAAH) is an intracellular enzyme known for its role in the degradation of the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA). FAAH exhibits a restricted substrate scope, preferentially hydrolyzing N-acyl ethanolamines, but also acting on certain NAAAs, particularly those with smaller amino acid head groups like glycine (B1666218) and serine.[1]
Peptidase M20 Domain Containing 1 (PM20D1) is a secreted enzyme with a broader substrate specificity for NAAAs.[2] Unlike FAAH, PM20D1 can hydrolyze a wider variety of NAAAs, playing a significant role in regulating their circulating levels.
The biosynthesis of ARA-GABA has been shown to be catalyzed by cytochrome c in vitro from arachidonoyl-CoA and GABA.[3] Its degradation, like other NAAAs, is anticipated to be mediated by FAAH and potentially other hydrolases. Studies have indicated that inhibition of FAAH leads to a significant decrease in ARA-GABA levels, suggesting that FAAH is a key enzyme in its metabolic clearance.
Quantitative Comparison of Metabolic Stability
The following table summarizes the available quantitative data on the enzymatic hydrolysis of ARA-GABA and other relevant N-acyl compounds. This data is essential for comparing their relative metabolic stabilities.
| Compound | Enzyme | Hydrolysis Rate (nmol/min/mg protein) | Reference |
| This compound (ARA-GABA) | FAAH | Data not available | |
| PM20D1 | Data not available | ||
| N-Arachidonyl-Glycine (NAGly) | FAAH | 0.02 | [2] |
| PM20D1 | 0.6 | [2] | |
| N-Arachidonyl-Serine (NASer) | FAAH | ~1.5 | [4] |
| Anandamide (AEA) | FAAH | 0.5 | [2] |
| PM20D1 | No activity | [2] |
Note: The hydrolysis rate for N-Arachidonyl-Serine by FAAH was reported to be significantly higher than for N-Arachidonyl-Glycine.[4] While direct quantitative hydrolysis data for ARA-GABA is not yet available in the reviewed literature, the observed decrease in its levels upon FAAH inhibition strongly suggests it is a substrate for this enzyme.
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathways and experimental approaches used to determine metabolic stability, the following diagrams are provided.
Experimental Protocols
In Vitro N-Acyl Amino Acid Hydrolysis Assay
Objective: To determine the rate of enzymatic hydrolysis of an N-acyl amino acid by FAAH or PM20D1.
Materials:
-
Recombinant human or rodent FAAH or PM20D1
-
N-acyl amino acid substrate (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the enzyme in the assay buffer.
-
Initiate the reaction by adding the N-acyl amino acid substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding the quenching solution containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the released fatty acid (e.g., arachidonic acid).
-
Calculate the rate of hydrolysis and express it as nmol of product formed per minute per milligram of protein.
Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) of an N-acyl amino acid in liver microsomes.
Materials:
-
Pooled human or animal liver microsomes
-
NADPH regenerating system (for Phase I metabolism)
-
N-acyl amino acid substrate
-
Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Pre-warm a mixture of liver microsomes and the N-acyl amino acid in the incubation buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution containing an internal standard.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life using the equation: t½ = 0.693 / k.
Conclusion
The metabolic stability of N-acyl amino acids is a complex process influenced by the specific amino acid and fatty acid moieties, as well as the enzymatic machinery present in different tissues. While FAAH and PM20D1 are the primary enzymes involved in their degradation, their substrate specificities differ significantly. N-Arachidonyl-Glycine is a relatively poor substrate for FAAH compared to anandamide but a good substrate for PM20D1. In contrast, N-Arachidonyl-Serine is a more favorable substrate for FAAH. Although quantitative data for this compound is still emerging, evidence points to its degradation by FAAH. Further quantitative studies are necessary to fully elucidate the metabolic profile of ARA-GABA and to accurately compare its stability with other N-acyl amino acids for therapeutic development.
References
- 1. The endocannabinoid hydrolase FAAH is an allosteric enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
head-to-head comparison of N-Arachidonyl-GABA and arachidonic acid on GABA release
For Immediate Release
This guide presents a head-to-head comparison of the effects of N-Arachidonyl-GABA (N-Ar-GABA) and arachidonic acid on the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct modulatory roles of these two endogenous lipid molecules on GABAergic transmission.
While direct comparative studies are limited, this guide synthesizes available experimental data to contrast their mechanisms and efficacy.
Executive Summary
Arachidonic acid, a key polyunsaturated fatty acid, has been shown to directly stimulate GABA release from presynaptic terminals. In contrast, this compound, an endocannabinoid-like lipid, appears to have a more complex, modulatory role, potentially influencing GABAergic transmission through interactions with various receptors and channels, which may include a decrease in GABAergic transmission.
Quantitative Data Summary
The following table summarizes the quantitative effects of arachidonic acid on GABA release based on available literature. Currently, directly comparable quantitative data for this compound's effect on GABA release is not available in the provided search results.
Table 1: Effect of Arachidonic Acid on GABA Release
| Parameter | Value | Brain Region | Experimental Model | Reference |
| Increase in Basal [3H]GABA Outflow | 19 +/- 4% | Hippocampus | Rat Synaptosomes | [1] |
| Increase in K+-Evoked [3H]GABA Release | 38 +/- 3% | Hippocampus | Rat Synaptosomes | [1] |
| Concentration for Effect | 10 µM | Hippocampus | Rat Synaptosomes | [1] |
Note: The available literature does not provide a direct dose-response curve for this compound's effect on GABA release.
Detailed Experimental Protocols
The methodologies outlined below are based on studies investigating the effects of arachidonic acid on GABA release.
Protocol 1: [3H]GABA Release from Striatal Microdiscs
This protocol, adapted from studies on arachidonic acid, can be used to assess the effect of test compounds on GABA release from brain tissue.
-
Tissue Preparation: Microdiscs are punched out from matrix-enriched areas of rat striatum.
-
Radiolabeling: The tissue is preloaded with [3H]GABA.
-
Stimulation: The microdiscs are exposed to arachidonic acid in a dose-dependent manner.
-
Measurement: The release of [3H]GABA into the superfusate is measured by liquid scintillation counting.
-
Controls: The experiment is conducted in the presence and absence of calcium, and with inhibitors of arachidonic acid metabolism to determine the mechanism of action.[2]
Protocol 2: [3H]GABA Release from Hippocampal Synaptosomes
This protocol focuses on isolated nerve terminals (synaptosomes) to study the direct effects of compounds on neurotransmitter release.
-
Synaptosome Preparation: Synaptosomes are purified from rat hippocampus.
-
Radiolabeling: Synaptosomes are incubated with [3H]GABA to label the vesicular pool.
-
Treatment: The labeled synaptosomes are treated with the test compound (e.g., 10 µM arachidonic acid).
-
Depolarization: GABA release is evoked by depolarization with an elevated concentration of K+.
-
Quantification: The amount of [3H]GABA released is quantified to determine the effect of the test compound on basal and evoked release.[1]
Signaling Pathways and Mechanisms of Action
The mechanisms by which arachidonic acid and this compound influence GABA release appear to be distinct.
Arachidonic Acid: A Direct Stimulator
Experimental evidence suggests that arachidonic acid directly facilitates GABA release through a presynaptic mechanism.
-
Calcium-Dependence: The stimulatory effect of arachidonic acid on GABA release is dependent on the presence of extracellular calcium.[2]
-
Protein Kinase C (PKC) Involvement: The effect of arachidonic acid is reduced by PKC inhibitors, indicating that PKC activation is a key step in its signaling cascade.[1][2]
-
Independence from Metabolism: The action of arachidonic acid persists even when its metabolic pathways (cyclooxygenase and lipoxygenase) are inhibited, suggesting a direct action of the fatty acid itself.[1][2]
-
Inhibition of GABA Uptake: Arachidonic acid has also been shown to inhibit the reuptake of GABA into synaptosomes, which would increase the concentration of GABA in the synaptic cleft.[2][3]
This compound: A Complex Modulator
The role of this compound in GABA release is less direct and appears to be part of a broader modulatory profile.
-
GABAA Receptor Modulation: N-Ar-GABA is structurally similar to the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG) and has been shown to modulate recombinant α1β2γ2 GABAA receptors.[4] This suggests a potential postsynaptic or presynaptic receptor-mediated mechanism.
-
Inhibition of T-type Calcium Channels: N-Ar-GABA inhibits recombinant human T-type calcium channels (CaV3).[5] Since GABA release is calcium-dependent, this action could potentially lead to a decrease in GABA release.
-
Interaction with Glycine (B1666218) Transporters: N-Ar-GABA can inhibit the glycine transporter GLYT2, though with lower potency than N-arachidonoyl-glycine.[5]
-
Potential CB1 Receptor Interaction: While not directly shown for N-Ar-GABA, the related compound N-arachidonoyl-dopamine has been found to decrease GABAergic transmission via stimulation of the CB1 receptor.[6]
Conclusion
Further research involving direct comparative studies under identical experimental conditions is necessary to fully elucidate the distinct and potentially opposing roles of these two endogenous lipids in the fine-tuning of inhibitory neurotransmission.
References
- 1. Facilitation of GABA release by arachidonic acid in rat hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulatory effect of arachidonic acid on the release of GABA in matrix-enriched areas from the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of arachidonic acid on glutamate and gamma-aminobutyric acid uptake in primary cultures of rat cerebral cortical astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do N-arachidonyl-glycine (NA-glycine) and 2-arachidonoyl glycerol (2-AG) share mode of action and the binding site on the β2 subunit of GABAA receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Triad of Retrograde Signaling: A Comparative Guide to 2-AG, Nitric Oxide, and the Putative Messenger N-Arachidonyl-GABA
References
- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the sites of 2-arachidonoylglycerol synthesis and action imply retrograde endocannabinoid signaling at both GABAergic and glutamatergic synapses in the ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Impaired anandamide/palmitoylethanolamide signaling in hippocampal glutamatergic neurons alters synaptic plasticity, learning, and emotional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Depolarization-induced suppression of inhibition - Wikipedia [en.wikipedia.org]
- 6. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. Depolarization-induced suppression of excitation in murine autaptic hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Pharmacology of N-Arachidonyl-GABA at GABAA Receptor Subtypes: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to investigate the comparative pharmacology of N-Arachidonyl-GABA (ARA-GABA) at different GABA-A receptor subtypes. While direct comparative quantitative data for ARA-GABA across a range of receptor isoforms is not currently available in published literature, this document outlines the established experimental protocols and data presentation strategies necessary to conduct such a study.
Introduction to GABA-A Receptors and this compound
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] These receptors are ligand-gated chloride ion channels, and their dysfunction is implicated in a variety of neurological and psychiatric disorders, making them a crucial target for therapeutic drug development.[1]
GABA-A receptors are pentameric structures assembled from a diverse family of 19 subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3).[1] This subunit heterogeneity gives rise to a vast number of distinct receptor subtypes with unique physiological and pharmacological properties.[1] The most common synaptic receptor subtype is composed of two α, two β, and one γ subunit.[1] Receptors containing α1, α2, α3, or α5 subunits are typically sensitive to benzodiazepines, while those with α4 or α6 subunits are generally insensitive. Extrasynaptic receptors, which mediate tonic inhibition, often contain δ subunits in place of γ.[3]
This compound (ARA-GABA) is an N-acyl conjugate of the neurotransmitter GABA and the long-chain fatty acid, arachidonic acid.[4] N-acyl neurotransmitter conjugates represent a class of endogenous signaling molecules with the potential to modulate the activity of various receptors and ion channels.[4] Given its structure, ARA-GABA is a candidate for interacting with GABA-A receptors, potentially exhibiting subtype-specific effects that could be harnessed for therapeutic benefit. However, a systematic comparison of its activity across different GABA-A receptor subtypes has yet to be reported.
Investigating the Subtype Selectivity of this compound: A Generalized Experimental Protocol
To elucidate the comparative pharmacology of ARA-GABA, a systematic investigation using recombinant GABA-A receptors expressed in a heterologous system is the standard approach. The following protocol outlines the key steps for such a study using whole-cell patch-clamp electrophysiology.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a commonly used and suitable cell line for expressing recombinant GABA-A receptors due to their low endogenous ion channel expression.
-
Receptor Subunit cDNAs: Plasmids containing the cDNAs for the desired human GABA-A receptor subunits (e.g., α1, α2, α3, α5, β2, β3, γ2, δ) are required.
-
Transfection:
-
HEK293 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).
-
For transfection, cells are plated onto glass coverslips.
-
A lipid-mediated transfection reagent is used to introduce the desired combination of α, β, and γ/δ subunit cDNAs into the cells. A plasmid encoding a fluorescent protein (e.g., EGFP) is often co-transfected to allow for the identification of successfully transfected cells.[5]
-
The ratio of subunit cDNAs is critical for proper receptor assembly and is typically 1:1:1 for α:β:γ/δ.
-
Electrophysiological recordings are performed 24-72 hours post-transfection.[5]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ion flow through the GABA-A receptor channels in response to the application of GABA and the test compound, ARA-GABA.
-
Recording Setup: A standard patch-clamp rig equipped with an amplifier, micromanipulator, and perfusion system is used.
-
Solutions:
-
External (Bath) Solution (in mM): 137 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg; pH adjusted to 7.2 with CsOH. Cesium chloride is used to block potassium channels.
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and positioned onto a transfected cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
Solutions containing GABA and ARA-GABA are applied to the cell via a rapid perfusion system.
-
To determine the effect of ARA-GABA, it is typically co-applied with a sub-maximal concentration of GABA (e.g., the EC10-EC20).
-
Concentration-response curves are generated by applying a range of ARA-GABA concentrations in the presence of a fixed concentration of GABA.
-
Data Analysis
-
Parameters to Measure:
-
Potency (EC50/IC50): The concentration of ARA-GABA that produces 50% of its maximal effect (potentiation or inhibition). This is determined by fitting the concentration-response data to the Hill equation.
-
Efficacy (Maximum Potentiation/Inhibition): The maximal effect of ARA-GABA on the GABA-evoked current, expressed as a percentage of the control GABA response.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) should be used to compare the potency and efficacy of ARA-GABA across the different receptor subtypes.
Data Presentation
All quantitative data should be summarized in a clear and concise table to allow for easy comparison of ARA-GABA's pharmacological profile at the different GABA-A receptor subtypes tested.
Table 1: Hypothetical Comparative Pharmacology of this compound at Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | ARA-GABA Potency (EC50/IC50, µM) | ARA-GABA Efficacy (% Modulation of GABA EC20 Current) |
| α1β2γ2 | ||
| α2β2γ2 | ||
| α3β2γ2 | ||
| α5β2γ2 | ||
| α4β3δ | ||
| α6β3δ |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for characterizing the pharmacology of a test compound at different recombinant GABA-A receptor subtypes.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical mechanism by which this compound could modulate the function of a GABA-A receptor.
Context from Related Compounds
While direct data on ARA-GABA is lacking, studies on other N-acyl amino acids and endocannabinoids provide a framework for potential mechanisms of action. For instance, the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG) has been shown to potentiate GABA-A receptor function through a binding site on the β2 subunit. It is plausible that ARA-GABA, with its structural similarities, may interact with GABA-A receptors through a similar allosteric mechanism. Further research is required to determine if ARA-GABA acts as a positive or negative allosteric modulator, or as a direct agonist, and to quantify its selectivity for different GABA-A receptor subtypes.
This guide provides the necessary framework for researchers to undertake a thorough investigation into the comparative pharmacology of this compound at various GABA-A receptor subtypes, a crucial step in evaluating its potential as a novel therapeutic agent.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Distinct roles of synaptic and extrasynaptic GABAAreceptors in striatal inhibition dynamics [frontiersin.org]
- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
A Comparative In Vitro Assessment of N-Arachidonyl-GABA and Its Alternatives: On-Target Efficacy and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Arachidonyl-GABA (NAG), a novel lipoamino acid with demonstrated analgesic properties, against its structurally and functionally related alternatives, primarily the endocannabinoids 2-Arachidonoylglycerol (2-AG) and Anandamide (B1667382) (AEA). The focus is an in vitro assessment of their on-target activity at GABA-A receptors and their potential off-target effects, a critical consideration in early-stage drug development.
Introduction to this compound and Its Comparators
This compound is an endogenous signaling lipid composed of the neurotransmitter γ-aminobutyric acid (GABA) and the polyunsaturated fatty acid arachidonic acid.[1] It belongs to the growing class of N-acyl amino acids, which are recognized as important modulators of various physiological processes.[2][3][4] The primary known mechanism of action for NAG is the positive allosteric modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[5]
For a comprehensive assessment of NAG's pharmacological profile, this guide compares it with two major endocannabinoids:
-
2-Arachidonoylglycerol (2-AG): The most abundant endocannabinoid in the brain, acting as a full agonist for both cannabinoid receptors (CB1 and CB2).[6][7] It is also known to modulate GABA-A receptors.[8][9]
-
Anandamide (AEA): The first discovered endocannabinoid, which acts as a partial agonist at CB1 receptors and also interacts with TRPV1 channels.[10][11]
Understanding the on- and off-target activities of these molecules is crucial for predicting their therapeutic potential and potential side effects.
Comparative Analysis of In Vitro Activity
The following tables summarize the available quantitative data for the on-target and key off-target activities of NAG, 2-AG, and AEA. It is important to note that a comprehensive off-target screening panel for NAG is not publicly available. Therefore, its off-target profile is largely inferred from studies on closely related N-acyl amino acids and the known activities of its constituent molecules, arachidonic acid and GABA.
Table 1: On-Target Activity at GABA-A Receptors
| Compound | Receptor Subtype | Assay Type | Potency (EC₅₀/IC₅₀/Kᵢ) | Efficacy (% Modulation) | Reference |
| This compound (NAG) | αβγ subtypes | Electrophysiology | ~1-10 µM (estimated) | Positive Allosteric Modulator | [8] |
| 2-Arachidonoylglycerol (2-AG) | α2-containing subtypes | Electrophysiology | Low µM | ~4-fold enhancement of GABA EC₅ current | [8] |
| α1/α2β2 subtypes | Electrophysiology | Low µM | Positive Allosteric Modulator | [8] | |
| Anandamide (AEA) | Not well characterized | - | - | - |
Table 2: Putative and Known Off-Target Activities
| Target Class | Specific Target | This compound (NAG) | 2-Arachidonoylglycerol (2-AG) | Anandamide (AEA) |
| Cannabinoid Receptors | CB1 Receptor | Very low affinity (inferred) | Full Agonist (Ki ~472 nM) | Partial Agonist (Ki ~89 nM)[10] |
| CB2 Receptor | No significant binding (inferred) | Full Agonist (Ki ~1400 nM) | Partial Agonist (Ki ~371 nM)[10] | |
| Ion Channels | TRPV1 | No significant binding (inferred) | - | Agonist (pKi ~5.68)[10] |
| Metabolic Enzymes | Fatty Acid Amide Hydrolase (FAAH) | Substrate (inferred) | Substrate (hydrolyzed)[4][12] | Primary Substrate[13] |
| Monoacylglycerol Lipase (MAGL) | Not a primary substrate (inferred) | Primary Substrate[4] | Not a primary substrate | |
| Cyclooxygenase-2 (COX-2) | Substrate (inferred) | Substrate (oxygenated)[14] | Substrate (oxygenated)[1][14] | |
| Other GPCRs | GPR18 | Putative Agonist (inferred from N-acyl glycine) | - | - |
| GPR55 | - | Agonist | Agonist (EC₅₀ ~18 nM)[10] |
Note: Data for NAG is largely qualitative and inferred from structurally similar compounds. Quantitative values for 2-AG and AEA are compiled from multiple sources and may vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the interactions of these compounds, the following diagrams illustrate their primary signaling pathways and a general workflow for assessing off-target effects.
Caption: Primary signaling pathway of this compound.
Caption: Primary signaling pathways of 2-AG and Anandamide.
Caption: General experimental workflow for off-target screening.
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays to assess the on- and off-target effects of this compound and its alternatives.
This protocol is used to measure the modulation of GABA-A receptor activity.
-
Receptor Expression: Prepare Xenopus laevis oocytes and inject cRNA for the desired human GABA-A receptor subunits (e.g., α1, β2, γ2). Incubate oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with bathing solution. Impale the oocyte with two microelectrodes filled with 3 M KCl to clamp the membrane potential at -60 mV.
-
Compound Application: Apply GABA at a concentration that elicits a submaximal response (e.g., EC₅-EC₂₀) to establish a baseline current.
-
Modulator Testing: Co-apply the test compound (NAG, 2-AG, or AEA) at various concentrations with the same submaximal concentration of GABA.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percentage modulation of the GABA-evoked current. Generate dose-response curves to determine the EC₅₀ for potentiation or IC₅₀ for inhibition.
This competitive binding assay determines the affinity of a test compound for cannabinoid receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing human CB1 or CB2 receptors.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940).
-
Increasing concentrations of the unlabeled test compound (NAG, 2-AG, or AEA).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC₅₀ and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents: Prepare a reaction buffer containing a purified kinase, its specific substrate (peptide or protein), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that quantifies the amount of ATP remaining or ADP produced. Luminescence-based assays, such as ADP-Glo™, are commonly used. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Normalize the signal to controls (no inhibitor for 0% inhibition, and no kinase for 100% inhibition). Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
This assay measures the inhibition of prostaglandin (B15479496) production by COX enzymes.
-
Enzyme and Substrate Preparation: Use purified recombinant human COX-1 or COX-2. The substrate is arachidonic acid.
-
Assay Setup: In a suitable buffer, pre-incubate the enzyme with the test compound (NAG, 2-AG, or AEA) or a known inhibitor (e.g., indomethacin) for a defined period.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: The production of prostaglandins (B1171923) (e.g., PGE₂) can be measured using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition of prostaglandin production at various concentrations of the test compound. Determine the IC₅₀ value from the dose-response curve.
Conclusion
This compound presents an interesting pharmacological profile as a modulator of GABA-A receptors. Based on the available data for its close analogs, NAG is predicted to have a favorable off-target profile with respect to cannabinoid and TRPV1 receptors, which are major targets for its alternatives, 2-AG and anandamide. This suggests a potentially lower risk of cannabinoid-related side effects.
However, the lack of a comprehensive off-target screening panel for NAG necessitates further investigation. Its structural components suggest potential interactions with enzymes of the arachidonic acid cascade, such as COX and LOX, and other N-acyl amino acid targets like GPR18.
In contrast, 2-AG and anandamide have well-characterized polypharmacology, acting on multiple targets beyond the GABA-A receptor. While this can lead to a broader range of therapeutic effects, it also increases the likelihood of off-target side effects.
For researchers and drug development professionals, this guide highlights the importance of early and comprehensive in vitro off-target profiling. While NAG shows promise as a more selective GABA-A receptor modulator compared to endocannabinoids, empirical testing against a broad panel of kinases, GPCRs, ion channels, and transporters is essential to fully characterize its safety and selectivity profile. The provided protocols offer a starting point for such an evaluation.
References
- 1. The endogenous cannabinoid, anandamide, induces cell death in colorectal carcinoma cells: a possible role for cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 7. 1-, 2- and 3-AG as substrates of the endocannabinoid enzymes and endogenous ligands of the cannabinoid receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The direct actions of cannabidiol and 2-arachidonoyl glycerol at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]
- 11. Anandamide - Wikipedia [en.wikipedia.org]
- 12. FAAH and anandamide: is 2-AG really the odd one out? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Arachidonyl-GABA: A Comprehensive Guide for Laboratory Professionals
The proper disposal of N-Arachidonyl-GABA (NA-GABA), a lipoamino acid utilized in neuroscience and pain research, is critical for maintaining laboratory safety and ensuring environmental compliance.[1][2] This guide provides detailed procedures for the safe handling and disposal of NA-GABA, adhering to general laboratory chemical waste regulations.
1. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C24H39NO3[3][4] |
| Molecular Weight | 389.6 g/mol [3][4] |
| Appearance | White solid (powder)[5] |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (50 mg/ml), and PBS (pH 7.2, 2 mg/ml)[2] |
| Storage Temperature | -20°C[2] |
2. Hazard Identification and Personal Protective Equipment (PPE)
Recommended PPE:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Wear compatible chemical-resistant gloves.[5][6]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5] A lab coat is mandatory.
-
Respiratory Protection: If working with the powdered form and generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[6]
3. Spill and Waste Management
In the event of a spill, or for the disposal of unused material, follow these procedures to ensure safety and compliance with hazardous waste regulations.
Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills (if dissolved in a solvent), absorb with an inert material such as sand, diatomite, or universal binders.[7]
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled, and closed container for disposal.[5] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Waste Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
4. Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[8][9]
Step-by-Step Disposal Protocol:
-
Waste Characterization: this compound, as a chemical waste, must be treated as hazardous unless determined otherwise by a qualified professional.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed, and durable container to prevent leakage or spillage.
-
For solutions, use a chemically compatible, leak-proof container. Given its solubility, solutions may be in ethanol, DMF, or DMSO. Do not mix with incompatible waste streams.
-
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any associated hazards (e.g., if dissolved in a flammable solvent).
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[10] The SAA should be in a secondary containment system to prevent spills from spreading.
-
Accumulation Time Limits: Adhere to the accumulation time limits for hazardous waste as specified by the EPA and your institution's policies.[10][11]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Do not dispose of this compound down the drain or in the regular trash.[8]
-
Final Disposal Method: The likely disposal method for this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste facility.
5. Regulatory Compliance
All laboratory personnel handling chemical waste must be trained on the relevant regulations and institutional procedures.[8] Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Governs the "cradle-to-grave" management of hazardous waste.[9]
-
OSHA Laboratory Standard (29 CFR 1910.1450): Requires a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[9]
Disposal Decision Pathway:
Caption: Decision-making process for handling this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific waste management plan and EHS professionals for guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-arachidonoyl GABA | C24H39NO3 | CID 16759310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. nationalacademies.org [nationalacademies.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
